2'-Deoxyguanosine-13C monohydrate
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-VQKPJIEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[13C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 2'-Deoxyguanosine-¹³C Monohydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2'-Deoxyguanosine-¹³C monohydrate, a crucial tool for researchers, scientists, and drug development professionals. This stable isotope-labeled nucleoside serves as an invaluable internal standard for the precise quantification of its unlabeled counterpart, 2'-deoxyguanosine (B1662781), a key component of DNA. Its application is particularly significant in the study of DNA damage, repair mechanisms, and in the pharmacokinetics of nucleoside analogue drugs.
Core Compound Properties
2'-Deoxyguanosine-¹³C monohydrate is a synthetic form of the naturally occurring nucleoside, 2'-deoxyguanosine, where one or more carbon atoms have been replaced with the stable isotope, carbon-13. This isotopic labeling renders the molecule heavier than its endogenous analogue, allowing for its differentiation and accurate quantification in complex biological matrices using mass spectrometry. The monohydrate form indicates the presence of one molecule of water per molecule of 2'-deoxyguanosine-¹³C.
| Property | Value |
| Chemical Formula | C₉¹³CH₁₅N₅O₅ |
| CAS Number | 478511-26-1 |
| Molecular Weight | Varies based on the number and position of ¹³C atoms (e.g., ~286.22 g/mol for one ¹³C) |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99% for specified ¹³C positions |
| Storage Temperature | -20°C |
Applications in Research and Drug Development
The primary application of 2'-Deoxyguanosine-¹³C monohydrate is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2'-deoxyguanosine and its modified forms, such as 8-oxo-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative DNA damage. Its structural and chemical similarity to the analyte of interest ensures that it behaves identically during sample preparation, chromatographic separation, and ionization, thus correcting for matrix effects and variations in instrument response.
Stable isotope-labeled compounds are critical in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By co-administering a ¹³C-labeled drug with its unlabeled version, researchers can accurately trace the metabolic fate of the compound.
Experimental Protocols
Quantification of 8-oxo-2'-deoxyguanosine in DNA by LC-MS/MS using Isotope Dilution
This protocol outlines a general procedure for the analysis of 8-oxodG in a DNA sample using 2'-Deoxyguanosine-¹³C monohydrate as part of a labeled internal standard mix.
1. DNA Isolation and Digestion:
-
Isolate DNA from the biological sample of interest (e.g., cells or tissues) using a standard DNA extraction kit, ensuring minimal oxidative damage during the process.
-
Quantify the extracted DNA using a spectrophotometer.
-
To a known amount of DNA (e.g., 20 µg), add a known amount of a stable isotope-labeled internal standard mixture containing [¹³C,¹⁵N₂]8-oxodG and [¹³C]2'-deoxyguanosine.
-
Enzymatically digest the DNA to its constituent nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for a defined period (e.g., 2 hours).
2. Sample Preparation:
-
Following digestion, precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the nucleosides to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 8-oxodG and 2'-deoxyguanosine from other nucleosides.
-
Flow Rate: A flow rate compatible with the column dimensions and mass spectrometer interface.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled 2'-deoxyguanosine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
¹³C-labeled 2'-deoxyguanosine: Monitor the transition of the heavier precursor ion to its corresponding product ion.
-
Unlabeled 8-oxodG: Monitor the transition of its precursor ion to a specific product ion.
-
¹³C,¹⁵N₂-labeled 8-oxodG: Monitor the transition of its heavier precursor ion to its corresponding product ion.
-
-
4. Data Analysis:
-
Integrate the peak areas for both the unlabeled analytes and their corresponding stable isotope-labeled internal standards.
-
Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.
-
Quantify the amount of the unlabeled analyte in the original sample by comparing this ratio to a standard curve generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Visualizing Workflows and Pathways
To further elucidate the application and context of 2'-Deoxyguanosine-¹³C monohydrate, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
An In-depth Technical Guide to 2'-Deoxyguanosine-13C Monohydrate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine, a fundamental component of deoxyribonucleic acid (DNA), plays a crucial role in cellular metabolism and genetic integrity. The isotopically labeled form, 2'-Deoxyguanosine-13C monohydrate, in which one or more carbon atoms are replaced with the stable isotope ¹³C, serves as a powerful tool in a variety of research applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental applications of 2'-Deoxyguanosine-¹³C monohydrate, with a focus on its utility in metabolic flux analysis and mechanistic studies of DNA repair pathways.
Chemical Structure and Properties
2'-Deoxyguanosine-¹³C monohydrate is a purine (B94841) nucleoside consisting of a guanine (B1146940) base attached to a deoxyribose sugar, with the inclusion of one or more ¹³C atoms in its structure. The presence of the heavy isotope does not alter the chemical properties of the molecule but allows for its detection and differentiation from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Below is a diagram illustrating the chemical structure of 2'-Deoxyguanosine, with potential sites for ¹³C labeling highlighted.
Caption: Chemical structure of 2'-Deoxyguanosine with potential ¹³C labeling sites.
Quantitative Data
| Property | Value | Source |
| Molecular Formula (unlabeled) | C₁₀H₁₃N₅O₄ | [2] |
| Molecular Weight (unlabeled) | 267.24 g/mol | [2] |
| Molecular Formula (¹³C₁₀, ¹⁵N₅ monohydrate) | ¹³C₁₀H₁₃¹⁵N₅O₄·H₂O | [3] |
| Molecular Weight (¹³C₁₀, ¹⁵N₅ monohydrate) | 300.15 g/mol | [3] |
| Molecular Formula (¹³C₅-sugar monohydrate) | C₅¹³C₅H₁₅N₅O₅ | [4] |
| Molecular Weight (¹³C₅-sugar monohydrate) | 290.22 g/mol | [4] |
| CAS Number (unlabeled monohydrate) | 312693-72-4 | [3] |
| CAS Number (¹³C labeled) | 478511-26-1 | [5] |
| CAS Number (¹³C₁₀, ¹⁵N₅ labeled) | 2483830-26-6 | [3] |
| Purity (typical) | ≥98% | [6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | >300 °C | [7] |
Experimental Protocols
Synthesis of 2'-Deoxyguanosine-¹³C Monohydrate
The synthesis of isotopically labeled nucleosides like 2'-Deoxyguanosine-¹³C can be achieved through various chemical and enzymatic methods. A common strategy involves the enzymatic transfer of a ¹³C-labeled deoxyribose moiety to an unlabeled guanine base.
Enzymatic Transglycosylation Method (Conceptual Protocol):
This method leverages the activity of nucleoside phosphorylases to exchange the ribose group.
-
Preparation of Labeled Sugar: Uniformly ¹³C-labeled glucose is used as the starting material to synthesize a stereoselectively labeled deoxyribose derivative.[8]
-
Synthesis of a Labeled Thymidine (B127349) Intermediate: The ¹³C-labeled deoxyribose is incorporated into thymidine.[8]
-
Enzymatic Transfer: The labeled sugar moiety is then transferred from thymidine to guanine using purine nucleoside phosphorylase. This reaction is carried out in an aqueous buffer system at a controlled pH and temperature.[8]
-
Purification: The resulting 2'-Deoxyguanosine-¹³C is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).
-
Lyophilization: The purified product is lyophilized to obtain the stable monohydrate powder.
NMR Spectroscopy Analysis
Sample Preparation:
-
Quantity: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. A saturated solution is ideal, with a target of 0.2 to 0.3 millimoles of the compound dissolved in approximately 0.7 mL of a deuterated solvent.[9][10]
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆).
-
Filtration: To ensure a high-quality spectrum with sharp lines, it is crucial to remove any solid particles. The sample should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[9]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as TMS (for organic solvents) or DSS (for aqueous samples) can be added.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Sample Preparation and Digestion (for DNA analysis):
-
DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard protocol.
-
Enzymatic Hydrolysis: The DNA is enzymatically digested to its constituent nucleosides. A typical enzyme cocktail includes DNase I, phosphodiesterase I, and alkaline phosphatase.[12][13] The digestion is usually carried out at 37°C for several hours.[13]
-
Deproteinization: Proteins are removed by methods such as ethanol (B145695) precipitation or chloroform (B151607) extraction.[12][13]
-
Sample Reconstitution: The dried nucleoside mixture is reconstituted in an appropriate solvent, typically the initial mobile phase of the LC method, for injection.[12]
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.[13][14]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of an acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is typically employed.[12]
-
Mass Spectrometry: The analysis is performed on a triple-quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode for high sensitivity and specificity.[12][14]
Signaling Pathways and Workflows
Base Excision Repair (BER) Pathway
Oxidative stress can lead to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic lesion. The Base Excision Repair (BER) pathway is the primary mechanism for the removal of such damaged bases from the genome.[1][15]
Caption: The Base Excision Repair (BER) pathway for oxidized guanine.
Metabolic Flux Analysis (MFA) Workflow
¹³C-labeled compounds are extensively used in Metabolic Flux Analysis (MFA) to trace the flow of carbon through metabolic pathways.[16][17]
Caption: A typical workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
2'-Deoxyguanosine-¹³C monohydrate is an indispensable tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its application in NMR and mass spectrometry-based techniques allows for detailed investigations into DNA structure and metabolism. The ability to trace the fate of this labeled nucleoside provides invaluable insights into complex biological processes such as DNA repair and metabolic pathway dynamics. The protocols and data presented in this guide offer a foundational resource for the effective utilization of 2'-Deoxyguanosine-¹³C monohydrate in advanced research settings.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. 2'-Deoxyguanosine-1',2',3',4',5'-13C5 Monohydrate [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Base excision repair - Wikipedia [en.wikipedia.org]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
The Integral Role of 2'-Deoxyguanosine in DNA Structure, Function, and Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxyguanosine (B1662781) (dG), a fundamental constituent of deoxyribonucleic acid (DNA), is paramount to the structural integrity, genetic information storage, and regulation of the genome. Comprising a purine (B94841) base, guanine (B1146940), linked to a deoxyribose sugar, its significance extends beyond its canonical role in the DNA double helix. This technical guide provides an in-depth exploration of 2'-deoxyguanosine's multifaceted functions, from its critical contribution to the stability of the double helix via Watson-Crick base pairing to its involvement in alternative DNA structures like G-quadruplexes. Furthermore, this document details its susceptibility to oxidative damage, leading to the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a key biomarker in carcinogenesis and other pathologies. Methodologies for the structural analysis of DNA and the detection of oxidative damage are also presented, offering a comprehensive resource for professionals in life sciences and drug development.
The Chemical Architecture of 2'-Deoxyguanosine
2'-Deoxyguanosine is a purine deoxyribonucleoside.[1][2] Its structure consists of the purine base guanine attached to the 1' carbon of a 2'-deoxyribose sugar moiety via a β-N9-glycosidic bond.[2][3] The absence of a hydroxyl group at the 2' position of the ribose sugar is the defining characteristic of a deoxyribonucleoside, distinguishing it from its ribonucleoside counterpart, guanosine. This seemingly minor structural difference confers greater chemical stability to DNA, making it the preferred molecule for long-term genetic information storage.
Upon sequential phosphorylation by kinases, 2'-deoxyguanosine is converted into deoxyguanosine triphosphate (dGTP), one of the four nucleotide triphosphates utilized by DNA polymerases for the synthesis of DNA.[2]
The Role of 2'-Deoxyguanosine in DNA Double Helix Stability
The canonical B-form of the DNA double helix is stabilized by a combination of hydrogen bonds between complementary base pairs and base-stacking interactions. 2'-Deoxyguanosine plays a crucial role in both.
Watson-Crick Base Pairing
In the Watson-Crick model, guanine forms three hydrogen bonds with its complementary pyrimidine (B1678525) base, cytosine (G-C).[4][5] This pairing is more stable than the adenine-thymine (A-T) pair, which is held together by only two hydrogen bonds.[6][7] The three hydrogen bonds in a G-C pair occur between:
-
Guanine's C6 carbonyl group and Cytosine's C4 amino group.
-
Guanine's N1 hydrogen and Cytosine's N3.
-
Guanine's C2 amino group and Cytosine's C2 carbonyl group.[8]
Consequently, DNA sequences with a higher G-C content have a higher melting temperature (Tm) and are more thermally stable than sequences rich in A-T pairs.[6][9] While hydrogen bonds contribute to the specificity of base pairing, it is widely accepted that base-stacking interactions are the primary stabilizing force in the DNA double helix.[10]
Hoogsteen Base Pairing
Beyond the canonical Watson-Crick pairing, 2'-deoxyguanosine can participate in non-canonical structures through Hoogsteen base pairing. In this configuration, the guanine base flips 180° around the glycosidic bond to a syn conformation, altering the hydrogen bond donors and acceptors.[8][11] This type of pairing involves the N7 position of the purine base.[12] Hoogsteen base pairs can be found in distorted DNA structures and are important in the formation of DNA triplexes and G-quadruplexes.[8][13]
G-Quadruplexes: An Alternative DNA Structure
Guanine-rich sequences in DNA have the propensity to form four-stranded secondary structures known as G-quadruplexes (G4s).[13][14] These structures are composed of stacked G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[13][14] The stability of G-quadruplexes is enhanced by the presence of a central monovalent cation, particularly potassium (K+).[12][13]
G-quadruplexes are not randomly distributed throughout the genome but are found in functionally significant regions, such as telomeres and gene promoter regions, including in oncogenes.[13] Their formation can influence key cellular processes like DNA replication, transcription, and the maintenance of telomere integrity.[13] The unique structure of G-quadruplexes has made them attractive targets for anticancer drug development.[14]
Oxidative Damage: The Formation of 8-oxo-2'-deoxyguanosine
Due to its low oxidation potential, 2'-deoxyguanosine is the most easily oxidized of the four DNA bases and is particularly susceptible to damage by reactive oxygen species (ROS).[2][15] A major product of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[15][16]
The accumulation of 8-oxo-dG in DNA is a hallmark of oxidative stress and is implicated in a range of pathologies, including carcinogenesis, neurodegenerative diseases, and aging.[16][17][18] 8-oxo-dG is a premutagenic lesion because it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations if not repaired.[18][19][20] The levels of 8-oxo-dG in cellular DNA or excreted in urine are widely used as a biomarker to assess the extent of oxidative stress and DNA damage.[16][17]
2'-Deoxyguanosine Analogues in Drug Development
The crucial role of 2'-deoxyguanosine in DNA synthesis makes its analogues valuable in chemotherapy. These analogues can act as antimetabolites, interfering with DNA replication and leading to cell death. For example, Nelarabine is a prodrug of a deoxyguanosine analogue that, once incorporated into the DNA of leukemic blast cells, inhibits DNA synthesis and induces apoptosis.[21] Additionally, modified deoxyguanosine molecules like 6-thio-2'-deoxyguanosine (B1664700) (Ateganosine) are being investigated as telomere-targeting agents in cancer therapy.[22]
Data Presentation
Table 1: Physicochemical Properties of 2'-Deoxyguanosine
| Property | Value |
| Chemical Formula | C₁₀H₁₃N₅O₄[1][23] |
| Molecular Weight | 267.2413 g/mol [23] |
| CAS Number | 961-07-9[23] |
Table 2: Bond Lengths in a Neutral Guanine-Cytosine Base Pair
Note: Bond lengths can vary slightly depending on the environment and computational method used.
| Bond | Length (Å) |
|---|---|
| G(N1)···C(N3) | 2.91 |
| G(N2)···C(O2) | 2.86 |
| G(O6)···C(N4) | 2.91 |
Source: Theoretical calculations at the B3LYP/DZP++ level of theory.[24]
Table 3: Thermodynamic Stability of DNA Duplexes
Note: The stability of DNA is influenced by multiple factors, including sequence context and salt concentration. The greater number of hydrogen bonds in G-C pairs is a major contributor to their higher thermal stability compared to A-T pairs.
| Base Pair | Number of Hydrogen Bonds | Relative Stability |
| A-T | 2[6] | Lower |
| G-C | 3[6] | Higher |
Experimental Protocols
Protocol 1: DNA X-Ray Crystallography
Objective: To determine the three-dimensional atomic structure of a DNA molecule or a DNA-protein complex.
Methodology:
-
Sample Preparation and Crystallization:
-
Synthesize and purify the DNA oligonucleotide of interest. For DNA-protein complexes, purify both the DNA and the protein.
-
Prepare a homogenous, highly concentrated solution of the DNA or DNA-protein complex.
-
Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the sample solution with a precipitant solution and allowing water to slowly evaporate, bringing the sample to supersaturation to promote crystal formation.[25] This is often a trial-and-error process, screening various precipitants, pH values, temperatures, and additives.[26]
-
Once initial crystals are obtained, optimize the conditions to produce large, well-ordered, single crystals suitable for diffraction.
-
-
Data Collection:
-
Mount a suitable crystal and cryo-protect it (if necessary) by soaking it in a solution containing a cryoprotectant before flash-cooling in liquid nitrogen. This minimizes radiation damage during data collection.[26]
-
Expose the crystal to a focused beam of X-rays, typically from a synchrotron source.[27]
-
Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector (e.g., a CCD camera).[25] The diffracted X-rays form a pattern of spots of varying intensities.
-
-
Structure Determination and Refinement:
-
Process the collected diffraction images to determine the intensities and positions of the diffraction spots. The intensities are converted to structure factor amplitudes.[25]
-
Determine the phases of the structure factors. This "phase problem" can be solved using methods like Molecular Replacement (if a similar structure is known), Multiple Isomorphous Replacement (MIR), or Multi-wavelength Anomalous Diffraction (MAD).[25]
-
Use the amplitudes and phases to calculate an electron density map of the crystal's unit cell.
-
Build an atomic model of the DNA molecule into the electron density map.
-
Refine the atomic model against the experimental data to improve its fit to the electron density and to ensure reasonable stereochemistry.
-
This protocol is a generalized overview. Specific details were crucial in the historical work of researchers like Rosalind Franklin and Maurice Wilkins, whose X-ray diffraction images were pivotal in elucidating the double-helical structure of DNA.[28][29]
Protocol 2: Analysis of 8-oxo-dG by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Objective: To quantify the levels of 8-oxo-dG in a biological sample (e.g., DNA isolated from tissues or cells, or in urine) as a biomarker of oxidative stress.
Methodology:
-
Sample Preparation (from tissue/cells):
-
Isolate DNA from the biological sample using a method designed to minimize artificial oxidation. This often involves the use of chaotropic agents like sodium iodide and the inclusion of antioxidants.[30]
-
Enzymatically digest the purified DNA to its constituent deoxyribonucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
Sample Preparation (from urine):
-
Thaw frozen urine samples and adjust the pH to approximately 7.0.
-
Use solid-phase extraction (SPE) columns (e.g., C18) to purify and concentrate the 8-oxo-dG from the complex urine matrix, separating it from interfering substances like uric acid.[30][31]
-
Elute the analyte from the SPE column using a suitable solvent, such as a methanol/buffer solution.[30]
-
-
HPLC-ECD Analysis:
-
Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Use an isocratic or gradient mobile phase (e.g., a buffer with a small percentage of an organic solvent like methanol) to separate the deoxyribonucleosides.
-
The eluent from the column passes through an electrochemical detector. The detector is set at a specific oxidation potential where 8-oxo-dG will be oxidized, generating an electrical signal. Normal deoxyribonucleosides are not oxidized at this potential.
-
The signal's intensity (peak area) is directly proportional to the amount of 8-oxo-dG present in the sample.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of an 8-oxo-dG standard.
-
Quantify the amount of 8-oxo-dG in the sample by comparing its peak area to the standard curve.
-
For DNA samples, the result is typically normalized to the amount of unmodified 2'-deoxyguanosine in the same sample (e.g., expressed as 8-oxo-dG per 10⁶ dG). For urine samples, results are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[31]
-
This method is highly sensitive and selective for 8-oxo-dG and is considered a gold standard for its quantification.[32]
Visualizations
Caption: Logical flow from 2'-Deoxyguanosine to a condensed Chromosome.
Caption: Workflow for the quantification of 8-oxo-dG using HPLC-ECD.
Caption: Hydrogen bonding in a Watson-Crick G-C base pair.
References
- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. Adenine, Thymine, Guanine & Cytosine | Overview & Pairing - Lesson | Study.com [study.com]
- 5. LabXchange [labxchange.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Watson-Crick Base Pairs | ChemTalk [chemistrytalk.org]
- 9. Relative stability of AT and GC pairs in parallel DNA duplex formed by a natural sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molecular biology - Parameters that determines the thermal stability of DNA - Biology Stack Exchange [biology.stackexchange.com]
- 11. Hoogsteen base pair - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. G-quadruplex - Wikipedia [en.wikipedia.org]
- 14. G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 17. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Influence of 2′-Deoxyguanosine Lesions on the Electronic Properties of OXOG:::C Base Pairs in Ds-DNA: A Comparative Analysis of Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 22. Lung Cancer Drug Shows 17.8-Month Survival in Phase 2 Trial, Triple Standard Care | MAIA Stock News [stocktitan.net]
- 23. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 24. (G–H)•–C and G–(C–H)• radicals derived from the guanine·cytosine base pair cause DNA subunit lesions - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. bitesizebio.com [bitesizebio.com]
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- 28. Structural Biochemistry/Nucleic Acid/DNA/Franklin's DNA X-ray Crystallography - Wikibooks, open books for an open world [en.wikibooks.org]
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The Biological Significance of ¹³C Labeled Nucleosides: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has become an indispensable tool in the life sciences, offering a non-radioactive, powerful method for tracing molecular fates and elucidating complex biological processes. Among these, Carbon-13 (¹³C) labeled nucleosides stand out for their profound utility. This technical guide provides an in-depth exploration of the biological significance of ¹³C labeled nucleosides, detailing their core applications in structural biology, metabolic pathway analysis, and drug development. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key workflows to serve as a comprehensive resource for professionals in the field.
Introduction to ¹³C Labeled Nucleosides
Nucleosides, the fundamental building blocks of DNA and RNA, are central to genetic information storage and numerous cellular processes. Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that constitutes about 1.1% of all natural carbon.[1][2] By synthetically enriching nucleosides with ¹³C at specific atomic positions, researchers can create molecular tracers.[3]
The key advantages of using ¹³C labeled nucleosides are:
-
Safety: Being non-radioactive, they are safer to handle and can be used in a wider range of experiments, including human studies, without the concerns associated with radioactive isotopes like ¹⁴C.[2][4]
-
Detection: The ¹³C nucleus has a nuclear spin of ½, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] The increased mass is also readily detected by Mass Spectrometry (MS).[6]
-
Chemical Identity: The substitution of ¹²C with ¹³C results in a negligible change in the chemical properties of the nucleoside, ensuring that it is metabolized and incorporated by endogenous enzymes in a virtually identical manner to its natural counterpart.[4][7]
These properties make ¹³C labeled nucleosides powerful tools for investigating nucleic acid structure and dynamics, mapping metabolic fluxes, and evaluating the efficacy and metabolism of therapeutic agents.
Application in Structural Biology: Elucidating Molecular Architecture via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of biomolecules in solution, closely mimicking physiological conditions.[8] However, for large nucleic acids like RNA, NMR spectra can suffer from severe signal overlap, complicating analysis.[9][10]
Site-specific incorporation of ¹³C labeled nucleosides into DNA or RNA oligonucleotides provides a solution.[8][11] The ¹³C label acts as a probe, allowing researchers to resolve specific signals from a complex background, simplify spectra, and unambiguously assign resonances.[12][13] This approach is invaluable for studying:
-
Nucleic Acid Structure: Determining the precise conformation of DNA and RNA, including non-canonical structures like G-quadruplexes.[14]
-
Molecular Dynamics: Probing conformational changes and flexibility in nucleic acids, such as the transient formation of Hoogsteen base pairs in DNA, which have implications for genome stability and protein recognition.[11]
-
Macromolecular Interactions: Mapping the binding sites and studying the structural changes that occur when nucleic acids interact with proteins or small molecule drugs.[8][12]
Experimental Protocol: Site-Specific Labeling of Oligonucleotides for NMR Analysis
This protocol outlines a general method for preparing a DNA or RNA molecule with ¹³C labels at specific positions for NMR studies.
-
Synthesis of ¹³C-Labeled Phosphoramidite (B1245037):
-
Begin with a commercially available ¹³C-labeled precursor, such as [1',2',3',4',5'-¹³C₅]-ribose or a specifically labeled nucleobase (e.g., 8-¹³C-guanine).[12][14]
-
Perform a multi-step chemical synthesis to produce the desired nucleoside. Common methods include glycosylation of a labeled base with a sugar moiety.[9]
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group (for RNA) with a suitable protecting group (e.g., TBDMS or TOM).[12][15]
-
Introduce a phosphoramidite group at the 3'-hydroxyl position.
-
Purify the final ¹³C-labeled phosphoramidite building block using column chromatography.
-
-
Solid-Phase Oligonucleotide Synthesis:
-
Use an automated DNA/RNA synthesizer.
-
In the desired coupling cycle, use the synthesized ¹³C-labeled phosphoramidite building block instead of its unlabeled counterpart. Standard phosphoramidites are used for all other positions.[11][14]
-
High coupling yields are typically achieved, similar to unlabeled amidites.[11]
-
-
Deprotection and Purification:
-
Cleave the synthesized oligonucleotide from the solid support.
-
Remove all protecting groups using a standard deprotection protocol (e.g., with aqueous ammonia (B1221849) and fluoride (B91410) treatment for RNA).
-
Purify the final ¹³C-labeled oligonucleotide using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
NMR Spectroscopy:
-
Dissolve the purified oligonucleotide in a suitable NMR buffer.
-
Acquire a series of 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC) to observe the signals from the labeled sites and analyze the structure and dynamics of the molecule.
-
Application in Metabolic Research: Tracing Cellular Pathways
Understanding how cells utilize nutrients to build essential molecules like nucleosides is fundamental to biology and disease research. ¹³C labeling enables Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[6]
In a typical experiment, cells are cultured in a medium where a primary carbon source, like glucose, is uniformly labeled with ¹³C ([U-¹³C]-glucose).[6][16] This labeled glucose enters central carbon metabolism. As it is processed through pathways like the Pentose Phosphate Pathway (PPP) and glycolysis, the ¹³C atoms are incorporated into various downstream metabolites, including the ribose moiety of newly synthesized nucleosides.[6]
By using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can measure the mass isotopologue distribution (MID)—the fractional abundance of molecules with different numbers of ¹³C atoms.[6][17] This data provides a quantitative map of metabolic activity, revealing:
-
De Novo Synthesis Rates: Quantifying the rate at which new nucleosides and nucleic acids are synthesized.
-
Pathway Activity: Determining the relative contributions of different pathways (e.g., PPP vs. glycolysis) to nucleotide production.
-
Metabolic Reprogramming: Identifying how metabolic pathways are altered in disease states, such as cancer, or in response to drug treatment.[3][18]
Quantitative Data: Mass Isotopologue Distribution (MID)
The MID for a given metabolite reveals how many of its carbon atoms originated from the ¹³C-labeled tracer. This data is the primary output used to calculate metabolic fluxes.
| Mass Isotopologue | Abundance (%) | Interpretation |
| M+0 | 15% | Unlabeled; pre-existing or synthesized from unlabeled sources. |
| M+1 | 5% | Contains one ¹³C atom. |
| M+2 | 8% | Contains two ¹³C atoms. |
| M+3 | 12% | Contains three ¹³C atoms. |
| M+4 | 20% | Contains four ¹³C atoms. |
| M+5 | 40% | Fully labeled; all five ribose carbons are ¹³C. |
Experimental Protocol: Dynamic ¹³C Labeling of RNA Modifications (¹³C-dynamods)
This protocol, adapted from established methods, measures the turnover of methylated ribonucleosides in RNA.[17]
-
Cell Culture and Labeling:
-
Culture mammalian cells in a methionine-free medium.
-
Supplement the medium with [¹³C-methyl]-methionine. S-adenosylmethionine (SAM), the cell's primary methyl donor, will become ¹³C-labeled.
-
Incubate cells for a defined period to allow for the incorporation of the ¹³C-methyl group into newly transcribed RNA.
-
-
RNA Isolation and Digestion:
-
Harvest the cells and isolate total RNA or specific RNA fractions (e.g., polyadenylated RNA).
-
Digest the RNA down to its constituent ribonucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.
-
-
LC-MS/MS Analysis:
-
Separate the ribonucleosides using liquid chromatography.
-
Analyze the eluate by tandem mass spectrometry (MS/MS).
-
Monitor the transition of parent ions to fragment ions for both unlabeled (m+0) and ¹³C-labeled (m+1) versions of modified ribonucleosides (e.g., m⁶A).
-
-
Data Analysis:
-
Quantify the peak areas for the m+0 and m+1 isotopologues.
-
Calculate the fraction of newly synthesized (labeled) modified ribonucleosides. This provides a direct measure of the methylation turnover rate.
-
Application in Drug Development: From Discovery to Clinic
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[19] ¹³C labeling is a critical technology in the development of these drugs, providing invaluable insights into their pharmacokinetic and pharmacodynamic properties.[3] By synthesizing a drug candidate with a ¹³C label, researchers can:
-
Trace Drug Metabolism: Administering the ¹³C-labeled drug allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME). This helps identify metabolic breakdown products and understand how the body processes the compound.[3][20]
-
Elucidate Mechanism of Action: Tracing the metabolic fate of a ¹³C-labeled drug can confirm target engagement. For example, researchers can verify that a nucleoside analogue is phosphorylated within the cell to its active triphosphate form.[6]
-
Optimize Drug Properties: Understanding the metabolic fate helps in redesigning the drug to improve its pharmacokinetic profile, enhance efficacy, and reduce potential toxicity.[3]
Experimental Protocol: In Vitro Metabolism of a ¹³C-Labeled Nucleoside Analogue
-
Compound Synthesis: Synthesize the nucleoside analogue drug with one or more ¹³C atoms at a metabolically stable position.
-
Incubation: Incubate the ¹³C-labeled drug with a relevant biological system, such as human liver microsomes (to study Phase I metabolism) or hepatocytes (to study both Phase I and Phase II metabolism).
-
Sample Quenching and Extraction: At various time points, stop the reaction (e.g., by adding cold acetonitrile). Extract the drug and its metabolites from the incubation matrix.
-
LC-MS Analysis: Analyze the extract using high-resolution mass spectrometry. Search for the characteristic mass signature of the ¹³C-labeled parent drug and any potential metabolites, which will also carry the ¹³C label or a fragment of it.
-
Metabolite Identification: Based on the mass shifts and fragmentation patterns, identify the chemical structures of the metabolites. This reveals the metabolic pathways involved (e.g., oxidation, glucuronidation).
Synthesis of ¹³C-Labeled Nucleosides
The availability of ¹³C-labeled nucleosides is dependent on robust synthetic methods. Two primary strategies are employed:
-
Chemical Synthesis: This approach offers precise control over the location of the ¹³C label. It involves multi-step organic synthesis starting from simple, commercially available ¹³C-labeled precursors.[14][21] While powerful, it can be complex and time-consuming.
-
Chemo-Enzymatic Synthesis: This strategy combines chemical steps with enzymatic reactions. For example, a labeled nucleobase can be enzymatically coupled to a ribose donor.[15] This can offer higher yields and stereoselectivity for certain steps compared to purely chemical methods.[10]
Quantitative Data: Synthesis Yields
The efficiency of synthesizing labeled building blocks is crucial for their practical application. The table below summarizes reported overall yields for various ¹³C-labeled 2'-O-CEM phosphoramidites, which are ready for incorporation into RNA.[15]
| ¹³C-Labeled Phosphoramidite | Starting Material | Number of Steps | Overall Yield (%) |
| [8-¹³C]-Adenosine | 3',5'-O-TIPDS-adenosine | 5 | 29% |
| [8-¹³C]-Guanosine | Labeled Nucleobase | 9 | 14% |
| [6-¹³C-5-²H]-Uridine | Labeled Nucleoside | 5 | 13% |
| [6-¹³C-5-²H]-Cytidine | 3',5'-O-TIPDS-uridine | 6 | 44% |
Conclusion
¹³C labeled nucleosides are a versatile and powerful tool in modern biological and pharmaceutical research. Their application in NMR spectroscopy has pushed the boundaries of structural analysis for large nucleic acids and their complexes. In metabolic research, they provide an unparalleled quantitative view of the synthesis and turnover of nucleotides, offering deep insights into the metabolic rewiring that underlies disease. Finally, in drug development, they are essential for understanding the ADME properties and mechanisms of action of nucleoside-based therapeutics. As analytical technologies continue to advance, the role of ¹³C labeled nucleosides in unraveling biological complexity and accelerating the development of new medicines is set to expand even further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Carbon-13 nuclear magnetic resonance: naturally occurring nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies [mdpi.com]
- 11. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 19. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Stable Isotopes in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core applications of stable isotopes in molecular biology, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors. Stable isotopes, being non-radioactive and possessing a different number of neutrons than their more common counterparts, serve as powerful tracers to elucidate complex biological processes at the molecular level. Their use has revolutionized our understanding of protein dynamics, metabolic pathways, and the intricate signaling networks that govern cellular function.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique that allows for accurate relative quantification of protein abundance between different cell populations.[1] The principle lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in "light" medium containing the natural amino acids.[2][3] When the cell populations are mixed, the mass difference between the heavy and light peptides allows for their distinct detection and quantification by mass spectrometry.[4]
Key Applications of SILAC:
-
Expression Proteomics: Comparing protein abundance between different cellular states, such as drug-treated versus untreated cells or diseased versus healthy cells.[3]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation, which are crucial for cell signaling.[1]
-
Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background proteins in immunoprecipitation experiments.[3]
-
Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation using pulsed SILAC (pSILAC) experiments.[1]
Quantitative Data from SILAC-based Phosphoproteomics in EGFR Signaling
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[5] SILAC-based phosphoproteomics has been instrumental in dissecting this pathway by quantifying changes in protein phosphorylation upon EGFR activation or inhibition.
| Protein | Phosphorylation Site | Fold Change (Erlotinib-treated / Control) | Reference |
| EGFR | Y1197 | -3.5 | [6] |
| SHC1 | Y349/350 | -2.8 | [6] |
| GAB1 | Y689 | -2.1 | [6] |
| STAT5A | Y694 | -1.9 | [6] |
| MAPK7 | Y221 | -1.7 | [6] |
| DAPP1 | Y139 | -1.5 | [6] |
This table summarizes the downregulation of key phosphosites in the EGFR signaling pathway upon treatment with the EGFR inhibitor Erlotinib, as quantified by SILAC. The negative fold change indicates a decrease in phosphorylation.
Experimental Workflow for SILAC
The following diagram illustrates the general workflow for a SILAC experiment.
Detailed Experimental Protocol: SILAC for Global Phosphoproteomics
This protocol provides a detailed methodology for a SILAC-based global phosphoproteomics experiment.
1. SILAC Labeling: a. Culture two populations of cells in DMEM. One in "light" medium with normal amino acids, and the other in "heavy" medium supplemented with ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine. b. Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.[7]
2. Cell Lysis and Protein Extraction: a. After labeling, starve the cells in serum-free SILAC media for 12-24 hours to synchronize them and reduce basal phosphorylation levels.[7] b. Treat one cell population with the desired stimulus (e.g., a growth factor) while the other serves as a control. c. Wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate (e.g., using a Bradford assay).
3. Sample Preparation for Mass Spectrometry: a. Mix equal amounts of protein from the "light" and "heavy" lysates. b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Separate the proteins by SDS-PAGE. d. Excise the entire protein lane and perform in-gel digestion with trypsin. e. Extract the peptides from the gel.
4. Phosphopeptide Enrichment (Optional but Recommended): a. Use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides from the total peptide mixture.
5. LC-MS/MS Analysis: a. Analyze the peptide (or phosphopeptide-enriched) samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis: a. Use software such as MaxQuant to identify peptides and quantify the relative abundance of the "heavy" and "light" peptide pairs. b. Perform statistical analysis to identify proteins with significant changes in abundance or phosphorylation.
Metabolic Flux Analysis: Tracing Cellular Metabolism with Stable Isotopes
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell.[8] By introducing a stable isotope-labeled substrate, such as ¹³C-glucose, into the cell culture medium, researchers can trace the path of the labeled atoms through various metabolic pathways.[5] The distribution of the isotopes in downstream metabolites is then measured by mass spectrometry or NMR, providing a detailed picture of the metabolic network's activity.[8]
Key Applications of Metabolic Flux Analysis:
-
Understanding Disease Metabolism: Investigating metabolic reprogramming in diseases like cancer, diabetes, and neurodegenerative disorders.[8]
-
Metabolic Engineering: Optimizing metabolic pathways in microorganisms for the production of biofuels and other valuable chemicals.
-
Drug Discovery: Identifying metabolic vulnerabilities in pathogens or cancer cells that can be targeted by new drugs.
Quantitative Data from ¹³C-Metabolic Flux Analysis in Cancer Cells
Cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect).[9] ¹³C-MFA has been crucial in quantifying these metabolic shifts.
| Metabolic Flux | Cancer Cells (Relative Flux) | Normal Cells (Relative Flux) | Reference |
| Glucose Uptake | 100 | 100 | [9] |
| Glycolysis (to Pyruvate) | 85 | 50 | [9] |
| Lactate Production | 80 | 10 | [9] |
| Pentose Phosphate Pathway | 5 | 15 | [10] |
| TCA Cycle (from Pyruvate) | 5 | 30 | [10] |
| Glutamine Uptake | 60 | 20 | [11] |
| Anaplerosis (from Glutamine) | 40 | 10 | [11] |
This table presents a simplified, representative comparison of key metabolic fluxes in cancer cells versus normal cells, normalized to glucose uptake. The data highlights the increased reliance of cancer cells on glycolysis and glutamine metabolism.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
The following diagram outlines the key steps in a ¹³C-MFA experiment.
Detailed Experimental Protocol: ¹³C-Metabolic Flux Analysis using Glucose
This protocol outlines the key steps for performing a ¹³C-MFA experiment with ¹³C-glucose.
1. Cell Culture and Labeling: a. Culture cells in a defined medium. b. Replace the medium with one containing a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) and continue the culture to allow for isotopic steady-state to be reached.[12]
2. Quenching and Metabolite Extraction: a. Rapidly quench metabolic activity by, for example, immersing the culture dish in liquid nitrogen. b. Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
3. Sample Analysis: a. Analyze the extracted metabolites by GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions of key metabolites.
4. Data Analysis and Flux Calculation: a. Use software such as INCA or Metran to fit the measured isotopomer data to a metabolic network model. b. The software will then calculate the metabolic flux values for the reactions in the model.
5. Statistical Analysis: a. Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the calculated fluxes.
Structural Biology: Elucidating Molecular Structures with Stable Isotopes
Stable isotopes, particularly ¹³C, ¹⁵N, and ²H, are indispensable for determining the three-dimensional structures of biomolecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[13] By enriching proteins with these isotopes, researchers can overcome the challenges of signal overlap and low sensitivity that are inherent in NMR studies of large molecules.[14]
Key Applications in Structural Biology:
-
Protein Structure Determination: Uniform or selective labeling with ¹³C and ¹⁵N allows for the use of multidimensional NMR experiments to assign resonances and determine the protein's structure.[14]
-
Studying Protein Dynamics: Deuterium (²H) labeling can be used to study the dynamics of protein sidechains.
-
Investigating Protein-Ligand Interactions: Isotope labeling can be used to identify the binding site of a drug or other small molecule on a protein.
Logical Relationship in Isotopic Labeling for NMR
The choice of isotopic labeling strategy is crucial for a successful NMR experiment. The following diagram illustrates the decision-making process.
Detailed Protocol: Uniform ¹³C/¹⁵N Labeling of Proteins for NMR
This protocol describes the expression and purification of a uniformly ¹³C/¹⁵N-labeled protein in E. coli for NMR studies.
1. Preparation of Minimal Medium: a. Prepare M9 minimal medium. b. As the sole carbon and nitrogen sources, add ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.
2. Protein Expression: a. Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest. b. Grow a starter culture in LB medium and then use it to inoculate the M9 minimal medium containing the stable isotopes. c. Grow the cells to an appropriate optical density and then induce protein expression with IPTG. d. Continue to grow the cells to allow for protein expression and incorporation of the stable isotopes.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Lyse the cells (e.g., by sonication) in a suitable buffer. c. Purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
4. Sample Preparation for NMR: a. Exchange the purified protein into an NMR buffer. b. Concentrate the protein to the desired concentration for NMR analysis. c. Add D₂O to the sample for the NMR lock.
Drug Discovery and Development
Stable isotopes play a crucial role throughout the drug discovery and development pipeline. Deuterated compounds, where hydrogen atoms are replaced by deuterium, can exhibit improved metabolic profiles, increased half-life, and enhanced oral bioavailability.[6] Stable isotope tracers are also used in clinical trials to assess drug pharmacology, including pharmacokinetic and pharmacodynamic properties.[6][15]
Nucleic Acid Stable Isotope Probing (SIP)
DNA and RNA Stable Isotope Probing (SIP) are powerful techniques for linking microbial identity to metabolic function in complex environmental samples.[16] By providing a substrate enriched in a heavy isotope (e.g., ¹³C), researchers can identify the microorganisms that are actively assimilating that substrate by analyzing their labeled nucleic acids.[13]
Detailed Protocol: DNA Stable Isotope Probing
This protocol provides a general overview of a DNA-SIP experiment.
1. Incubation with Labeled Substrate: a. Incubate an environmental sample (e.g., soil, water) with a ¹³C-labeled substrate.
2. DNA Extraction: a. Extract total DNA from the sample after incubation.
3. Isopycnic Centrifugation: a. Separate the ¹³C-labeled ("heavy") DNA from the unlabeled ("light") DNA by ultracentrifugation in a cesium chloride (CsCl) density gradient.[6]
4. Fractionation and Analysis: a. Fractionate the gradient and collect the DNA from each fraction. b. Identify the microorganisms in the "heavy" DNA fractions using techniques such as 16S rRNA gene sequencing.
References
- 1. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TSLP Signaling Network Revealed by SILAC-Based Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dot | Graphviz [graphviz.org]
- 15. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. raw.githubusercontent.com [raw.githubusercontent.com]
The Role of 2'-Deoxyguanosine-¹³C Monohydrate in Advancing DNA Damage Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 2'-Deoxyguanosine-¹³C monohydrate in the sensitive and accurate quantification of DNA damage. Stable isotope-labeled internal standards are paramount for robust analytical methodologies, particularly in the field of toxicology and pharmacology. This document details the underlying principles, experimental workflows, and data analysis techniques that leverage 2'-Deoxyguanosine-¹³C monohydrate for cutting-edge research.
Introduction to DNA Damage and the Significance of 2'-Deoxyguanosine (B1662781) Adducts
DNA is constantly under assault from both endogenous and exogenous agents, leading to a variety of lesions that can have profound biological consequences, including mutagenesis and carcinogenesis.[1][2] Among the four DNA bases, guanine (B1146940) is the most susceptible to oxidation due to its low redox potential. One of the most abundant and extensively studied oxidative DNA lesions is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[1][2][3] The formation of 8-oxodG and other DNA adducts can trigger the DNA Damage Response (DDR), a complex signaling network that coordinates cell-cycle checkpoints and DNA repair pathways to maintain genomic integrity.[4][5]
Accurate quantification of these DNA adducts is crucial for understanding disease mechanisms, assessing the genotoxicity of new chemical entities, and monitoring the efficacy of therapeutic interventions. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this purpose, offering high specificity and accuracy.[6] This technique relies on the use of a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹³C monohydrate, which is chemically identical to the analyte of interest but has a different mass.
Core Application: Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled standard to a sample at the earliest stage of analysis. This standard, in this case, 2'-Deoxyguanosine-¹³C monohydrate, co-purifies with the endogenous, unlabeled analyte. Any sample loss during extraction, hydrolysis, and purification will affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, the initial concentration of the analyte can be determined with high precision and accuracy.[6]
The use of a ¹³C-labeled standard is advantageous as it has the same retention time as the unlabeled analyte in liquid chromatography, simplifying data analysis.[7]
Experimental Workflow for DNA Adduct Analysis
The following diagram illustrates the typical workflow for the quantification of DNA adducts using 2'-Deoxyguanosine-¹³C monohydrate as an internal standard.
Detailed Experimental Protocols
DNA Isolation and Purification
High-quality DNA is a prerequisite for accurate adduct analysis. It is crucial to minimize spurious oxidation of guanine during this step.
-
Materials: DNA isolation kit, chelating agents (e.g., desferrioxamine), antioxidants.
-
Protocol:
-
Homogenize tissue or lyse cells according to the chosen kit's protocol.
-
Incorporate a chelating agent like desferrioxamine in the lysis and wash buffers to sequester metal ions that can catalyze oxidation.[8]
-
Follow the manufacturer's instructions for DNA binding, washing, and elution.
-
Quantify the extracted DNA using UV spectrophotometry.
-
DNA Hydrolysis
This step breaks down the DNA polymer into its constituent nucleosides. Both enzymatic and acidic hydrolysis methods are used.
-
Enzymatic Hydrolysis: This is a milder method that preserves the nucleoside structure.
-
Enzymes: DNase I, Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase.[8][9][10]
-
Protocol:
-
To the isolated DNA, add a known quantity of 2'-Deoxyguanosine-¹³C monohydrate internal standard.
-
Incubate the DNA with a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C. The incubation time can range from a few hours to overnight.[8][10]
-
Some protocols may involve a two-step digestion, starting with Nuclease P1 followed by alkaline phosphatase.[9]
-
After digestion, enzymes are typically removed by ultrafiltration.[11]
-
-
-
Acidic Hydrolysis (for nucleobases): This method cleaves the glycosidic bond, releasing the purine (B94841) and pyrimidine (B1678525) bases.
Sample Clean-up
This step is essential to remove interfering substances from the DNA hydrolysate.
-
Solid-Phase Extraction (SPE): A common method for purifying nucleosides.
-
Protocol: Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and then water. Load the sample, wash with water, and elute the nucleosides with a higher concentration of methanol.
-
-
Immunoaffinity Purification: This highly specific method uses antibodies that recognize a particular adduct, such as 8-oxodG.[8]
LC-MS/MS Analysis
The purified nucleosides are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate, is used to separate the nucleosides.[12]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]
Quantitative Data for Analysis
The following table summarizes the key mass spectrometry parameters for the analysis of 2'-deoxyguanosine and its common oxidative adduct, 8-oxodG, along with their ¹³C-labeled internal standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | Loss of the deoxyribose moiety |
| 2'-Deoxyguanosine-¹³C₁₀ (dG-¹³C₁₀) | 278.1 | 162.1 | Loss of the ¹³C-labeled deoxyribose moiety |
| 8-oxo-2'-deoxyguanosine (8-oxodG) | 284.1 | 168.1 | Loss of the deoxyribose moiety |
| 8-oxo-2'-deoxyguanosine-¹³C₁₀ (8-oxodG-¹³C₁₀) | 294.1 | 178.1 | Loss of the ¹³C-labeled deoxyribose moiety |
Note: The exact m/z values may vary slightly depending on the specific isotopic labeling pattern of the internal standard.
The DNA Damage Response (DDR) Pathway
The presence of DNA adducts, such as 8-oxodG, can activate the complex DNA Damage Response (DDR) pathway. This signaling cascade is crucial for maintaining genomic stability.
The DDR is initiated by sensor proteins that recognize DNA lesions.[14] This leads to the activation of transducer kinases, such as ATM and ATR, which in turn phosphorylate a multitude of downstream effector proteins.[5] These effectors orchestrate a cellular response that includes halting the cell cycle to allow time for repair, upregulating DNA repair pathways like Base Excision Repair (BER) which is responsible for removing 8-oxodG, or inducing apoptosis if the damage is too extensive to be repaired.[14][15]
Conclusion
2'-Deoxyguanosine-¹³C monohydrate is an indispensable tool for researchers in the field of DNA damage and repair. Its use as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of DNA adducts. This capability is fundamental to advancing our understanding of the molecular mechanisms of carcinogenesis, the genotoxicity of novel compounds, and the development of new therapeutic strategies. The methodologies outlined in this guide provide a robust framework for the application of this critical reagent in cutting-edge scientific research.
References
- 1. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA損傷応答(DDR)経路 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. sfrbm.org [sfrbm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
Understanding Metabolic Flux: A Technical Guide to ¹³C Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mapping the Engine of the Cell
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By employing stable isotopes, primarily ¹³C, researchers can trace the journey of atoms through the intricate web of metabolic pathways. This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), offers a detailed snapshot of cellular metabolism. It has become an essential tool in systems biology, metabolic engineering, and drug development for pinpointing metabolic bottlenecks, understanding drug mechanisms, and identifying new therapeutic targets.[1] This guide provides an in-depth overview of the core principles of ¹³C-MFA, detailed experimental protocols, data analysis workflows, and their applications.
Core Principles of ¹³C-Metabolic Flux Analysis
The foundation of ¹³C-MFA is the introduction of a substrate labeled with ¹³C, such as [U-¹³C]-glucose, into a biological system. As cells process this substrate, the ¹³C atoms are integrated into downstream metabolites. The resulting pattern of ¹³C enrichment in these metabolites, referred to as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways. By measuring these MIDs using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the rates of intracellular reactions can be accurately calculated.
A key advantage of ¹³C-MFA over traditional MFA is the wealth of data provided by isotope labeling, which offers numerous constraints for flux estimation. A typical tracer experiment can yield 50 to 100 isotopic labeling measurements to estimate approximately 10 to 20 independent metabolic fluxes. This data redundancy significantly improves the accuracy and confidence of the flux estimations.
The overall ¹³C-MFA process is comprised of five fundamental steps:
-
Experimental Design: Thoughtful selection of the ¹³C tracer, labeling strategy, and culture conditions tailored to the biological question.
-
Tracer Experiment: Culturing cells with the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Isotopic Labeling Measurement: Extraction of metabolites and analysis of their labeling patterns using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Flux Estimation: Utilizing computational software to calculate the metabolic fluxes that best explain the measured labeling data.
-
Statistical Analysis: A thorough evaluation of the goodness-of-fit of the model and the confidence intervals of the estimated fluxes.
Visualizing the ¹³C-MFA Workflow
The following diagram illustrates the logical progression of a typical ¹³C-MFA experiment, from initial cell culture to the final flux map.
Detailed Experimental Protocols
Precise and consistent experimental execution is paramount for acquiring high-quality data in ¹³C-MFA. This section details the critical steps of the wet lab phase.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they reach approximately 70-80% confluency during the labeling phase.
-
Media Adaptation: Before introducing the tracer, adapt the cells to a medium that is identical to the labeling medium but contains the unlabeled form of the substrate. This minimizes metabolic stress from the media switch.
-
Initiating Labeling: Aspirate the adaptation medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium. A common labeling medium for studying central carbon metabolism is DMEM containing a mix of [1-¹³C]glucose and [U-¹³C]glucose.
-
Incubation: Culture the cells in the labeling medium for a duration sufficient to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This period is typically at least five to six cell doubling times.
Protocol 2: Metabolite Quenching and Extraction
This step is critical for instantly halting all enzymatic activity to preserve the metabolic and isotopic state of the cells.
-
Preparation: Pre-chill the quenching/extraction solvent, typically 80% methanol, to -80°C.
-
Quenching: Place the cell culture plate on a bed of dry ice to rapidly cool the cells. Aspirate the labeling medium and quickly wash the cell monolayer with ice-cold saline (0.9% NaCl) to remove extracellular metabolites. This wash should be performed in under 10 seconds.
-
Extraction: Immediately add the -80°C quenching/extraction solvent to each well (e.g., 1 mL for a 6-well plate).
-
Cell Lysis and Collection: Place the plate on a dry ice bath. Use a pre-chilled cell scraper to scrape the cells into the solvent. Transfer the resulting cell lysate and solvent mixture into a pre-chilled microcentrifuge tube.
-
Protein Precipitation: To ensure complete cell lysis and protein precipitation, place the tubes in a -80°C freezer for a minimum of 15 minutes.
-
Clarification: Centrifuge the tubes at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. This sample is now ready for downstream preparation for analysis. The remaining pellet can be stored at -80°C for analysis of protein-bound amino acids.
Protocol 3: Sample Preparation for GC-MS Analysis
For analysis by GC-MS, polar metabolites must be derivatized to increase their volatility.
-
Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization:
-
Add 50 µL of acetonitrile (B52724) to the dried sample.
-
Add 50 µL of the derivatizing agent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMCS.
-
Incubate the mixture at 95°C for 1 hour.
-
-
Final Preparation: After cooling to room temperature, centrifuge the sample to pellet any debris. Transfer the supernatant to a GC-MS vial for analysis. The derivatized sample is now ready for injection into the GC-MS system to determine the mass isotopomer distributions.
Central Carbon Metabolism Pathways
The following diagram illustrates the interconnected pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are frequently the focus of ¹³C-MFA studies in cancer and drug development research.
Data Presentation: Quantitative Flux Data
Presenting quantitative data in a structured format is crucial for interpretation and comparison. The table below shows representative metabolic fluxes in cancer cells, highlighting the high glycolytic rate characteristic of the Warburg effect. Fluxes are normalized to the glucose uptake rate.
| Metabolic Pathway/Reaction | Flux (Relative to Glucose Uptake) | Description |
| Glucose Uptake | 100 | Rate of glucose import into the cell; serves as the reference flux. |
| Glycolysis (Glucose -> Pyruvate) | ~95 | A high flux indicating a strong reliance on glycolysis for energy and biosynthetic precursors. |
| Lactate (B86563) Secretion | ~85 | The majority of pyruvate is converted to lactate and secreted, a hallmark of the Warburg effect.[2] |
| Pentose Phosphate Pathway (Oxidative) | ~5 | Diverts glucose-6-phosphate to produce NADPH for reductive biosynthesis and ribose for nucleotides. |
| Pyruvate -> Acetyl-CoA (PDH) | ~10 | A smaller fraction of pyruvate enters the TCA cycle, reflecting reduced mitochondrial oxidation. |
| TCA Cycle (Citrate -> a-KG) | ~10 | The flux through the initial steps of the TCA cycle is significantly lower than the glycolytic flux. |
| Glutamine Uptake | 40-60 | High glutamine uptake is common in cancer cells to fuel anaplerosis and biosynthesis.[2][3] |
| Glutaminolysis (Gln -> a-KG) | 40-60 | Glutamine is converted to α-ketoglutarate to replenish TCA cycle intermediates (anaplerosis).[3] |
Table 1: Representative metabolic fluxes in cancer cells, normalized to a glucose uptake rate of 100 units. Data is synthesized from reported values for an "average" cancer cell to illustrate typical metabolic phenotypes.[2]
Conclusion: Applications in Drug Development
¹³C-Metabolic Flux Analysis provides an unparalleled quantitative framework for understanding the functional state of cellular metabolism. For professionals in drug development, ¹³C-MFA is instrumental in:
-
Target Identification and Validation: By identifying metabolic pathways critical for disease progression, ¹³C-MFA can uncover novel drug targets.
-
Mechanism of Action Studies: It allows for a detailed understanding of how a drug candidate alters metabolic networks to exert its therapeutic effect.
-
Biomarker Discovery: Metabolic flux profiles can serve as functional biomarkers to stratify patient populations or to monitor therapeutic response.
-
Understanding Drug Resistance: By comparing the metabolic fluxes of drug-sensitive and resistant cells, researchers can elucidate the metabolic adaptations that drive resistance.
As a robust and quantitative technique, ¹³C-MFA continues to be a cornerstone of metabolic research, driving new discoveries and advancing the development of novel therapeutics.
References
The Pinnacle of Precision: A Technical Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive measurement principle, offering unparalleled accuracy and precision. This technical guide delves into the core principles, experimental protocols, and practical applications of IDMS, with a particular focus on its role in drug development and life sciences research. By leveraging the power of isotopically labeled internal standards, IDMS provides a robust methodology for overcoming the challenges of complex biological matrices and ensuring the highest quality of analytical data.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown quantity of the analyte.[1] This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2]
The fundamental principle of IDMS lies in the measurement of the altered isotopic ratio of the analyte after the addition of the spike.[3] Because the spike and the analyte are chemically identical, they exhibit the same behavior during sample preparation and analysis, including extraction, derivatization, and ionization.[4] This co-behavior effectively cancels out variations and losses that may occur during the analytical workflow, as the ratio of the native analyte to the isotopically labeled standard remains constant.[5]
The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio of the mixture, the known amount and isotopic enrichment of the added spike, and the mass of the sample. This approach provides a direct and highly accurate measurement that is traceable to the International System of Units (SI).[6]
Caption: The core principle of Isotope Dilution Mass Spectrometry.
The IDMS Experimental Workflow
A typical IDMS experiment follows a structured workflow designed to ensure accurate and reproducible results. The key steps are outlined below.
Caption: A generalized experimental workflow for IDMS analysis.
Detailed Experimental Protocols
The success of an IDMS analysis is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies for the analysis of small molecules and proteins in common biological matrices.
2.1.1. Small Molecule (e.g., Drug Metabolite) Analysis in Human Plasma
This protocol outlines a typical procedure for the quantification of a small molecule drug metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquots of 100 µL of plasma are transferred to a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of a known concentration of the isotopically labeled internal standard (e.g., ¹³C₆-labeled metabolite) in methanol (B129727) to each plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
-
Protein Precipitation and Extraction:
-
Add 400 µL of cold acetonitrile (B52724) to each sample to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native analyte and the isotopically labeled internal standard.
-
-
2.1.2. Protein (e.g., Biomarker) Quantification in Tissue Homogenate
This protocol describes a bottom-up proteomics approach for the absolute quantification of a target protein in a tissue homogenate.
-
Tissue Homogenization:
-
Weigh a frozen tissue sample (e.g., 20-50 mg).
-
Add lysis buffer (containing urea (B33335), thiourea, and a detergent) and ceramic beads.
-
Homogenize the tissue using a bead beater.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA).
-
-
Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled protein or a concatenated peptide standard (corresponding to a signature peptide of the target protein) to a known amount of the tissue homogenate.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Dilute the sample to reduce the urea concentration.
-
Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a solid-phase extraction (SPE) C18 cartridge.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column with a pre-column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long gradient (e.g., 60-120 minutes) to achieve good separation of the complex peptide mixture.
-
Flow Rate: 300 nL/min (for nano-LC).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Nano-electrospray ionization (nESI) in positive mode.
-
Scan Type: MRM or Parallel Reaction Monitoring (PRM) for targeted quantification of the signature peptide and its labeled counterpart.
-
-
Quantitative Data and Performance Characteristics
IDMS is renowned for its exceptional analytical performance. The following tables summarize typical quantitative data from various applications, demonstrating the high accuracy, precision, and sensitivity of the technique.
Table 1: Performance Characteristics of IDMS for Therapeutic Drug Monitoring (TDM)
| Drug | Matrix | Linearity (r²) | Accuracy (%) | Precision (RSD %) | LOQ (ng/mL) | Citation(s) |
| Methotrexate (B535133) | Serum | >0.99 | 97.0 - 102.1 | ≤4.3 | 7.2 | [7] |
| Phenytoin | Serum | >0.99 | 95.0 - 105.0 | <5 | 10 | [8] |
| Vancomycin | Plasma | >0.995 | 92.3 - 107.5 | <10 | 50 | [9] |
Table 2: Performance Characteristics of IDMS for Steroid Hormone Analysis
| Steroid | Matrix | Linearity (r²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ (ng/mL) | Citation(s) |
| Testosterone | Urine | >0.99 | 75 - 108 | <10 (inter-day) | < urinary levels | [10] |
| Estradiol | Urine | >0.997 | 80 - 120 | <15 | 0.04 | [11] |
| Cortisol | Serum | >0.995 | 97 - 103 | <5 | 0.5 | [11] |
| 17α-ethinylestradiol | Water | >0.99 | within 35% tolerance | - | 0.035 ng/L | [12] |
Table 3: Performance Characteristics of IDMS for Vitamin D Metabolite Analysis in Brain Tissue
| Metabolite | Matrix | Linearity (r²) | Accuracy (%) | Precision (RSD %) | LLOQ (pg/mL) | Citation(s) |
| 1,25(OH)₂D₃ | Brain Homogenate | >0.99 | 90.89 - 109.11 | 0.28 - 9.11 | 12.5 | [13] |
| 25(OH)D₃ | Brain Homogenate | >0.99 | 91.34 - 108.66 | 0.35 - 8.75 | 12.5 | [13] |
| 24,25(OH)₂D₃ | Brain Homogenate | >0.99 | 92.15 - 107.85 | 0.42 - 7.99 | 12.5 | [13] |
Applications in Drug Development and Research
IDMS is a cornerstone analytical technique throughout the drug discovery and development pipeline, from early metabolic studies to clinical trial sample analysis.
Pharmacokinetics and Drug Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical for its development. IDMS, particularly when coupled with stable isotope tracers, is a powerful tool for these studies.[1][14] By administering a labeled version of a drug, researchers can trace its metabolic fate, identify and quantify metabolites in various biological fluids and tissues, and determine key pharmacokinetic parameters with high accuracy.[15]
Caption: Workflow for tracing metabolic pathways using IDMS.
Biomarker Validation and Quantification
The discovery and validation of biomarkers are essential for disease diagnosis, prognosis, and monitoring treatment efficacy. IDMS provides the accuracy and precision required for the rigorous validation of putative biomarkers.[3] Its high specificity allows for the differentiation of closely related molecules, such as steroid isomers, which is often challenging with other techniques like immunoassays.
Reference Method for Clinical and Preclinical Studies
Due to its high accuracy and traceability to SI units, IDMS is often considered a "gold standard" or reference method. It is used to assign certified values to reference materials and to validate other analytical methods used in clinical and preclinical studies.
Common Challenges and Troubleshooting
While IDMS is a powerful technique, achieving optimal results requires an awareness of potential challenges and how to address them.
Table 4: Common Challenges in IDMS and Troubleshooting Strategies
| Challenge | Description | Troubleshooting Strategies | Citation(s) |
| Matrix Effects | Co-eluting components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification. | - Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.- Employ more effective sample cleanup procedures (e.g., solid-phase extraction).- Dilute the sample to reduce the concentration of interfering substances. | [5][16] |
| Isobaric Interferences | Other compounds in the sample may have the same nominal mass as the analyte or internal standard, leading to artificially high signals. | - Use high-resolution mass spectrometry to separate the analyte from the isobaric interference.- Optimize chromatographic separation to resolve the interfering compound.- Select a different, more specific MRM transition. | [17] |
| Internal Standard Stability | The isotopically labeled internal standard may degrade during sample storage or preparation, leading to inaccurate quantification. | - Assess the stability of the internal standard under the same conditions as the analyte.- Store standards and samples at appropriate temperatures.- Avoid repeated freeze-thaw cycles. | [4] |
| Incomplete Isotopic Equilibration | The spike and the analyte may not be fully mixed, resulting in a non-uniform isotopic ratio throughout the sample. | - Ensure complete dissolution of the sample before adding the spike.- Increase the equilibration time and use agitation or sonication. | [18] |
| Isotopic Contribution from the Analyte | The natural abundance of the heavy isotope in the analyte can contribute to the signal of the labeled internal standard, especially at high analyte concentrations. | - Account for the natural isotopic abundance in the quantification calculations.- Use an internal standard with a sufficient mass difference from the analyte. | [19] |
Conclusion
Isotope Dilution Mass Spectrometry is an indispensable tool for researchers, scientists, and drug development professionals who require the highest level of accuracy and precision in their quantitative analyses. Its ability to mitigate the effects of sample matrix and procedural variations makes it the method of choice for a wide range of applications, from fundamental metabolic research to the regulated environment of clinical trials. By understanding the core principles, mastering the experimental protocols, and being aware of potential challenges, users can fully leverage the power of IDMS to generate reliable and defensible quantitative data.
References
- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of methotrexate in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromsystems.com [chromsystems.com]
- 10. Determination of selected endogenous anabolic androgenic steroids and ratios in urine by ultra high performance liquid chromatography tandem mass spectrometry and isotope pattern deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Methodological & Application
Application Notes and Protocols for the Use of 2'-Deoxyguanosine-¹³C Monohydrate in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry. 2'-Deoxyguanosine-¹³C monohydrate is a stable isotope-labeled analogue of the endogenous nucleoside 2'-deoxyguanosine (B1662781) (dG). Its primary application in mass spectrometry is as an internal standard for the accurate quantification of dG and its modified forms, such as DNA adducts, in biological samples. This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for the analysis of DNA damage and repair, which are critical areas of research in toxicology, carcinogenesis, and drug development.[1]
The key principle of IDMS is the addition of a known amount of the isotopically labeled standard (e.g., 2'-Deoxyguanosine-¹³C) to a sample at an early stage of preparation. This standard has nearly identical chemical and physical properties to the unlabeled analyte of interest. Therefore, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer's source. Any sample loss or variation during extraction, derivatization, or analysis will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, compensating for experimental variability.
These application notes provide detailed protocols for the use of 2'-Deoxyguanosine-¹³C monohydrate as an internal standard for the quantification of 2'-deoxyguanosine in DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of isotope dilution mass spectrometry is the use of an isotopically labeled version of the analyte as an internal standard to correct for variations in sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
2'-Deoxyguanosine (dG) standard
-
2'-Deoxyguanosine-¹³C monohydrate (Internal Standard, IS)
-
DNAse I
-
Nuclease P1
-
Alkaline phosphatase
-
Phosphodiesterase I
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Zinc sulfate (B86663) (ZnSO₄)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Centrifugal filters (e.g., 3 kDa MWCO)
Sample Preparation: Enzymatic Hydrolysis of DNA
This protocol is designed for the complete enzymatic digestion of DNA to its constituent deoxynucleosides.
-
DNA Quantification: Accurately determine the concentration of the extracted DNA sample using a UV-Vis spectrophotometer or a fluorometric method.
-
Aliquoting: In a microcentrifuge tube, aliquot 10-50 µg of DNA.
-
Internal Standard Spiking: Add a known amount of 2'-Deoxyguanosine-¹³C monohydrate internal standard solution to each DNA sample. The amount should be chosen to be in the mid-range of the expected concentration of endogenous dG.
-
Initial Digestion: Add Tris-HCl buffer (pH 7.8) containing MgCl₂ to the DNA sample. Add DNAse I and alkaline phosphatase. Incubate at 37°C for 2 hours.
-
Second Digestion: Adjust the pH to 5.0 with ammonium acetate buffer. Add nuclease P1 and phosphodiesterase I. Incubate at 37°C for 2 hours.
-
Enzyme Removal: To stop the reaction and remove the enzymes, pass the digested sample through a 3 kDa molecular weight cutoff centrifugal filter.
-
Sample Dilution: The resulting filtrate containing the deoxynucleosides is then diluted with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of 2'-deoxyguanosine. Method optimization is recommended for specific instrumentation.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are recommended for the quantification of 2'-deoxyguanosine and its ¹³C-labeled internal standard. The transition corresponds to the neutral loss of the deoxyribose moiety (116.1 Da).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 100 | 15 |
| 2'-Deoxyguanosine-¹³C₁₀ | 278.1 | 162.1 | 100 | 15 |
Note: The exact m/z values for the ¹³C-labeled standard may vary depending on the specific isotopic labeling pattern. The values above assume a fully ¹³C-labeled guanine (B1146940) base.
Experimental Workflow
The overall workflow for the quantification of 2'-deoxyguanosine in a DNA sample using 2'-Deoxyguanosine-¹³C monohydrate as an internal standard is depicted below.
Data Presentation and Quantitative Performance
A calibration curve should be prepared by analyzing standards containing known concentrations of 2'-deoxyguanosine and a constant concentration of the 2'-Deoxyguanosine-¹³C monohydrate internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Representative Calibration Curve Data
| dG Conc. (ng/mL) | dG Peak Area | IS Peak Area | Peak Area Ratio (dG/IS) |
| 0.5 | 1,250 | 25,500 | 0.049 |
| 1 | 2,480 | 25,300 | 0.098 |
| 5 | 12,600 | 25,800 | 0.488 |
| 10 | 25,100 | 25,400 | 0.988 |
| 50 | 124,500 | 25,600 | 4.863 |
| 100 | 252,000 | 25,700 | 9.805 |
| Linearity (r²) | >0.995 |
Method Validation Parameters
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of 2'-deoxyguanosine using a ¹³C-labeled internal standard.
| Parameter | Specification | Typical Performance |
| Linear Range | - | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10, RSD < 20% | 0.5 ng/mL |
| Precision (RSD) | ||
| Intra-day | < 15% | < 10% |
| Inter-day | < 15% | < 12% |
| Accuracy (% Bias) | ± 15% | -10% to +8% |
| Recovery | - | 85% - 110% |
Biological Context: DNA Damage and Repair
2'-Deoxyguanosine is the most easily oxidized of the four DNA bases. Reactive oxygen species (ROS) can lead to the formation of various oxidative DNA lesions, with 8-oxo-2'-deoxyguanosine (8-oxodG) being a major and well-studied product. The quantification of dG is often performed alongside the measurement of 8-oxodG to assess the level of oxidative DNA damage relative to the amount of the parent nucleoside.
Conclusion
The use of 2'-Deoxyguanosine-¹³C monohydrate as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of 2'-deoxyguanosine in biological samples. This approach is essential for studies investigating DNA damage, repair mechanisms, and the effects of genotoxic agents in drug development and environmental health research. The protocols and data presented here serve as a comprehensive guide for the implementation of this powerful analytical technique.
References
Application Notes and Protocols for 2'-Deoxyguanosine-¹³C Monohydrate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.[1] 2'-Deoxyguanosine-¹³C monohydrate serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2'-deoxyguanosine (B1662781) (dG). This is particularly crucial in studies of oxidative stress and DNA damage, where accurate measurement of nucleosides in complex biological matrices is required. The co-elution of the analyte and the internal standard with identical chemical properties but different masses allows for reliable correction of variations in sample preparation, injection volume, matrix effects, and instrument response.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of 2'-Deoxyguanosine-¹³C monohydrate as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the highly accurate quantification of compounds in a sample. The method relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. This "spiked" sample is then processed, and the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is measured by a mass spectrometer.
Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer's source.[3] Therefore, the ratio of the two signals remains constant regardless of these variations. By comparing this ratio to a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard, the exact quantity of the analyte in the original sample can be determined with high precision.
Applications
The primary application for 2'-Deoxyguanosine-¹³C monohydrate as an internal standard is in the quantification of 2'-deoxyguanosine in various biological samples. This is often performed in conjunction with the measurement of DNA damage biomarkers, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), to normalize the amount of the lesion to the total amount of the corresponding nucleoside.[2]
Key Application Areas:
-
Oxidative Stress Research: Quantifying dG alongside 8-oxodG in DNA hydrolysates provides an accurate measure of oxidative DNA damage, expressed as a ratio (e.g., 8-oxodG per 10⁶ dG).[4]
-
Toxicology Studies: Assessing the impact of xenobiotics or environmental toxins on DNA integrity.
-
Clinical Biomarker Discovery: Investigating the role of DNA damage in various diseases, including cancer and neurodegenerative disorders.
-
Drug Development: Evaluating the genotoxic potential of new drug candidates.
Quantitative Data
The following tables summarize typical parameters for the quantification of 2'-deoxyguanosine using a ¹³C-labeled internal standard by LC-MS/MS. Note that specific values may vary depending on the instrument, column, and laboratory conditions.
Table 1: Mass Spectrometry Parameters for 2'-Deoxyguanosine and ¹³C-Labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 10-15 |
| 2'-Deoxyguanosine-¹³C₁₀ | 278.1 | 162.1 | 10-15 |
Note: The most common fragmentation for 2'-deoxyguanosine is the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety (116 Da) and the formation of the protonated guanine (B1146940) base. For the fully ¹³C-labeled guanine base, the mass will be shifted accordingly.
Table 2: Typical Performance Characteristics for dG Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 fmol on-column |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
The following are detailed protocols for the analysis of 2'-deoxyguanosine in DNA isolated from cells or tissues and in urine samples.
Protocol 1: Quantification of 2'-Deoxyguanosine in Cellular DNA
This protocol describes the steps from DNA extraction to LC-MS/MS analysis. It is critical to take precautions to prevent the artificial oxidation of dG during sample preparation. This includes the use of metal chelators and antioxidants.
1. DNA Extraction and Purification: a. Homogenize cells or tissues in a lysis buffer containing a metal chelator such as desferrioxamine (DFO). b. Perform DNA extraction using a commercial kit or a standard phenol-chloroform extraction method. c. Resuspend the purified DNA in a buffer containing a metal chelator. d. Quantify the DNA concentration using UV spectrophotometry.
2. Sample Spiking and Enzymatic Hydrolysis: a. To a known amount of DNA (e.g., 20-50 µg), add a precise amount of 2'-Deoxyguanosine-¹³C monohydrate internal standard. b. Add nuclease P1 (in a buffer of 30 mM sodium acetate, 1 mM ZnCl₂, pH 5.3) and incubate at 37°C for 2 hours. c. Add alkaline phosphatase and phosphodiesterase I (in a Tris-HCl buffer, pH 8.5) and incubate at 37°C for another 2 hours.[5]
3. Sample Cleanup (Optional but Recommended): a. Use solid-phase extraction (SPE) with a C18 cartridge to remove enzymes and other interfering substances. b. Condition the cartridge with methanol, followed by water. c. Load the DNA hydrolysate. d. Wash the cartridge with water. e. Elute the nucleosides with a methanol/water mixture. f. Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
4. Sample Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried sample in the initial mobile phase (e.g., 98% Mobile Phase A). b. Inject an appropriate volume onto the LC-MS/MS system. c. Perform the analysis using the parameters outlined in Table 1 and a suitable LC gradient (see Table 3 for an example).
Protocol 2: Quantification of 2'-Deoxyguanosine in Urine
1. Sample Preparation and Spiking: a. Centrifuge the urine sample to pellet any precipitates. b. To a known volume of the supernatant (e.g., 0.5 mL), add a precise amount of 2'-Deoxyguanosine-¹³C monohydrate internal standard.
2. Sample Cleanup (Solid-Phase Extraction): a. Follow the SPE procedure described in Protocol 1 (steps 3a-3f).
3. Sample Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried sample in the initial mobile phase. b. Inject and analyze as described in Protocol 1 (steps 4b-4c).
Table 3: Example Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | 2-5% B for 2 min, ramp to 50% B over 8 min, hold for 2 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
Visualizations
The following diagrams illustrate the logical workflow for the quantification of 2'-deoxyguanosine using an internal standard.
Caption: General workflow for dG quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Application Note & Protocol: Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in DNA using Isotope Dilution LC-MS/MS with a ¹³C Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a primary biomarker for oxidative DNA damage, resulting from the interaction of reactive oxygen species (ROS) with guanine (B1146940) bases in DNA. Accurate quantification of 8-oxo-dG is crucial for understanding the mechanisms of aging, carcinogenesis, and neurodegenerative diseases, as well as for evaluating the efficacy of therapeutic interventions aimed at mitigating oxidative stress. However, the analysis of 8-oxo-dG is notoriously challenging due to the high risk of artificial oxidation of deoxyguanosine (dG) during sample preparation, which can lead to a significant overestimation of endogenous damage levels.[1][2][3][4]
This protocol details a robust and highly sensitive method for the quantification of 8-oxo-dG in DNA samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and an isotope dilution strategy. The use of a stable isotope-labeled internal standard, such as a ¹³C-labeled 8-oxo-dG, is the gold standard for accurate quantification.[5] This internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thereby correcting for sample loss and matrix effects.[6][7][8]
Experimental Workflow & Signaling Pathways
The overall experimental workflow for the quantification of 8-oxo-dG is a multi-step process designed to ensure accuracy and minimize artifact formation.
Caption: Experimental workflow for 8-oxo-dG quantification.
The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at an early stage of the workflow.
Caption: Principle of isotope dilution for accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
DNA Isolation Kit (e.g., using DNAzol or a sodium iodide-based method)
-
¹³C Labeled 8-oxo-dG internal standard (commercially available)
-
Enzymes: DNase I, Phosphodiesterase I, Alkaline Phosphatase
-
Metal Chelators: Deferoxamine (B1203445) mesylate, Chelex-treated water
-
UHPLC-MS/MS system (e.g., coupled to a triple-quadrupole mass analyzer)
-
C18 reverse-phase UHPLC column
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol (B129727)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. DNA Isolation
Critical Step: To prevent artifactual oxidation of guanine, it is imperative to use methods that minimize oxidative stress during isolation. Avoid prolonged exposure to air and use metal chelators in all buffers.[1][2][9]
-
Homogenize cell pellets or tissues according to the manufacturer's protocol for a non-phenol-based DNA extraction method, such as those utilizing DNAzol or sodium iodide (NaI).[1][2]
-
Incorporate 0.1 mM deferoxamine into all buffers to chelate redox-active metal ions.[1][9]
-
Ensure all aqueous solutions and buffers are prepared with Chelex-treated water to further minimize metal ion contamination.[1]
-
After precipitation, wash the DNA pellet with 70% ethanol (B145695) and air-dry briefly. Do not over-dry the pellet.
-
Resuspend the DNA pellet in Chelex-treated water containing 0.1 mM deferoxamine.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
3. Addition of Internal Standard and Enzymatic Hydrolysis
-
To a known amount of DNA (e.g., 50 µg), add a precise amount of the ¹³C labeled 8-oxo-dG internal standard. The amount of standard added should be within the range of the expected endogenous 8-oxo-dG levels.
-
Initiate enzymatic hydrolysis by adding DNase I and incubate at 37°C for approximately 90 minutes.[1][3]
-
Subsequently, add phosphodiesterase I and alkaline phosphatase to the mixture.[3][10]
-
Continue the incubation at 37°C for at least 2 hours to ensure complete digestion of the DNA into individual nucleosides.[1]
4. Sample Cleanup (Optional)
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove salts and other interfering substances, which can improve the signal-to-noise ratio and prolong the life of the analytical column.[11][12]
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the nucleosides using an appropriate solvent, such as a methanol/water mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
5. UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase: Use a gradient elution with 0.1% acetic acid in water (A) and methanol (B). A typical gradient might start at a low percentage of B, hold for several minutes, then ramp up to a higher percentage to elute the analytes.
-
Flow Rate: A typical flow rate for a UHPLC system is around 200-400 µL/min.[3]
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous 8-oxo-dG and the ¹³C labeled internal standard. For example:
-
8-oxo-dG: m/z 284.1 → 168.0[3]
-
¹³C-labeled 8-oxo-dG: The exact m/z will depend on the number and position of the ¹³C atoms. For a standard with 10 ¹³C atoms, the transition would be m/z 294.1 → 178.0. These values must be confirmed empirically.
-
-
Optimize MS parameters such as spray voltage, capillary temperature, and collision energy to achieve maximum sensitivity.[3]
-
Data Presentation & Quantification
1. Calibration Curve
Prepare a calibration curve by spiking known amounts of unlabeled 8-oxo-dG standard into a blank matrix (e.g., hydrolyzed DNA from a source with very low oxidative damage) containing a fixed amount of the ¹³C labeled internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
2. Quantification of Unknown Samples
Calculate the concentration of 8-oxo-dG in the unknown samples by interpolating the measured peak area ratio from the calibration curve.
3. Normalization
To account for variations in the amount of DNA analyzed, the results are typically normalized to the amount of the normal, unmodified nucleoside, deoxyguanosine (dG). This can be achieved by also quantifying dG in the same run (or a separate run with a diluted sample) and expressing the final result as a ratio.
Table 1: Example Quantitative Data Summary
| Sample ID | Treatment Group | 8-oxo-dG (ng/mL) | dG (µg/mL) | Normalized 8-oxo-dG (lesions per 10⁶ dG) |
| CTRL-01 | Control | 0.45 | 50.2 | 8.96 |
| CTRL-02 | Control | 0.51 | 52.5 | 9.71 |
| CTRL-03 | Control | 0.48 | 49.8 | 9.64 |
| Mean ± SD | Control | 0.48 ± 0.03 | 50.8 ± 1.4 | 9.44 ± 0.42 |
| TRT-01 | Oxidative Stressor | 2.15 | 48.9 | 43.97 |
| TRT-02 | Oxidative Stressor | 2.31 | 51.1 | 45.21 |
| TRT-03 | Oxidative Stressor | 2.25 | 50.5 | 44.55 |
| Mean ± SD | Oxidative Stressor | 2.24 ± 0.08 | 50.2 ± 1.1 | 44.58 ± 0.62 |
Note: The values presented in this table are for illustrative purposes only.
By following this detailed protocol, researchers can achieve highly accurate and reproducible quantification of 8-oxo-dG, providing reliable insights into the extent of oxidative DNA damage in their biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfrbm.org [sfrbm.org]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Labeled DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of DNA labeled with the stable isotope carbon-13 (¹³C). This powerful technique is instrumental in a variety of research fields, including microbial ecology, drug metabolism, and DNA turnover studies, allowing for the tracing of metabolic pathways and the identification of active microorganisms.
Introduction
Stable isotope probing (SIP) with ¹³C-labeled substrates is a robust method to trace the flow of carbon into microbial DNA, thereby identifying organisms that are actively metabolizing a specific substrate. This technique involves introducing a ¹³C-enriched compound into a system (e.g., soil microcosm, cell culture), allowing for its incorporation into the biomass of active organisms. Subsequent extraction and analysis of the ¹³C-labeled DNA can reveal the identity and metabolic capabilities of these organisms. Mass spectrometry is a highly accurate and reliable method for the quantification of ¹³C incorporation into DNA.[1] This document outlines the key steps from sample collection to the final analysis of ¹³C enrichment.
Core Experimental Workflow
The overall workflow for ¹³C labeled DNA analysis involves several critical stages: sample incubation with a ¹³C-labeled substrate, DNA extraction, separation of labeled ("heavy") DNA from unlabeled ("light") DNA, hydrolysis of DNA into its constituent nucleobases, and finally, analysis by mass spectrometry to quantify the level of ¹³C incorporation.
Experimental Protocols
Protocol 1: DNA Extraction from Soil Samples
This protocol is adapted from methods utilizing commercial kits, which are recommended for their reliability and efficiency in removing inhibitors commonly found in soil.
Materials:
-
FastDNA™ SPIN Kit for Soil (MP Biomedicals) or DNeasy® PowerSoil® Pro Kit (QIAGEN)
-
Microcentrifuge
-
Vortex mixer
-
Sterile, nuclease-free water
Procedure:
-
Weigh out approximately 0.5 g of the soil sample into the provided bead-beating tube.
-
Add the appropriate lysis buffer provided in the kit.
-
Secure the tubes in a bead beater and process at high speed for the recommended time (typically 1-2 minutes) to lyse the microbial cells.
-
Centrifuge the tubes to pellet the soil particles and debris.
-
Carefully transfer the supernatant containing the crude DNA to a clean microcentrifuge tube.
-
Follow the kit's instructions for inhibitor removal, which typically involves the addition of a specific solution followed by centrifugation.
-
Bind the DNA to the provided silica (B1680970) spin filter by adding the supernatant and centrifuging.
-
Wash the spin filter with the provided wash buffers to remove any remaining contaminants.
-
Elute the purified DNA from the spin filter using the provided elution buffer or nuclease-free water.
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit or PicoGreen assay) for accuracy.
Protocol 2: Isopycnic Centrifugation for ¹³C-DNA Separation
This protocol describes the separation of "heavy" ¹³C-labeled DNA from "light" ¹²C-DNA using a cesium chloride (CsCl) density gradient.
Materials:
-
Cesium chloride (CsCl), optical grade
-
Gradient buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Ultracentrifuge with a vertical or near-vertical tube rotor
-
Ultracentrifuge tubes (e.g., Quick-Seal Polyallomer tubes)
-
Syringe pump for fractionation
-
Refractometer
Procedure:
-
In a sterile tube, mix approximately 5 µg of the extracted DNA with a CsCl solution and gradient buffer to achieve a final buoyant density of around 1.725 g/mL.
-
Transfer the DNA-CsCl mixture to an ultracentrifuge tube and seal it according to the manufacturer's instructions.
-
Place the tubes in the ultracentrifuge rotor and centrifuge at high speed (e.g., 177,000 x g) for an extended period (e.g., 44-48 hours) at 20°C.
-
After centrifugation, carefully remove the tubes. A density gradient will have formed, separating the DNA into bands based on its buoyant density.
-
Fractionate the gradient by carefully displacing the contents with a dense, inert liquid (e.g., sterile water or a dense sucrose (B13894) solution) using a syringe pump, collecting small fractions (e.g., 200-250 µL) from the top or bottom of the tube.
-
Measure the buoyant density of each fraction using a refractometer.
-
Precipitate the DNA from each fraction by adding isopropanol (B130326) and a salt (e.g., sodium acetate), followed by centrifugation.
-
Wash the DNA pellet with 70% ethanol (B145695) and resuspend it in a small volume of nuclease-free water.
Protocol 3: Acid Hydrolysis of DNA for Mass Spectrometry
This protocol outlines the hydrolysis of DNA into its constituent nucleobases using formic acid, a common method for preparing samples for mass spectrometry.
Materials:
-
Formic acid (88%)
-
Heating block or incubator
-
SpeedVac or similar vacuum concentrator
-
UHPLC-grade water and methanol (B129727)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine approximately 1-5 ng of DNA from each fraction with 95 µL of 88% formic acid.[2]
-
Incubate the mixture at 70°C for 2 hours to hydrolyze the DNA into its constituent nucleobases.[2]
-
After incubation, completely dry the samples using a SpeedVac.
-
Resuspend the dried nucleobases in a suitable solvent for UHPLC-MS/MS analysis, such as a mixture of 98% water with 0.1% formic acid and 2% methanol with 0.1% formic acid.[2]
Data Presentation
The following tables summarize key quantitative data gathered from various studies to aid in experimental design and data interpretation.
Table 1: Quantitative Parameters for ¹³C-DNA Analysis
| Parameter | Value | Source/Notes |
| Sample Loading for UHPLC-MS/MS | 1-5 ng | Sufficient for detecting enrichment as low as 1.5 atom% ¹³C above natural abundance.[2] |
| DNA Recovery from Soil | ~3-4 µg total DNA | From soil microcosms, with enriched fractions containing ~50-200 ng.[2] |
| ¹³C Enrichment Detection Limit | 1.5 atom% above natural abundance | Using UHPLC-MS/MS for nucleobase analysis.[2] |
| Natural Abundance of ¹³C | ~1.11% | Theoretical. Observed in unlabeled lambda DNA was 5.9% ± 0.2% for a five-carbon nucleobase.[2] |
| Incubation Time for Labeling | Varies (e.g., 4-14 days for soil) | Dependent on the substrate and microbial activity.[2] |
Table 2: Comparison of DNA Hydrolysis Methods
| Method | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis (Formic Acid) | 88% formic acid, 70°C, 2 hours | Simple, one-step procedure suitable for high-throughput analysis.[2] | Can lead to some degradation of nucleobases if conditions are too harsh. |
| Enzymatic Hydrolysis | Multi-enzyme cocktail (e.g., nuclease P1, phosphodiesterase I, alkaline phosphatase) | Milder conditions, preserves modified bases. | More complex, multi-step protocol with different optimal pH and temperature for each enzyme.[3] |
Visualization of Biochemical Pathways
The incorporation of ¹³C from a labeled substrate, such as glucose, into the DNA backbone occurs through central metabolic pathways. The following diagram illustrates a simplified pathway of how ¹³C from glucose can be incorporated into purine (B94841) nucleotides, which are then used for DNA synthesis.
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for researchers embarking on ¹³C-labeled DNA analysis. Careful attention to detail during sample preparation, particularly in DNA extraction and purification, is crucial for obtaining high-quality data. The use of sensitive analytical techniques like UHPLC-MS/MS allows for the detection of low levels of ¹³C incorporation, enabling a wide range of applications in metabolic research. By following these guidelines, researchers can effectively trace the flow of carbon in biological systems and gain valuable insights into the functional roles of microorganisms and the dynamics of DNA metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporation of ¹³C Labeled Nucleosides into Oligonucleotides
References
- 2. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 6. Clinical Applications of Oligonucleotides - Creative Biolabs [creative-biolabs.com]
- 7. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
- 8. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with 2'-Deoxyguanosine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of cellular components is a powerful technique for dynamically tracing metabolic pathways and quantifying the turnover of macromolecules. Metabolic labeling with 2'-Deoxyguanosine-¹³C ([¹³C]dG) allows for the direct measurement of DNA synthesis and turnover by tracing the incorporation of this labeled nucleoside into the genomic DNA of cultured cells. This method relies on the cellular salvage pathway, which recycles extracellular deoxynucleosides for DNA replication. By tracking the incorporation of [¹³C]dG using mass spectrometry, researchers can gain valuable insights into cell proliferation, DNA repair, and the effects of therapeutic agents on these processes. These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of cells with [¹³C]dG, subsequent sample processing, and analysis.
Principle of the Method
Cells are cultured in a medium supplemented with a known concentration of 2'-Deoxyguanosine-¹³C. The labeled deoxynucleoside is transported into the cell and phosphorylated by deoxyguanosine kinase to [¹³C]dGMP. Subsequent phosphorylation steps convert it to [¹³C]dGTP, which is then incorporated into newly synthesized DNA by DNA polymerases during replication. Following the labeling period, genomic DNA is extracted, enzymatically hydrolyzed into individual deoxynucleosides, and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of labeled ([¹³C]dG) to unlabeled (dG) deoxyguanosine provides a quantitative measure of new DNA synthesis.
Applications
-
Quantification of Cell Proliferation: Measuring the rate of [¹³C]dG incorporation provides a direct readout of DNA synthesis, which is a hallmark of cell proliferation.
-
DNA Turnover and Repair Studies: Pulse-chase experiments with [¹³C]dG can be designed to measure the rate of DNA turnover and assess the efficiency of DNA repair mechanisms.
-
Drug Discovery and Development: This technique can be used to evaluate the efficacy of cytotoxic or cytostatic drugs that target DNA replication or cell cycle progression. By measuring changes in [¹³C]dG incorporation, researchers can determine the impact of a compound on DNA synthesis.
-
Understanding Nucleotide Metabolism: The method allows for the investigation of the purine (B94841) salvage pathway and its contribution to the overall nucleotide pool in different cell types and under various conditions.
Data Presentation
The quantitative data from a typical metabolic labeling experiment with 2'-Deoxyguanosine-¹³C can be summarized to show the efficiency and time-course of incorporation. The following tables provide representative data from labeling experiments in different cancer cell lines.
Table 1: Time-Dependent Incorporation of 2'-Deoxyguanosine-¹³C in HL-60 Cells
| Labeling Time (hours) | [¹³C]dG Concentration (µM) | % Labeled dG in Genomic DNA |
| 0 | 25 | 0 |
| 4 | 25 | 8.5 |
| 8 | 25 | 15.2 |
| 16 | 25 | 28.9 |
| 24 | 25 | 45.1 |
Table 2: Concentration-Dependent Incorporation of 2'-Deoxyguanosine-¹³C in LN229 Glioblastoma Cells after 16 hours
| [¹³C]dG Concentration (µM) | % Labeled dG in Genomic DNA | Fold Increase in DNA Synthesis Rate |
| 0 | 0 | 1.0 |
| 5 | 12.5 | 2.1 |
| 10 | 22.8 | 4.3 |
| 25 | 35.7 | 8.5[1] |
| 50 | 48.2 | 11.2 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 2'-Deoxyguanosine-¹³C
This protocol describes the general procedure for labeling adherent or suspension cells with [¹³C]dG.
Materials:
-
Cell line of interest (e.g., HL-60, LN229, U87, U251)[1]
-
Complete cell culture medium
-
2'-Deoxyguanosine-¹³C ([¹³C]dG) stock solution (e.g., 10 mM in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase during the labeling period. For adherent cells, aim for 50-60% confluency at the start of the experiment. For suspension cells, adjust the cell density according to the cell line's growth characteristics.
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by adding the [¹³C]dG stock solution to the complete cell culture medium to achieve the desired final concentration. A starting concentration of 10-30 µM is recommended for optimization.[2]
-
Labeling:
-
For adherent cells, aspirate the existing medium, wash once with pre-warmed PBS, and add the labeling medium.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells for the desired labeling period. A time course of 4, 8, 16, and 24 hours is recommended to determine the optimal labeling time for your cell line and experimental conditions.[1]
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and detach the cells using a cell scraper in ice-cold PBS.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.
-
Storage: The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction
This protocol describes the extraction of genomic DNA from the labeled cell pellet using a standard column-based kit.
Materials:
-
Labeled cell pellet
-
Genomic DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
-
RNase A
-
Microcentrifuge
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's instructions for the chosen genomic DNA extraction kit.
-
Ensure to include the optional RNase A treatment step to remove contaminating RNA.
-
Elute the purified genomic DNA in nuclease-free water or the provided elution buffer.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
Protocol 3: Enzymatic Hydrolysis of Genomic DNA to Deoxynucleosides
This protocol details the enzymatic digestion of purified genomic DNA into its constituent deoxynucleosides for LC-MS analysis.
Materials:
-
Purified genomic DNA (1-5 µg)
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
In a microcentrifuge tube, combine 1-5 µg of genomic DNA with the reaction buffer.
-
Add Nuclease P1 to a final concentration of 1-2 units per µg of DNA.
-
Incubate at 37°C for 2-4 hours.
-
Add Alkaline Phosphatase to a final concentration of 1-2 units per µg of DNA.
-
Continue to incubate at 37°C for an additional 2-4 hours or overnight.
-
To stop the reaction and precipitate proteins, add ice-cold acetonitrile (B52724) or methanol (B129727) to a final concentration of 80% (v/v).
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS analysis.
Protocol 4: LC-MS/MS Analysis of Labeled and Unlabeled Deoxyguanosine
This protocol provides a general framework for the LC-MS/MS analysis to quantify the incorporation of [¹³C]dG.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled dG: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
¹³C-labeled dG: Monitor the transition of the labeled precursor ion (m/z will be higher depending on the number of ¹³C atoms) to its corresponding product ion.
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for each analyte.
Data Analysis:
-
Generate standard curves for both unlabeled and labeled deoxyguanosine to ensure accurate quantification.
-
Integrate the peak areas for the MRM transitions of both labeled and unlabeled dG.
-
Calculate the percentage of labeled dG using the following formula: % Labeled dG = (Peak Area of [¹³C]dG / (Peak Area of [¹³C]dG + Peak Area of dG)) * 100
Mandatory Visualizations
Caption: A general experimental workflow for metabolic labeling of cells with [¹³C]dG.
Caption: The purine salvage pathway for the incorporation of [¹³C]dG into genomic DNA.
Caption: A logical workflow for using [¹³C]dG labeling to screen for inhibitors of DNA synthesis.
References
- 1. A balanced deoxyribonucleoside mixture increased the rate of DNA incorporation of 5-[125I]Iodo-2'-deoxyuridine in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schedule-dependent enhancement of 1-beta-D-arabinofuranosylcytosine incorporation into HL-60 DNA by deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: An Experimental Workflow for 13C Metabolic Flux Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) utilizing stable isotope tracers, particularly 13C, has emerged as a cornerstone technique for the quantitative analysis of intracellular metabolic pathway activities.[1][2][3] By tracing the journey of 13C-labeled substrates through metabolic networks, researchers can gain profound insights into cellular physiology, elucidate metabolic reprogramming in diseases like cancer, identify novel drug targets, and optimize bioprocesses.[3][4] This powerful methodology allows for the determination of in vivo reaction rates (fluxes), which are not directly measurable.[1][2] The core principle involves introducing a 13C-labeled substrate into a biological system and measuring the resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][5] This data, when integrated with a stoichiometric model of cellular metabolism, enables the computational estimation of intracellular fluxes.[6]
This document provides a detailed experimental workflow for performing 13C Metabolic Flux Analysis, aimed at researchers, scientists, and drug development professionals. It outlines the necessary protocols from experimental design to data analysis, and includes guidance on data presentation and visualization.
I. Experimental Workflow Overview
A typical 13C MFA experiment follows a structured workflow, encompassing experimental design, isotopic labeling, metabolite analysis, and computational flux estimation.[6][7][8] Careful execution at each stage is paramount for acquiring high-quality and reproducible data.
Caption: Overall workflow for a 13C Metabolic Flux Analysis experiment.
II. Detailed Experimental Protocols
A. Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the steps for labeling cells with a 13C-labeled substrate to achieve isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites becomes constant over time.[9]
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
13C-labeled substrate (e.g., [U-13C]-glucose, [1,2-13C2]-glucose)
-
Unlabeled counterpart of the substrate
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Standard cell culture reagents and equipment (flasks, plates, incubator, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by replacing the unlabeled primary carbon source (e.g., glucose) with the desired 13C-labeled substrate. The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.
-
Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to the labeling medium over a few passages may be necessary to minimize metabolic perturbations.
-
Isotopic Labeling: When cells reach the desired confluency (typically 50-70%), replace the standard culture medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time is cell line and metabolite dependent and typically ranges from several hours to over 24 hours.[9] It is crucial to determine this empirically for the specific experimental system.
-
Monitoring: Monitor cell growth and viability during the labeling period to ensure the labeling substrate is not cytotoxic.
B. Protocol 2: Metabolite Quenching and Extraction
This is a critical step to instantaneously halt all enzymatic activity and preserve the in vivo metabolic state.[6]
Materials:
-
Cold quenching solution (e.g., 60% methanol (B129727) in water, pre-chilled to -20°C or colder)
-
Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching:
-
Aspirate the labeling medium from the culture vessel.
-
Immediately wash the cells with a large volume of ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Add the pre-chilled quenching solution to the cells and incubate for a short period (e.g., 30-60 seconds) on a cold surface (e.g., dry ice).
-
-
Cell Lysis and Extraction:
-
Aspirate the quenching solution.
-
Add the pre-chilled extraction solvent to the cells.
-
Scrape the cells from the surface of the culture vessel into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
C. Protocol 3: Sample Preparation and Analytical Measurement (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for measuring mass isotopomer distributions of central carbon metabolites.[10][11][12]
Materials:
-
Metabolite extract
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
GC-MS system
Procedure:
-
Sample Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization:
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate (e.g., at 30°C for 90 minutes) to protect carbonyl groups.
-
Silylation: Add MTBSTFA, vortex, and incubate (e.g., at 60°C for 30-60 minutes) to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Detect the mass fragments using the mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution.[6]
-
-
Data Acquisition: Collect the raw mass spectral data.
III. Data Presentation and Analysis
A. Data Processing and MID Determination
The raw GC-MS data must be processed to identify metabolites and determine their mass isotopomer distributions (MIDs). This involves peak integration and correction for the natural abundance of isotopes in the derivatization reagents and the metabolite backbone.[8]
B. Quantitative Data Summary
The processed MIDs and measured extracellular fluxes (e.g., substrate uptake and product secretion rates) are then used for computational flux estimation. The results are typically presented in a tabular format for clarity and comparison.
Table 1: Example of Quantitative Data Summary from a 13C-MFA Experiment
| Metabolic Flux | Control Condition (Flux ± SD) | Treated Condition (Flux ± SD) | Fold Change | p-value |
| Glycolysis | ||||
| Glucose Uptake | 100.0 ± 5.0 | 150.0 ± 8.0 | 1.50 | <0.01 |
| Pyruvate Kinase | 85.0 ± 4.2 | 120.0 ± 6.5 | 1.41 | <0.01 |
| Lactate Secretion | 70.0 ± 3.5 | 110.0 ± 5.8 | 1.57 | <0.01 |
| Pentose Phosphate Pathway | ||||
| G6PDH | 15.0 ± 1.8 | 25.0 ± 2.5 | 1.67 | <0.05 |
| TCA Cycle | ||||
| Citrate Synthase | 30.0 ± 2.5 | 20.0 ± 1.8 | 0.67 | <0.05 |
| Isocitrate Dehydrogenase | 28.0 ± 2.3 | 18.0 ± 1.5 | 0.64 | <0.05 |
Flux values are normalized to the glucose uptake rate in the control condition. SD represents the standard deviation from biological replicates.
IV. Signaling Pathway Visualization
Understanding the metabolic pathways being investigated is crucial for interpreting the results of a 13C-MFA study. The following diagram illustrates a simplified central carbon metabolism pathway, highlighting key reactions where fluxes are often determined.
Caption: Simplified diagram of central carbon metabolism.
V. Computational Flux Estimation and Statistical Analysis
The final step in 13C-MFA involves using the measured MIDs and extracellular fluxes to estimate intracellular metabolic fluxes.[8] This is achieved by using computational software packages (e.g., INCA, Metran, 13CFLUX2) that employ mathematical models of cellular metabolism.[8][13] The software iteratively adjusts the flux values in the model until the predicted MIDs match the experimentally measured MIDs. A goodness-of-fit analysis is then performed to assess how well the model describes the data, and confidence intervals for the estimated fluxes are determined.[8]
VI. Conclusion
13C Metabolic Flux Analysis is a powerful and sophisticated technique that provides unparalleled quantitative insights into the functional state of cellular metabolism.[6] For researchers and professionals in drug development, 13C-MFA offers a robust framework to understand disease metabolism, identify novel therapeutic targets, and elucidate the mechanisms of drug action and resistance. While the experimental and computational aspects are complex, the detailed and quantitative information on metabolic fluxes it provides is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.[6]
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics | MDPI [mdpi.com]
- 10. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of 2'-Deoxyguanosine-¹³C in Biological Matrices using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ¹³C-labeled 2'-Deoxyguanosine (2'-dG-¹³C) in biological samples. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices. This method is applicable to researchers in drug metabolism, pharmacokinetics, and toxicology studies for tracing the fate of labeled compounds. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, followed by data analysis.
Introduction
2'-Deoxyguanosine (dG) is a fundamental component of DNA. Stable isotope-labeled versions of dG, such as those incorporating ¹³C, are invaluable tools in biomedical research. They are used to trace the incorporation, distribution, and metabolism of nucleosides and to study DNA damage and repair pathways without the use of radioactive isotopes.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the premier technique for the quantitative analysis of these labeled compounds in complex biological matrices.[3][4] The methodology detailed herein provides a comprehensive guide for the reliable detection and quantification of 2'-dG-¹³C.
Experimental Workflow
The overall experimental workflow for the analysis of 2'-Deoxyguanosine-¹³C is depicted below.
Caption: Experimental workflow for the quantification of 2'-Deoxyguanosine-¹³C.
Materials and Reagents
-
2'-Deoxyguanosine-¹³C (¹³C₁₀, 98%)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
DNase I, Nuclease P1, Alkaline Phosphatase (for DNA samples)[5][6]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
Protocols
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of 2'-Deoxyguanosine-¹³C in 10% methanol in water.
-
Prepare a 1 mg/mL stock solution of the internal standard (2'-Deoxyguanosine-¹⁵N₅) in 10% methanol in water.
-
Perform serial dilutions of the 2'-Deoxyguanosine-¹³C stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
Sample Preparation
For DNA Samples:
-
To 50 µg of isolated DNA, add a known amount of the internal standard (e.g., 50 ng of 2'-Deoxyguanosine-¹⁵N₅).
-
Perform enzymatic hydrolysis of the DNA to nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.[5][6]
-
After digestion, precipitate proteins by adding two volumes of cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
For Urine Samples:
-
Thaw urine samples on ice.
-
To 100 µL of urine, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
MRM Transitions
The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2'-Deoxyguanosine-¹³C₁₀ | 278.1 | 162.1 | 100 | 15 |
| 2'-Deoxyguanosine-¹⁵N₅ (IS) | 273.1 | 157.1 | 100 | 15 |
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of 2'-Deoxyguanosine-¹³C in the samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Context
The detection of 2'-Deoxyguanosine-¹³C is often part of broader studies into DNA metabolism and damage. The diagram below illustrates the general pathways where dG is involved.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 7. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Building Blocks of Life: A Guide to Phosphoramidite Synthesis with 13C Labeled Precursors
Introduction
The precise, site-specific incorporation of stable isotopes like Carbon-13 (¹³C) into oligonucleotides is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level. This application note provides a comprehensive overview and detailed protocols for the synthesis of oligonucleotides using ¹³C labeled phosphoramidite (B1245037) precursors. Chemical synthesis using labeled phosphoramidites allows for the precise, site-specific placement of isotope labels within a sequence, a critical advantage for studies in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and drug development.[1][2] This methodology is particularly valuable for investigating protein-nucleic acid interactions and detailed structural analyses.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of isotopic labeling in their nucleic acid research.
Application Notes
The primary application of ¹³C labeled oligonucleotides lies in their ability to serve as powerful probes in advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of stable isotopes such as ¹³C, ¹⁵N, or ²H is a crucial prerequisite for many relaxation-based NMR experiments that study the functional dynamics of nucleic acids.[3] Site-specific ¹³C labeling simplifies complex NMR spectra, facilitates resonance assignment, and enables the study of molecular dynamics over a wide range of timescales.[3][4] This has been successfully applied to investigate the structural dynamics of various DNA and RNA molecules, including G-quadruplexes, Holliday junctions, and viral RNA elements like the HIV transactivation response element (TAR).[3][5] For larger RNA molecules, where spectral overlap can be a significant issue, site-specific isotopic labeling is particularly advantageous.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for verifying the identity and purity of synthesized oligonucleotides by confirming their molecular weight.[8][9][10] The incorporation of ¹³C labels results in a predictable mass shift in the resulting oligonucleotide, which can be readily detected by techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.[8][9] This allows for the unambiguous confirmation of successful label incorporation. Isotopic labeling can also be used in quantitative mass spectrometry-based applications.[11]
Drug Development
In the realm of drug development, oligonucleotides are emerging as a significant class of therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[][13][14][15] Understanding the structure and conformational dynamics of these therapeutic oligonucleotides and their interactions with their biological targets is paramount. ¹³C labeling provides a means to gain high-resolution structural and dynamic information, aiding in the rational design and optimization of novel nucleic acid-based drugs.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of oligonucleotides containing ¹³C labeled precursors. Specific reaction conditions may need to be optimized depending on the specific labeled precursor and the desired oligonucleotide sequence.
Protocol 1: Synthesis of ¹³C-Labeled DNA/RNA Phosphoramidites
The chemical synthesis of atom-specifically ¹³C-modified phosphoramidite building blocks is a multi-step process that often starts from commercially available ¹³C-labeled precursors (e.g., ¹³C₆-D-glucose).[16] The synthesis routes are designed to be reproducible and scalable.[3]
A representative synthetic scheme for a 6-¹³C-pyrimidine phosphoramidite is outlined below:
-
Synthesis of the Labeled Nucleoside: The synthesis often begins with a labeled precursor, which is then converted through a series of chemical reactions into the desired nucleoside. For example, 6-¹³C-potassium cyanide can be used as a source of the ¹³C label for the C6 position of pyrimidines.[3]
-
Protection of Functional Groups: The exocyclic amino groups and the hydroxyl groups of the sugar moiety must be protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups include phenoxyacetyl (dA, dC) and dimethylformamidine (dG).[3] For RNA synthesis, the 2'-hydroxyl group requires an additional protecting group, such as the 2′-O-[(triisopropylsilyl)oxy]methyl (2′-O-TOM) group.[16]
-
5'-Hydroxyl Group Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and can be easily removed during the automated synthesis cycle.[17]
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Protocol 2: Solid-Phase Oligonucleotide Synthesis with ¹³C-Labeled Phosphoramidites
The incorporation of ¹³C-labeled phosphoramidites into an oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer following the phosphoramidite chemistry cycle.[3][17]
The synthesis cycle consists of four main steps:
-
De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The ¹³C-labeled phosphoramidite is activated (e.g., with an azole catalyst) and coupled to the free 5'-hydroxyl group of the growing chain.[17] High coupling yields are typically observed for labeled phosphoramidites.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, typically using concentrated ammonium (B1175870) hydroxide.
-
Deprotection: The same reagent also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), and solid-phase extraction.
Protocol 4: Analysis of ¹³C-Labeled Oligonucleotides
Mass Spectrometry:
-
Prepare a small aliquot of the purified oligonucleotide.
-
Compare the measured molecular weight with the expected molecular weight, accounting for the mass increase due to the incorporated ¹³C atoms.
NMR Spectroscopy:
-
Dissolve the purified ¹³C-labeled oligonucleotide in a suitable NMR buffer.
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra to confirm the incorporation and to study the structure and dynamics of the oligonucleotide.[3]
Data Presentation
The efficiency of incorporating ¹³C-labeled phosphoramidites is a critical factor for successful synthesis. The following tables summarize key quantitative data, although specific yields can vary depending on the sequence and the specific labeled amidite used.
Table 1: Representative Coupling Efficiencies and Yields
| Parameter | Typical Value | Reference |
| Coupling Yield per Step | >98% | [3] |
| Overall Yield (for a 20-mer) | Varies (dependent on coupling efficiency) | - |
| Isotopic Enrichment | 98-99% | [1][2] |
Table 2: Commercially Available ¹³C-Labeled Deoxyphosphoramidites
| Labeled Phosphoramidite | Isotopic Labeling | Purity | Supplier Example |
| 2′-Deoxyadenosine | ¹³C₁₀, ¹⁵N₅ (98%) | >95% | Cambridge Isotope Laboratories[1] |
| 2′-Deoxyguanosine | ¹³C₁₀, ¹⁵N₅ (98%) | >95% | Cambridge Isotope Laboratories[1] |
| 2′-Deoxycytidine | ¹³C₉, ¹⁵N₃ (98%) | >95% | Cambridge Isotope Laboratories[1] |
| Thymidine | ¹³C₁₀, ¹⁵N₂ (98%) | >95% | Cambridge Isotope Laboratories[1] |
Mandatory Visualizations
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Caption: Experimental workflow for synthesis and analysis of ¹³C labeled oligonucleotides.
References
- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.colby.edu [web.colby.edu]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. idtdna.com [idtdna.com]
- 11. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 14. Clinical Applications of Oligonucleotides - Creative Biolabs [creative-biolabs.com]
- 15. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
- 16. academic.oup.com [academic.oup.com]
- 17. twistbioscience.com [twistbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Labeling Experiments
Welcome to the technical support center for ¹³C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize isotopic scrambling and ensure high-quality data in your metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in ¹³C labeling experiments?
Q2: Which metabolic pathways are most susceptible to isotopic scrambling?
A2: Pathways with highly reversible reactions or cyclical activity are particularly prone to isotopic scrambling. Key examples include:
-
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The reversible reactions catalyzed by transketolase and transaldolase can lead to significant scrambling of ¹³C labels.
-
Tricarboxylic Acid (TCA) Cycle: The cyclical nature of the TCA cycle and the reversible reactions within it can redistribute ¹³C atoms. For instance, the reversible reaction between fumarate (B1241708) and malate (B86768) can obscure the original position of the label.
-
Glycolysis: While generally considered a unidirectional pathway, some glycolytic reactions are reversible and can contribute to scrambling, especially under specific cellular conditions.
Q3: How does the choice of ¹³C tracer impact isotopic scrambling?
A3: The selection of an appropriate ¹³C-labeled substrate is a critical step in experimental design that can significantly influence the degree of isotopic scrambling and the precision of flux estimations.[1] There is no single "best" tracer for all applications, and the optimal choice depends on the specific metabolic pathways under investigation.[1][2] For example, to differentiate between glycolysis and the pentose phosphate pathway, [1,2-¹³C₂]glucose is often more effective than the commonly used [1-¹³C]glucose.[1][2] For detailed analysis of the TCA cycle, [U-¹³C₅]glutamine is often preferred.[2] In silico simulations are recommended to select the optimal tracer(s) before conducting experiments.[1]
Q4: What is metabolic quenching and why is it crucial for preventing isotopic scrambling?
A4: Metabolic quenching is the rapid and complete cessation of all enzymatic reactions within a cell at the time of sample collection.[3] This process is essential to capture an accurate snapshot of the intracellular metabolic state and prevent post-harvest alterations in metabolite concentrations and isotopic labeling patterns.[3] Ineffective quenching can lead to continued enzymatic activity, which can introduce significant isotopic scrambling and compromise the integrity of the experimental data.[3]
Q5: Can software be used to correct for isotopic scrambling?
A5: While the primary goal should be to minimize scrambling experimentally, several software tools are available to help correct for natural isotope abundance and, in some cases, account for scrambling effects during data analysis. Software such as INCA, Metran, and 13CFLUX2 are used for metabolic flux analysis and can incorporate models that account for reversible reactions.[4] For correcting mass isotopomer distributions for the natural abundance of ¹³C, specific tools are also available.[5]
Troubleshooting Guides
Issue 1: Unexpected Labeling Patterns in Downstream Metabolites
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Metabolic Scrambling in Reversible Pathways | 1. Review Pathway Energetics: Analyze the specific metabolic pathways to identify highly reversible reactions that could contribute to scrambling. 2. Optimize Tracer Selection: Use a different ¹³C tracer that provides better resolution for the pathway of interest. For example, to better resolve fluxes in the upper part of metabolism (glycolysis and PPP), a tracer like 75% [1-¹³C]glucose + 25% [U-¹³C]glucose might be more suitable, whereas [4,5,6-¹³C]glucose could be better for the lower part (TCA cycle).[6] 3. Perform Parallel Labeling Experiments: Using different tracers in parallel cultures under identical conditions can significantly improve flux precision and help identify scrambling.[4] |
| Ineffective Metabolic Quenching | 1. Verify Quenching Protocol: Ensure that your quenching method is rapid and complete. For adherent cells, aspirate the medium and add quenching solvent directly. For suspension cultures, fast filtration followed by immediate immersion in quenching solvent is recommended.[7] 2. Use Pre-chilled Solvents: Quenching solutions, such as cold methanol (B129727), should be pre-chilled to at least -80°C to ensure rapid inactivation of enzymes.[3] 3. Validate Quenching Efficacy: Assess the adenylated energy charge to confirm that metabolism was effectively quenched.[8] |
| Metabolic Interconversion of Amino Acids | 1. Analyze Amino Acid Labeling: The level of isotope scrambling is substantially lower in ¹³Cα and ¹³C side-chain labeling of amino acids compared to ¹⁵N labeling.[9] 2. Use Selective Labeling: Employing amino acid selective ¹³C labeling can achieve high labeling efficiency with minimal scrambling for certain amino acids like Leu and Ile.[9] |
Issue 2: Poor Precision in Metabolic Flux Calculations
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Suboptimal ¹³C Tracer | 1. Conduct In Silico Simulations: Before performing wet-lab experiments, use computational tools to predict the performance of different tracers for your specific metabolic network.[1] 2. Consult Tracer Performance Data: Refer to published data on the comparative performance of various ¹³C-glucose tracers for key metabolic pathways. 3. Consider Tracer Mixtures: While pure tracers often perform better, in some specific cases, a mixture of tracers can provide superior results.[10] |
| Insufficient Labeling Enrichment | 1. Optimize Tracer Concentration: Ensure the concentration of the ¹³C-labeled substrate in the medium is sufficient to achieve significant labeling in the metabolites of interest.[4] 2. Increase Incubation Time: Allow sufficient time for the isotopic label to reach a steady state in the intracellular metabolite pools. This can range from a few hours to over 24 hours depending on the cell type and pathways being studied.[11] |
| Analytical Variability | 1. Improve Chromatographic Separation: Optimize your GC-MS or LC-MS method to achieve better separation of isotopologues.[1] 2. Use High-Resolution Mass Spectrometry: Higher resolution mass spectrometry can help to better resolve different isotopologues.[1] |
Quantitative Data Summary
Table 1: Comparative Performance of ¹³C-Glucose Tracers for Key Metabolic Pathways
This table summarizes findings from multiple studies on the precision of flux estimation for different pathways using various tracers. "High" indicates high precision, while "Moderate" and "Low" indicate progressively lower precision.
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle |
| [1-¹³C]Glucose | Moderate | Moderate | Low |
| [1,2-¹³C₂]Glucose | High | High | Moderate |
| [U-¹³C₆]Glucose | Moderate | Moderate | High |
| [2-¹³C]Glucose | High | High | Low |
| [3-¹³C]Glucose | High | High | Low |
Source: Adapted from findings in multiple studies.[1][2]
Experimental Protocols
Protocol 1: Rapid Quenching of Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity in adherent cell cultures to minimize isotopic scrambling during sample collection.
Materials:
-
Adherent cells cultured in multi-well plates
-
¹³C-labeling medium, pre-warmed
-
Ice-cold 0.9% (w/v) NaCl solution
-
Quenching solution: 80% methanol, pre-chilled to -80°C[11]
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Isotopic Labeling: Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubate the cells for the predetermined time to allow intracellular metabolites to reach isotopic steady state.[11]
-
Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeled medium.
-
Immediately add ice-cold 80% methanol to the plate.[11]
-
Metabolite Extraction: Place the plate on dry ice.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11]
-
Store the samples at -80°C until further analysis.
Protocol 2: Fast Filtration and Quenching of Suspension Cells
This protocol is optimized for suspension cell cultures to rapidly separate cells from the culture medium before quenching to minimize metabolite leakage and scrambling.
Materials:
-
Suspension cell culture labeled with a ¹³C tracer
-
Vacuum filtration apparatus
-
Membrane filters (e.g., 0.45 µm PVDF)
-
Forceps
-
Washing solution: Ice-cold 0.9% (w/v) NaCl
-
Quenching solution: 100% methanol, pre-chilled to -80°C[3]
-
50 mL centrifuge tubes, pre-chilled
Procedure:
-
Preparation: Pre-chill the quenching solution in 50 mL centrifuge tubes.
-
Filtration and Washing: Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.
-
Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution. This step should be as brief as possible.
-
Quenching: Using forceps, quickly transfer the filter with the cell biomass into the 50 mL centrifuge tube containing the pre-chilled (-80°C) methanol. Ensure the filter is fully submerged.[3]
-
Metabolite Extraction: Vortex the tube vigorously to dislodge the cells from the filter.
-
Incubate at -20°C for at least 30 minutes to ensure complete extraction and protein precipitation.
-
Sample Clarification: Centrifuge the tube at high speed at 4°C to pellet the filter and cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Store the extracts at -80°C until further analysis.
Visualizations
Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.[4]
Caption: A decision tree for troubleshooting unexpected isotopic labeling patterns.
Caption: Metabolic pathways with high potential for isotopic scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]
- 9. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Signal-to-Noise for ¹³C Labeled Compounds in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio for your ¹³C labeled compounds in mass spectrometry (MS) experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Signal Intensity of the ¹³C Labeled Analyte
Q1: My ¹³C labeled compound is showing a very weak signal or is not detectable. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity for a ¹³C labeled compound is a common challenge, often stemming from a combination of factors related to the inherent properties of the isotope, the sample matrix, and the instrument settings. The low natural abundance of ¹³C (approximately 1.1%) means that even highly enriched compounds may have a lower signal compared to their ¹²C counterparts.[1]
Troubleshooting Steps:
-
Optimize Mass Spectrometer Parameters: The settings on your mass spectrometer play a critical role in signal intensity. A direct infusion of your ¹³C labeled standard can be a quick method to optimize these parameters.
-
Ion Source Parameters: Adjust gas flows, temperatures, and voltages to maximize the signal for the precursor ion of your ¹³C labeled compound.
-
Compound-Dependent Parameters: Optimize the declustering potential (DP) and collision energy (CE) to achieve the most intense and stable product ion signals.
-
-
Improve Chromatographic Conditions: Poor chromatography can lead to broad peaks, which in turn results in a lower signal-to-noise ratio.
-
Gradient Slope: A shallower gradient can help to focus the analyte into a sharper peak.
-
Flow Rate: Reducing the flow rate can enhance separation efficiency.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, HILIC) to improve peak shape.
-
-
Address Potential Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte, a phenomenon known as matrix effects. This can either suppress or enhance the signal.
-
Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering matrix components.[2][3]
-
Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where ion suppression is occurring.
-
Issue 2: High Background Noise Obscuring the Analyte Signal
Q2: I can see my ¹³C labeled compound's peak, but the background noise is very high, resulting in a poor signal-to-noise ratio. How can I reduce the noise?
A2: High background noise can originate from various sources, including the sample matrix, contaminated solvents, or the LC-MS system itself.
Troubleshooting Steps:
-
Enhance Sample Preparation: A primary source of background noise is the sample matrix.
-
Effective Sample Cleanup: As mentioned previously, rigorous sample cleanup using SPE, LLE, or PPT is crucial for reducing matrix-related noise.[2][3]
-
Phospholipid Removal: In biological samples, phospholipids (B1166683) are a major contributor to matrix effects and background noise. Consider using specialized phospholipid removal cartridges or plates.
-
-
Check for Contamination:
-
Solvent Purity: Use high-purity, MS-grade solvents and additives to minimize chemical noise.
-
System Cleanliness: Ensure the ion source is clean, as a contaminated source can lead to a gradual increase in background noise.
-
-
Optimize Chromatographic Method:
-
Isocratic vs. Gradient Elution: If you are using an isocratic method, consider switching to a gradient elution to help separate the analyte from background ions.
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.
-
Frequently Asked Questions (FAQs)
Q: What are matrix effects and how do they affect the signal of my ¹³C labeled compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can either suppress the signal, leading to lower intensity, or enhance it, causing an artificially high signal. Since ¹³C labeled internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects, allowing for accurate correction of this phenomenon.
Q: How can a ¹³C labeled internal standard help improve my signal-to-noise ratio?
A: While a ¹³C labeled internal standard (SIL-IS) does not directly increase the signal of your analyte, it is a crucial tool for improving the accuracy and precision of quantification, which is often affected by factors that also influence the S/N ratio. By normalizing the analyte's signal to the SIL-IS signal, you can compensate for variations in sample preparation, injection volume, and matrix effects. This leads to more reliable and reproducible results, even if the absolute signal intensity fluctuates.
Q: Can the level of ¹³C enrichment affect the signal intensity?
A: Yes, the degree of ¹³C enrichment can influence the signal intensity and the complexity of the mass spectrum. Higher enrichment levels will result in a stronger signal for the fully labeled isotopologue. However, incomplete labeling can lead to a distribution of isotopologues, spreading the total ion current over multiple peaks and potentially reducing the signal-to-noise for any single isotopologue.
Data Presentation
The following tables summarize the impact of various optimization strategies on signal intensity and matrix effects.
Table 1: Impact of Sample Preparation Techniques on Matrix Effects
| Sample Preparation Method | Description | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | A simple and fast method where a solvent is added to precipitate proteins. | Least effective; often results in significant matrix effects due to the presence of many residual components.[3] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Can provide clean extracts, but analyte recovery, especially for polar compounds, can be low.[3] |
| Solid-Phase Extraction (SPE) | A more selective method where analytes are retained on a solid sorbent while interferences are washed away. | Generally more effective than PPT and LLE in producing cleaner extracts and reducing matrix effects.[3] |
| Mixed-Mode SPE | Utilizes two or more retention mechanisms (e.g., reversed-phase and ion exchange). | Often provides the cleanest extracts, leading to a significant reduction in matrix effects.[3] |
Table 2: Influence of Chromatographic Parameters on Signal-to-Noise Ratio
| Parameter | Recommended Adjustment | Expected Outcome on S/N | Potential Trade-off |
| Gradient Time | Increase (shallower gradient) | Improved separation from interferences, leading to sharper peaks and better S/N. | Longer analysis time.[4] |
| Flow Rate | Decrease | Increased ionization efficiency and sharper peaks. | Longer analysis time.[4] |
| Column Temperature | Optimize (Increase or Decrease) | Can improve peak shape and alter selectivity to separate from interferences. | May affect analyte stability.[4] |
| Injection Volume | Decrease | Can lead to sharper peaks and reduce column overload. | Lower absolute signal intensity.[4] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression/Enhancement
This protocol helps to qualitatively assess at which retention times matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece connector
-
Solution of the ¹³C labeled analyte at a known concentration
-
Blank matrix extract (prepared using the same method as the samples)
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to a T-piece.
-
Connect the syringe pump containing the analyte solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow from the LC.
-
Monitor the signal of the infused analyte; it should produce a stable, elevated baseline.
-
-
Injection of Blank Matrix:
-
Inject a blank matrix extract onto the LC column and begin the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the run.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
Protocol 2: Standard Addition Method to Quantify Analytes in Complex Matrices
This method is used for accurate quantification when matrix effects are significant and a suitable internal standard is not available.
Materials:
-
Sample with unknown analyte concentration
-
Standard solution of the ¹³C labeled analyte with a known concentration
Procedure:
-
Sample Preparation:
-
Aliquot at least four equal volumes of the sample.
-
Leave one aliquot as is (the "zero addition" sample).
-
To the other aliquots, add increasing, known amounts of the standard analyte solution.
-
-
Analysis:
-
Analyze all prepared samples by LC-MS and record the signal intensity of the analyte in each.
-
-
Data Analysis:
-
Plot the signal intensity (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where y=0). The absolute value of the x-intercept represents the original concentration of the analyte in the sample.[5][6]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low signal-to-noise issues.
Caption: Hierarchy of sample preparation methods for matrix effect reduction.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 6. alpha-measure.com [alpha-measure.com]
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 13C MFA experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental design, execution, and data analysis.
I. Experimental Design & Isotope Tracer Selection
Proper experimental design is fundamental to a successful 13C-MFA study. The choice of isotopic tracer and labeling strategy directly impacts the precision and accuracy of the resulting flux map.[1][2][3]
???+ question "FAQ: Which 13C-labeled tracer should I choose for my experiment?"
???+ question "Troubleshooting: My flux of interest has wide confidence intervals. How can I improve its resolution?"
II. Cell Culture & Sample Preparation
This stage is critical for obtaining a precise snapshot of intracellular metabolism. Errors in achieving steady state, quenching, or extraction can significantly compromise the quality of the data.[4][5]
???+ question "FAQ: How do I ensure my cells have reached isotopic steady state?"
???+ question "Troubleshooting: I'm concerned about metabolite leakage or continued enzymatic activity during sample collection. Which quenching method is best?"
III. Analytical Measurement & Data Acquisition
The accuracy of your flux calculations depends on high-quality mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) data.
???+ question "Troubleshooting: My mass spectrometry data is noisy or shows significant carryover between samples."
???+ question "FAQ: Should I use GC-MS or LC-MS for my analysis?"
IV. Computational Modeling & Data Analysis
The final step of 13C-MFA involves fitting the experimental data to a metabolic model to estimate fluxes. This computational step has its own set of potential pitfalls.[6][7]
???+ question "Troubleshooting: My model shows a poor goodness-of-fit. What should I do?"
???+ question "FAQ: How should I validate my final flux map?"
V. Visualizing Workflows and Pathways
General 13C-MFA Workflow
The following diagram outlines the key steps and potential pitfalls in a typical 13C-MFA study.
Simplified Tracer Labeling in Central Carbon Metabolism
This diagram illustrates how carbon atoms from [1,2-¹³C]-glucose are traced through glycolysis and the TCA cycle, highlighting how different pathways produce distinct labeling patterns in key metabolites like pyruvate (B1213749) and citrate.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Minimizing Artificial Oxidation of Deoxyguanosine
Troubleshooting Guide: High Background Levels of 8-OH-dG
High levels of 8-OH-dG in control or untreated samples are a common indication of artificial oxidation during sample preparation. This guide will help you identify and address potential sources of this artifactual oxidation.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High 8-OH-dG in all samples, including negative controls | Contaminated reagents: Presence of transition metals (especially Fe²⁺) in buffers, enzymes, or water. | • Use metal-free water and reagents.• Treat buffers with Chelex resin to remove divalent cations.• Include a metal chelator like Deferoxamine (DFO) in all buffers. |
| Oxidative stress during cell lysis and DNA isolation: Harsh lysis conditions, prolonged exposure to air (oxygen), or use of phenol-based extraction methods.[1] | • Perform all steps on ice or at 4°C to minimize oxidative reactions.[2] • Use gentle lysis methods.• Opt for non-phenol-based DNA isolation methods like the sodium iodide (NaI) chaotropic method or commercial kits based on this principle. The NaI method has been shown to result in significantly lower background levels of 8-OH-dG compared to phenol-based methods.[1] | |
| Oxidation during enzymatic hydrolysis: Contamination of enzymes (e.g., acid phosphatase) with metal ions, or prolonged incubation at elevated temperatures.[2] | • Use high-purity enzymes.• Minimize incubation times to the shortest duration necessary for complete digestion.• Incorporate antioxidants such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or DFO in the hydrolysis buffer.[2] | |
| Inconsistent 8-OH-dG levels between replicates | Variable exposure to oxygen: Inconsistent sample handling, such as differences in vortexing duration or leaving sample tubes open to the air for varying times. | • Standardize all sample handling procedures.• Keep tubes capped whenever possible.• Consider processing samples in a low-oxygen environment (e.g., a glove box). |
| Incomplete DNA hydrolysis: Leads to underestimation in some samples, creating apparent variability. | • Ensure complete digestion by optimizing enzyme concentrations and incubation times.• Check for complete hydrolysis by running a small aliquot on an agarose (B213101) gel. | |
| High 8-OH-dG levels after sample workup for LC-MS analysis | Oxidation during sample drying or purification: Drying of DNA hydrolysates under vacuum or using C18 cartridges can introduce oxidative artifacts. | • Avoid complete drying of the sample. If necessary, use a gentle stream of nitrogen.• Employ online solid-phase extraction (SPE) coupled with the LC-MS system to minimize sample handling. |
| LC-MS source conditions: In-source fragmentation/oxidation of dG. | • Optimize MS source parameters (e.g., temperature, voltages) to minimize in-source decay.• Ensure proper chromatographic separation of dG and 8-OH-dG to prevent co-elution and ion suppression. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of artificial deoxyguanosine oxidation?
A1: The primary cause is the Fenton reaction, where transition metals, particularly ferrous iron (Fe²⁺), react with endogenous hydrogen peroxide to produce highly reactive hydroxyl radicals.[2] These radicals then readily oxidize guanine (B1146940) bases in the DNA.
Q2: Which DNA isolation method is best for minimizing background 8-OH-dG levels?
A2: The sodium iodide (NaI) chaotropic method is highly recommended.[1] This method avoids the use of phenol, which can promote the reduction of Fe³⁺ to the more reactive Fe²⁺. Commercial kits utilizing guanidine (B92328) thiocyanate, another chaotropic salt, have also been shown to be effective.
Q3: What are the most effective antioxidants to include in my sample preparation buffers?
A3: Deferoxamine (DFO), an iron chelator, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a radical scavenger, are both effective. DFO prevents the Fenton reaction by binding iron, while TEMPO directly scavenges free radicals. Some studies suggest DFO is particularly effective during DNA isolation and hydrolysis, while TEMPO can be beneficial during subsequent sample workup.[2]
Q4: Can the enzymatic digestion of DNA itself cause oxidation?
A4: Yes. Enzymes can be a source of metal ion contamination. For instance, acid phosphatase has been shown to contain iron at its active site and can contribute to 8-OH-dG formation.[2] It is crucial to use high-purity enzymes and to include metal chelators and/or antioxidants in the digestion buffer.
Q5: How should I store my DNA samples to prevent oxidation over time?
A5: DNA should be stored at -80°C in a buffer containing a chelating agent like EDTA. Avoid repeated freeze-thaw cycles. For long-term storage, consider storing under an inert atmosphere (e.g., argon).
Experimental Protocols
Protocol 1: DNA Isolation using the Sodium Iodide (NaI) Method to Minimize Oxidation
This protocol is adapted from methods shown to significantly reduce artifactual 8-OH-dG formation.[1]
Materials:
-
Homogenization Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM Deferoxamine (DFO). Prepare fresh.
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, 150 mM NaCl, 1% SDS, 1 mM DFO.
-
NaI Solution: 6 M Sodium Iodide, 50 mM Tris-HCl (pH 8.0), 20 mM EDTA.
-
Wash Buffer: 40% isopropanol (B130326) in TE buffer (10 mM Tris-HCl, 1 mM EDTA).
-
TE Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
RNase A (DNase-free).
-
Proteinase K.
Procedure:
-
Homogenize tissue or cell pellet on ice in cold Homogenization Buffer.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Resuspend the nuclear pellet in Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
Add an equal volume of NaI solution and mix gently by inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the protein.
-
Carefully transfer the supernatant containing the DNA to a new tube.
-
Precipitate the DNA by adding 0.7 volumes of isopropanol.
-
Spool the DNA onto a glass rod or pellet by centrifugation at 10,000 x g for 10 minutes.
-
Wash the DNA pellet twice with Wash Buffer.
-
Air dry the pellet briefly and resuspend in TE Buffer.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides with Antioxidant Protection
This protocol incorporates measures to prevent oxidation during the digestion process.
Materials:
-
DNA sample in TE Buffer.
-
Nuclease P1 (high purity).
-
Alkaline Phosphatase (high purity).
-
Digestion Buffer: 30 mM Sodium Acetate (pH 5.3), 10 mM ZnSO₄, 1 mM Deferoxamine (DFO), 1 mM TEMPO. Prepare fresh.
-
Tris-HCl (1 M, pH 8.0).
Procedure:
-
To 20 µg of DNA, add Digestion Buffer to a final volume of 180 µL.
-
Add 10 units of Nuclease P1.
-
Incubate at 37°C for 1 hour.
-
Add 20 µL of 1 M Tris-HCl (pH 8.0) to adjust the pH.
-
Add 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for 1 hour.
-
Immediately after incubation, place the sample on ice and proceed with analysis or store at -80°C.
Visualizing the Workflow and Mechanisms
To better understand the processes involved in deoxyguanosine oxidation and its prevention, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of artificial 8-oxo-dG formation and prevention.
Caption: Recommended workflow for minimizing artificial 8-oxo-dG.
References
Technical Support Center: Synthesis of ¹³C-Labeled Phosphoramidites
Welcome to the technical support center for the synthesis of ¹³C-labeled phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of working with isotopically labeled building blocks for oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when synthesizing ¹³C-labeled phosphoramidites compared to their unlabeled counterparts?
A1: The synthesis of ¹³C-labeled phosphoramidites presents several challenges that can impact yield, purity, and cost-effectiveness. The primary hurdles include:
-
Complex Synthetic Routes: The introduction of a ¹³C label often requires multi-step synthetic pathways, which can be more intricate than those for standard phosphoramidites.[1]
-
Lower Overall Yields: Due to the complexity of the synthesis and potential for side reactions, the overall yields for ¹³C-labeled phosphoramidites can be lower than for their unlabeled analogues.[2]
-
High Cost of Starting Materials: The ¹³C-labeled precursors required for synthesis are significantly more expensive than their unlabeled versions, making cost-management a critical factor.[1]
-
Purification Difficulties: The purification of the final labeled phosphoramidite (B1245037) can be challenging, often requiring multiple chromatographic steps to remove impurities and unreacted reagents.[1][3]
-
Stability Concerns: Like their unlabeled counterparts, ¹³C-labeled phosphoramidites are sensitive to moisture and oxidation, which can lead to degradation and reduced coupling efficiency during oligonucleotide synthesis.[4][5][6]
Q2: How does the coupling efficiency of ¹³C-labeled phosphoramidites compare to standard phosphoramidites?
A2: While ¹³C-labeled phosphoramidites are designed to be compatible with standard solid-phase oligonucleotide synthesis protocols, their coupling efficiency can be slightly lower than that of high-quality unlabeled phosphoramidites. Standard, non-deuterated phosphoramidites typically exhibit coupling efficiencies of over 99%.[2] For ¹³C-labeled amidites, it is crucial to maintain strictly anhydrous conditions to maximize coupling efficiency, as they are highly sensitive to moisture.[7] The presence of any impurities in the labeled phosphoramidite preparation can also negatively impact the coupling reaction.
Q3: What are the key considerations for the purification of ¹³C-labeled phosphoramidites?
A3: Purification is a critical step to ensure the high quality of ¹³C-labeled phosphoramidites. Common methods include:
-
Silica (B1680970) Gel Chromatography: This is a widely used technique, but it can be challenging for large-scale synthesis and may not be cost-effective.[1] To minimize degradation, it is advisable to use deactivated silica gel and work quickly.
-
Precipitation: Repeated precipitations in a cold, non-polar solvent like pentane (B18724) can be an effective alternative or supplement to chromatography for removing certain impurities.[3]
-
Two-Stage Extraction: A process involving dissolving the crude phosphoramidite in a polar phase, followed by extraction with apolar phases, can be used to separate the desired product from both more and less polar impurities.[8]
Q4: How can I verify the successful incorporation and purity of ¹³C-labeled nucleotides in my final oligonucleotide?
A4: The successful incorporation and purity of ¹³C-labeled oligonucleotides are typically confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the exact mass of the synthesized oligonucleotide. The incorporation of each ¹³C atom will result in a predictable mass shift of +1 Dalton compared to the unlabeled oligonucleotide.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to provide detailed structural information and confirm the position of the ¹³C label. Specific 2D NMR experiments, such as ¹H-¹³C HSQC, can be used to identify the labeled site.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of ¹³C-labeled phosphoramidites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture Contamination: Phosphoramidites are extremely sensitive to water. | 1. Ensure all reagents, solvents (especially acetonitrile), and the synthesizer lines are strictly anhydrous. Use fresh, high-quality reagents.[7] |
| 2. Degraded Phosphoramidite: The labeled phosphoramidite may have degraded due to improper storage or handling. | 2. Store ¹³C-labeled phosphoramidites under an inert atmosphere (e.g., argon) at the recommended temperature. Perform a quality check (e.g., ³¹P NMR) before use.[10] | |
| 3. Suboptimal Activator: The activator concentration or type may not be optimal for the labeled phosphoramidite. | 3. Use the recommended activator and concentration for your specific synthesizer and phosphoramidite. Consider increasing the coupling time for the labeled base. | |
| Low Overall Synthesis Yield | 1. Cumulative Low Coupling Efficiency: Even a small decrease in coupling efficiency per cycle significantly reduces the yield of the full-length product, especially for longer oligonucleotides.[11] | 1. Optimize the coupling step for the ¹³C-labeled phosphoramidite to be as efficient as possible. |
| 2. Incomplete Deprotection: Issues with the removal of protecting groups from the nucleobases or the solid support. | 2. Ensure deprotection reagents are fresh and that the deprotection time and temperature are appropriate for the protecting groups used. | |
| 3. Loss during Purification: Significant loss of product during HPLC purification or other workup steps. | 3. Optimize the purification protocol. For HPLC, ensure the column is not overloaded and the gradient is optimized for your sequence. | |
| Presence of Impurities in Final Product | 1. Incomplete Capping: Unreacted 5'-hydroxyl groups that are not capped will lead to deletion sequences (n-1 products). | 1. Ensure the capping reagents are fresh and the capping step is efficient. |
| 2. Side Reactions: Formation of by-products during synthesis or deprotection. | 2. Use appropriate protecting groups for the nucleobases that are compatible with the deprotection conditions required for your labeled oligonucleotide. | |
| 3. Impure Labeled Phosphoramidite: The starting ¹³C-labeled phosphoramidite may contain impurities. | 3. Purify the ¹³C-labeled phosphoramidite before use if its purity is in doubt. | |
| Unexpected Mass in MS Analysis | 1. Incomplete Isotopic Labeling: The starting material for the phosphoramidite synthesis may not have been fully labeled. | 1. Verify the isotopic enrichment of the ¹³C-labeled starting material before synthesis. |
| 2. Adduct Formation: Formation of adducts (e.g., sodium, potassium) with the oligonucleotide. | 2. Ensure proper desalting of the sample before MS analysis. | |
| 3. Oxidation: The phosphoramidite or the final oligonucleotide may have been oxidized. | 3. Handle phosphoramidites under an inert atmosphere and use fresh reagents for the oxidation step in the synthesis cycle. |
Quantitative Data Summary
Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Average Coupling Efficiency
| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | ~75% | ~82% | ~90% |
| 50-mer | ~47% | ~61% | ~78% |
| 100-mer | ~22% | ~37% | ~61% |
| (Data adapted from literature to illustrate the impact of coupling efficiency on final yield)[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a ¹³C-Labeled Oligonucleotide
This protocol outlines the general steps for incorporating a single ¹³C-labeled phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside.
-
Unlabeled phosphoramidites (A, C, G, T).
-
¹³C-labeled phosphoramidite.
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solutions (A and B).
-
Oxidizing solution (iodine/water/pyridine).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia).
Procedure:
-
Synthesizer Setup: Load the solid support column and all reagents onto the synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.
-
Synthesis Cycle (repeated for each nucleotide):
-
De-blocking: Removal of the 5'-DMT protecting group.
-
Coupling: The activated phosphoramidite (either unlabeled or ¹³C-labeled) is coupled to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
-
Final De-blocking: The 5'-DMT group of the final nucleotide is removed (or left on for DMT-on purification).
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Purification: The crude oligonucleotide is purified, typically by HPLC.
Protocol 2: Quality Control by Mass Spectrometry
Procedure:
-
Sample Preparation: Desalt the purified ¹³C-labeled oligonucleotide.
-
Analysis: Analyze the sample using ESI-MS.
-
Data Interpretation: Compare the measured mass to the theoretical mass. The mass should increase by 1.00335 Da for each ¹³C atom incorporated.
Visualizations
Caption: Workflow for the synthesis and quality control of a ¹³C-labeled oligonucleotide.
Caption: Logical troubleshooting flowchart for synthesis of ¹³C-labeled oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. epic.awi.de [epic.awi.de]
- 8. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low incorporation of 13C labeled nucleosides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of 13C labeled nucleosides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low incorporation of 13C labeled nucleosides?
A1: Low incorporation can stem from several factors, including poor cellular uptake of the nucleoside, competition with endogenous de novo synthesis pathways, suboptimal experimental conditions (e.g., concentration of the labeled nucleoside, incubation time), poor cell health, or issues with the labeled compound's purity and stability.
Q2: How do cells take up exogenous nucleosides?
A2: Cells utilize two main families of nucleoside transporters: sodium-dependent concentrative nucleoside transporters (CNTs) and sodium-independent equilibrative nucleoside transporters (ENTs).[1] The expression and activity of these transporters can vary significantly between cell types and can influence the efficiency of labeled nucleoside uptake.[1][2]
Q3: What is the "salvage pathway" and why is it important for my experiment?
A3: The salvage pathway is a metabolic route that recycles nucleobases and nucleosides from the breakdown of DNA and RNA to synthesize new nucleotides.[3][4] When you introduce 13C labeled nucleosides to your cells, they are primarily incorporated into newly synthesized nucleic acids via this pathway.[5][6] Therefore, the activity of the salvage pathway is crucial for successful labeling.
Q4: Can the de novo synthesis pathway compete with the salvage pathway?
A4: Yes. The de novo pathway synthesizes nucleotides from simpler precursor molecules like amino acids and sugars.[4][7] If the de novo pathway is highly active, it can dilute the pool of labeled precursors from the salvage pathway, leading to lower overall 13C enrichment in your target molecules.
Q5: How long should I incubate my cells with the 13C labeled nucleoside?
A5: The optimal incubation time depends on the cell type's doubling time and metabolic rate. For slow-growing cells, a longer incubation period (e.g., 24 to 72 hours) may be necessary.[8] It is often recommended to incubate for at least one to two cell doubling times to ensure sufficient incorporation.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low incorporation of 13C labeled nucleosides.
Issue 1: Suboptimal Labeled Nucleoside Concentration
Question: How do I know if I am using the correct concentration of my 13C labeled nucleoside?
Answer: The optimal concentration of the labeled nucleoside is one that provides significant isotopic enrichment without causing cytotoxicity. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.
Experimental Protocol: Optimizing Labeled Nucleoside Concentration
-
Cell Seeding: Plate your cells at an optimal density in a multi-well plate to ensure they are in the exponential growth phase during the experiment.
-
Prepare Dilutions: Create a series of dilutions of the 13C labeled nucleoside in your complete cell culture medium. A starting range of 0.1 µM to 100 µM is often recommended.[8] Include a vehicle-only control.
-
Labeling: Replace the existing medium with the medium containing the different concentrations of the 13C labeled nucleoside.
-
Incubation: Incubate the cells for a period equivalent to at least one to two cell doubling times.[8]
-
Assess Viability: At the end of the incubation period, assess cell viability using a standard method such as a Trypan Blue exclusion assay or an MTT assay.
-
Harvest and Analyze: Harvest the cells, extract the relevant macromolecules (e.g., DNA, RNA), and analyze the level of 13C incorporation using mass spectrometry.[8]
-
Data Analysis: Plot cell viability and isotopic enrichment against the concentration of the 13C labeled nucleoside. The optimal concentration will be the highest concentration that provides significant enrichment without a substantial decrease in cell viability.[8]
Issue 2: Poor Cellular Uptake
Question: What can I do if my cells are not efficiently taking up the labeled nucleoside?
Answer: Inefficient uptake can be a significant bottleneck. Consider the following:
-
Transporter Expression: Different cell lines express varying levels of CNT and ENT nucleoside transporters.[2] You may need to characterize the expression of these transporters in your cell line.
-
Competition: Unlabeled nucleosides in the culture medium can compete with the labeled nucleosides for transport. Consider using a dialyzed serum or a custom medium with controlled nucleoside concentrations.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect transporter activity.
Issue 3: High De Novo Synthesis Activity
Question: How can I minimize the dilution effect from the de novo nucleotide synthesis pathway?
Answer: If the de novo pathway is highly active, it will compete with the salvage pathway for nucleotide synthesis, thus reducing the incorporation of your 13C label.
-
Pathway Inhibitors: Consider using inhibitors of the de novo pathway, such as methotrexate (B535133) or 5-fluorouracil, to enhance the relative contribution of the salvage pathway. Use these inhibitors with caution and at concentrations that do not overly affect cell viability.
-
Media Composition: The availability of precursors for de novo synthesis (e.g., glutamine, aspartate, glycine) in the culture medium can influence its activity.[6][7] Modifying the medium composition may help to favor the salvage pathway.
Issue 4: Experimental Conditions and Reagent Quality
Question: Could other experimental factors be affecting my results?
Answer: Absolutely. Pay close attention to the following:
-
Cell Viability and Proliferation: Ensure your cells are healthy and actively proliferating. The incorporation of labeled nucleosides is often linked to DNA replication during cell division.[9]
-
Incubation Time: As mentioned in the FAQs, the incubation time needs to be optimized. For cells with slow doubling times, longer incubation periods are necessary.[8]
-
Reagent Quality: Verify the purity and stability of your 13C labeled nucleoside. Degradation of the compound can lead to poor results.
-
Washing Steps: After incubation, thoroughly wash the cells with ice-cold PBS to remove any unincorporated labeled nucleoside before harvesting.[8]
Quantitative Data Summary
The following tables provide general guidelines for experimental parameters. Note that optimal conditions will vary depending on the specific cell line and experimental setup.
Table 1: Recommended Concentration Ranges for 13C Labeled Nucleosides
| Parameter | Recommended Range | Notes |
| Starting Concentration Range for Optimization | 0.1 µM - 100 µM | A broad range is recommended to identify the optimal concentration without inducing toxicity.[8] |
| Typical Working Concentration | 1 µM - 20 µM | This range is often effective for many cell lines once optimized. |
Table 2: Suggested Incubation Times Based on Cell Growth Rate
| Cell Growth Rate | Suggested Incubation Time | Rationale |
| Fast (e.g., Doubling time < 24h) | 12 - 24 hours | Sufficient time for at least one round of replication. |
| Moderate (e.g., Doubling time 24-48h) | 24 - 72 hours | Ensures a larger population of cells incorporates the label.[8] |
| Slow (e.g., Doubling time > 48h) | 48 - 96 hours or longer | Necessary to allow for sufficient cell division and label incorporation.[8] |
Detailed Experimental Protocol
General Protocol for 13C Labeled Nucleoside Incorporation Assay
-
Cell Seeding: Plate cells at their predetermined optimal density in a suitable culture vessel. Allow them to adhere and enter the exponential growth phase (typically overnight).
-
Prepare Labeling Medium: Prepare complete culture medium containing the optimized concentration of the 13C labeled nucleoside.
-
Labeling: Remove the existing medium from the cells and gently add the prepared labeling medium.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (determined based on cell doubling time).
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove unincorporated nucleosides.[8]
-
Harvest the cells using a suitable method (e.g., trypsinization, cell scraping).
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Macromolecule Extraction: Extract the desired macromolecules (e.g., genomic DNA, RNA) from the cell pellet using a commercial kit or a standard protocol (e.g., phenol-chloroform extraction for DNA).[8]
-
Sample Analysis: Prepare the extracted samples for analysis by mass spectrometry to determine the level of 13C incorporation.
Visualizations
Caption: A systematic workflow for troubleshooting low 13C incorporation.
Caption: The nucleoside salvage pathway for incorporation of exogenous nucleosides.
References
- 1. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
dealing with background noise in mass spectrometry of 13C fragments
This guide provides troubleshooting advice and answers to frequently asked questions regarding background noise in the mass spectrometry of 13C-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my 13C mass spectrometry experiments?
Background noise in mass spectrometry can be broadly categorized into three main types:
-
Chemical Noise: This is often the most significant contributor, especially in 13C labeling studies. It arises from unwanted ions being detected, which can originate from various sources such as impurities in solvents, plasticizers (e.g., phthalates) leaching from labware, polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), and contaminants from the sample matrix itself.[1]
-
Electronic Noise: This noise is inherent to the mass spectrometer's detector and electronic components.[1] It can manifest as thermal noise, shot noise, or flicker noise.[2] While it cannot be entirely eliminated, it is typically a less significant issue than chemical noise in modern instruments.[1]
-
Environmental Noise: This can be caused by volatile organic compounds (VOCs) in the laboratory air, dust particles, or even cleaning products used near the instrument.[1]
Q2: How can I distinguish between chemical noise and electronic noise?
A straightforward method to differentiate between chemical and electronic noise is to turn off the ion source spray voltage and any liquid flow.[3] If the noise disappears, it is likely chemical in nature.[3] If the noise persists, it is probably electronic.[3] Chemical noise is also characterized by signals at specific m/z values and will often have a recognizable isotopic distribution, whereas electronic noise is typically more random.[3]
Q3: How can I differentiate a true 13C-labeled peak from background noise, particularly at low enrichment levels?
Distinguishing a true signal from background noise is critical for accurate analysis. Key strategies include:
-
Isotopic Pattern Analysis: A genuine 13C-labeled fragment will exhibit a predictable isotopic distribution. The M+1, M+2, and subsequent isotopologue peaks should have spacing and relative intensities that correspond to the number of carbon atoms and the degree of 13C enrichment.[1] Any deviation from the expected pattern could indicate the presence of interfering species.[1]
-
Blank Analysis: Running a blank sample (the sample matrix without the 13C-labeled analyte) through the entire experimental workflow is a crucial step.[1] This helps to identify background ions that are consistently present and can be subtracted from your sample data.[1]
-
Data Analysis Software: Utilize specialized software capable of deconvolving complex spectra, recognizing characteristic isotopic patterns, and performing background subtraction to help isolate the true signal.[1]
Q4: Can common chemical contaminants interfere with the isotopic pattern of my 13C-labeled fragment?
Yes, this is a significant challenge. Contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your analyte.[1] For example, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak, leading to an inaccurate quantification of 13C enrichment.[1] This is particularly problematic in studies with low levels of enrichment.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common sources of background noise.
Logical Flow for Troubleshooting High Background Noise
Caption: Troubleshooting workflow for high background noise.
Common Issues and Solutions
| Symptom | Possible Cause | Recommended Solution | Expected Outcome |
| High, noisy baseline in all runs, including blanks. | Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use. | A noticeable reduction in the baseline noise.[1] |
| Consistent interfering peaks in multiple runs. | Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). See detailed protocol below. | A cleaner baseline in subsequent blank runs.[1] |
| Unstable spray or pressure fluctuations. | Leaking System | Check all fittings and connections for leaks. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1] |
| Poor signal intensity and high background ions. | Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines. | Improved signal intensity and a reduction in background ions.[1] |
| Presence of phthalate-related peaks (e.g., m/z 149, 279, 391). | Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers. | Disappearance or significant reduction of phthalate-related peaks.[1][4][5] |
| Characteristic repeating polymer ion series. | Polymer Contamination (PEG, PPG) | Identify and remove the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Removal of the characteristic repeating polymer ion series.[1][6] |
| Peaks corresponding to keratin (B1170402) fragments. | Keratin Contamination | Always wear gloves and a lab coat. Keep the sample preparation area clean. | Reduction or elimination of keratin-related peaks.[1] |
Common Background Ions in LC-MS
The following table lists common contaminants, their monoisotopic masses, and possible origins.
| Compound/Species | Monoisotopic Ion Mass (singly charged) | Ion Type | Possible Origin |
| Dimethyl formamide (B127407) (DMF) | 74.06059 | [M+H]+ | Solvent[7] |
| Triethylamine (TEA) | 102.12827 | [M+H]+ | Buffer[7][4] |
| Polyethylene glycol (PEG) | 107.0782 (for n=2) | [A2B+H]+ | Ubiquitous polyether, detergents, plastics |
| Dibutylphthalate | 279.15964 | [M+H]+ | Plasticizer, phthalate (B1215562) ester[7][5] |
| n-butyl benzenesulfonamide | 214.09018 | [M+H]+ | Plasticizer[7] |
| Tetrabutylammonium (TBA) | 242.28477 | M+ | Buffer[7] |
| Siloxanes | 73, 147, 207, 281, 355... | Fragment Ions | Column bleed, pump oils, septa[8] |
Sources of Chemical Contamination
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 3. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. msvision.com [msvision.com]
- 6. providiongroup.com [providiongroup.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. agilent.com [agilent.com]
Technical Support Center: High-Resolution 13C NMR of Nucleic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your 13C NMR experiments on nucleic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution in my 13C NMR spectrum of a nucleic acid sample poor?
A1: Poor resolution in 13C NMR spectra of nucleic acids can stem from several factors. Due to the low natural abundance of the 13C isotope (approximately 1.1%), the inherent sensitivity is low, which can lead to a poor signal-to-noise ratio and broader peaks.[][2] Additionally, factors such as magnetic field inhomogeneity, high sample viscosity, and the presence of paramagnetic impurities can contribute to line broadening.[3] For larger nucleic acid molecules, slow molecular tumbling can also lead to broader lines.
Q2: What is the most straightforward way to improve the signal-to-noise ratio in my 13C NMR experiment?
A2: Increasing the number of scans is a primary method for improving the signal-to-noise ratio (S/N). The S/N ratio increases with the square root of the number of scans.[3] Optimizing acquisition parameters such as the pulse angle and relaxation delay can also significantly enhance signal strength. For routine 13C NMR, using a 30° flip angle with a shorter relaxation delay can be more efficient than a 90° pulse, especially for carbons with long relaxation times.[2]
Q3: How can I simplify a complex 13C NMR spectrum with extensive peak overlap?
A3: Proton decoupling is a standard technique used to simplify 13C NMR spectra. By irradiating protons during the experiment, the spin-spin coupling between 13C and 1H nuclei is removed, causing multiplets to collapse into singlets. This significantly reduces spectral crowding and improves the signal-to-noise ratio.[4][5][6] For more complex cases, advanced multi-dimensional NMR experiments and isotopic labeling strategies are recommended.
Q4: When should I consider using isotopic labeling for my nucleic acid sample?
A4: Isotopic labeling, particularly with 13C and 15N, is highly recommended when dealing with larger nucleic acids or when detailed structural and dynamic information is required.[7] Uniform or site-specific labeling can dramatically enhance signal intensity and enable the use of powerful heteronuclear NMR experiments for resonance assignment and structural analysis.[8]
Q5: What is Non-Uniform Sampling (NUS) and how can it help improve my resolution?
A5: Non-Uniform Sampling (NUS) is a data acquisition method where only a fraction of the data points in the indirect dimensions of a multi-dimensional NMR experiment are collected.[9][10] This technique can significantly reduce experiment time, and the saved time can be used to acquire more increments in the indirect dimension, leading to higher resolution.[11] The missing data points are reconstructed using various algorithms.[10]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
Symptoms:
-
Peaks are difficult to distinguish from the baseline noise.
-
Long acquisition times are required to see any meaningful signals.
Possible Causes and Solutions:
| Cause | Solution |
| Low Sample Concentration | Increase the molar concentration of your nucleic acid sample. Use the minimum amount of deuterated solvent necessary.[3][12] |
| Insufficient Number of Scans | Increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.[3] |
| Suboptimal Acquisition Parameters | Optimize the pulse angle (a 30° or 45° pulse can be a good compromise) and relaxation delay. Ensure proton decoupling is active to benefit from the Nuclear Overhauser Effect (NOE), which can enhance 13C signals.[2][3] |
| Poor Spectrometer Performance | If available, use a spectrometer equipped with a cryoprobe, which can boost the S/N ratio by a factor of 3-4.[3] |
| Presence of Paramagnetic Impurities | The presence of dissolved oxygen or metal ions can cause line broadening and reduce signal height. Degas the sample by bubbling an inert gas like nitrogen or argon through it.[3] |
Issue 2: Peak Broadening and Poor Resolution
Symptoms:
-
Peaks are wide and overlap with adjacent signals.
-
Fine structural details, such as small couplings, are not visible.
Possible Causes and Solutions:
| Cause | Solution |
| Magnetic Field Inhomogeneity | Carefully shim the magnetic field before each experiment. Modern spectrometers have automated shimming routines that are usually effective.[3] |
| High Sample Viscosity | Highly concentrated or viscous samples lead to broader lines due to slower molecular tumbling. Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.[3] |
| Unresolved Couplings | Ensure that proton broadband decoupling is applied during acquisition to remove 1H-13C couplings, which simplifies the spectrum to single peaks for each carbon.[4][5] |
| Large Molecule Size | For large nucleic acids, consider using Transverse Relaxation Optimized Spectroscopy (TROSY)-based experiments, which can significantly improve resolution for macromolecules.[8] |
| Anisotropic Bulk Magnetic Susceptibility (ABMS) | In solid-state NMR, ABMS can cause significant line broadening. This can be reduced by using 2D heteronuclear correlation (HETCOR) experiments.[13] |
Experimental Protocols & Methodologies
Protocol 1: Isotopic Labeling of RNA via In Vitro Transcription
This protocol outlines the general steps for preparing a 13C-labeled RNA sample for NMR studies.
Caption: Workflow for preparing 13C-labeled RNA for NMR.
Methodology:
-
DNA Template Preparation: A linear DNA template containing a T7 RNA polymerase promoter is generated by PCR and purified.
-
In Vitro Transcription: The transcription reaction is set up with the DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs) where the desired NTPs are uniformly 13C-labeled. The reaction is incubated at 37°C.
-
Purification: The resulting RNA is treated with DNase to remove the DNA template, purified by denaturing polyacrylamide gel electrophoresis (PAGE), extracted from the gel, and precipitated with ethanol.
-
NMR Sample Preparation: The purified RNA is dissolved in the appropriate NMR buffer, annealed by heating and slow cooling, and then transferred to an NMR tube.
Protocol 2: Non-Uniform Sampling (NUS) for Resolution Enhancement
This protocol describes the general workflow for acquiring and processing a 2D NMR spectrum using NUS.
Caption: General workflow for Non-Uniform Sampling (NUS) in NMR.
Methodology:
-
Experiment Setup: Set up a standard 2D NMR experiment (e.g., 1H-13C HSQC).
-
NUS Schedule: Instead of acquiring all increments in the indirect dimension, a sampling schedule is generated that specifies a subset of increments to be measured.[9] This schedule can be weighted to sample more points at the beginning of the FID.[14]
-
Acquisition: The experiment is run, collecting data only at the time points specified by the NUS schedule. This reduces the total experiment time.[10]
-
Reconstruction: The sparsely sampled data is then processed using a reconstruction algorithm (e.g., Iterative Soft Thresholding) to fill in the missing data points.
-
Processing: The fully reconstructed time-domain data is then Fourier transformed and processed as usual to yield a high-resolution spectrum.
Advanced Techniques for Resolution Enhancement
Paramagnetic Relaxation Enhancement (PRE)
Paramagnetic Relaxation Enhancement (PRE) is a powerful technique for obtaining long-range distance information (up to ~35 Å), which can be crucial for resolving structural ambiguities in larger nucleic acids.[15] The method involves introducing a paramagnetic center, such as a nitroxide radical or a metal ion, into the nucleic acid via site-specific labeling.[15][16] The paramagnetic center induces distance-dependent relaxation rate enhancements on nearby nuclei, which can be measured and used as structural restraints.[17][18]
Caption: Logical flow of a PRE experiment for structural refinement.
Transverse Relaxation-Optimized Spectroscopy (TROSY)
For large biomolecules like nucleic acids, slow tumbling leads to rapid transverse relaxation and broad NMR lines. TROSY is a technique that counteracts this effect for 1H-13C correlations by selecting the narrowest, most slowly relaxing component of the multiplet.[8] This results in a significant improvement in both resolution and sensitivity for larger molecules. A sensitivity-enhanced version of the TROSY sequence can offer a √2 signal enhancement.[8]
Quantitative Data Summary
| Technique | Typical Improvement | Applicable to | Reference |
| Cryoprobe | 3-4x increase in Signal-to-Noise | All samples | [3] |
| Proton Decoupling | Significant simplification and S/N increase | 13C NMR of protonated molecules | [4][6] |
| 13C Isotopic Enrichment | Dramatically increased signal intensity | Samples amenable to labeling | [][19] |
| Non-Uniform Sampling (NUS) | Up to 8x reduction in measurement time for similar quality, or increased resolution in the same time | Multi-dimensional NMR | [9][10] |
| TROSY | Up to 3-fold increase in sensitivity and resolution for base carbons in a 33-mer RNA at 14.1 T | Large macromolecules (>20 kDa) | [8] |
| Paramagnetic Relaxation Enhancement (PRE) | Provides distance restraints up to ~35 Å | Systems where specific labeling is possible | [15][17] |
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azom.com [azom.com]
- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 11. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]
Technical Support Center: Optimizing DNA Digestion for 8-oxo-dG Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the digestion of DNA for the accurate analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during DNA digestion for 8-oxo-dG analysis?
The two most significant challenges in 8-oxo-dG analysis are the artificial oxidation of guanine (B1146940) during sample preparation and incomplete DNA digestion.[1] Artificial oxidation can lead to a significant overestimation of basal 8-oxo-dG levels, while incomplete digestion can result in an underestimation of the oxidative damage.[1][2]
Q2: How can I prevent artificial oxidation of DNA during sample preparation?
Preventing artificial oxidation is crucial for accurate 8-oxo-dG measurement. Key strategies include:
-
Use of Chelators: Incorporate iron chelators like deferoxamine (B1203445) (DFO) or diethylenetriamine (B155796) pentaacetic acid (DTPA) in all buffers used for DNA isolation and hydrolysis.[2][3][4] These agents complex residual transition metal ions that can catalyze the Fenton reaction, generating reactive oxygen species (ROS) that artificially oxidize guanine.[3]
-
DNA Isolation Method: The choice of DNA isolation method can significantly impact artifactual oxidation. Methods using DNAzol, a guanidine (B92328) thiocyanate-containing solution, have been shown to yield lower basal 8-oxo-dG levels compared to phenol-based or some chaotropic salt (NaI) methods.[3][5]
-
Use of Antioxidants: The free radical trapping agent 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be added during sample preparation to reduce artifactual formation of 8-oxo-dG.[6]
-
Buffer Treatment: Utilize Chelex-treated buffers to minimize transition metal ion contamination.[3]
Q3: What factors contribute to incomplete DNA digestion?
Incomplete DNA digestion can lead to variability in 8-oxo-dG measurements.[2] Factors that can contribute to this issue include:
-
Suboptimal Enzyme Activity: Inactive or expired enzymes, incorrect storage temperatures, or multiple freeze-thaw cycles can reduce enzyme efficiency.[7]
-
Incorrect Reaction Conditions: Using an inappropriate buffer, incorrect incubation temperature, or a suboptimal ratio of enzyme to DNA can hinder digestion.[7][8]
-
Contaminants in the DNA Sample: Impurities from the DNA extraction process, such as phenol, chloroform, ethanol, or salts, can inhibit enzymatic activity.[8][9]
-
Insufficient Incubation Time: The duration of the enzymatic digestion may not be sufficient for complete hydrolysis.[8]
Q4: Which enzymes are recommended for DNA digestion for 8-oxo-dG analysis?
A combination of enzymes is typically used to ensure complete hydrolysis of DNA into individual nucleosides. A common and effective protocol involves a sequential digestion with:
-
DNase I: An endonuclease that cleaves DNA into smaller fragments.[3][5]
-
Phosphodiesterase I (from snake venom): An exonuclease that hydrolyzes single-stranded DNA from the 3' end.[3][6]
-
Alkaline Phosphatase (AP) or Shrimp Alkaline Phosphatase (SAP): Removes the phosphate (B84403) group to yield the final deoxyribonucleoside.[2][3][10]
Some protocols also include phosphodiesterase II for improved digestion.[2]
Troubleshooting Guides
Issue 1: High Background or Inconsistent 8-oxo-dG Levels
This is often indicative of artificial oxidation during sample preparation.
| Possible Cause | Recommendation |
| Metal ion contamination in buffers | Prepare all solutions with Chelex-treated water to remove transition metal ions.[3] |
| Fenton chemistry-mediated ROS generation | Add a metal chelator such as deferoxamine (DFO) to a final concentration of 0.1 mM to all buffers used for DNA isolation and hydrolysis.[3][4][5] Diethylenetriamine pentaacetic acid (DTPA) can also be used.[2] |
| Oxidation during DNA isolation | Use a DNA isolation method known to minimize oxidative artifacts, such as the cold DNAzol method.[3][5] Avoid phenol-based extraction methods, which have been shown to increase 8-oxo-dG levels.[4] |
| Spurious oxidation during sample concentration | Avoid drying DNA hydrolysates completely. If using solid-phase extraction (SPE) for purification, ensure the addition of DFO to prevent artifactual oxidation.[11] |
| Oxidation during long autosampler wait times | The addition of DTPA can help prevent background increases of 8-oxo-dG while samples are in the autosampler.[2] |
Issue 2: Incomplete DNA Digestion
Incomplete digestion can be identified by unexpected bands on an agarose (B213101) gel or by variable results in downstream analysis.[7]
| Possible Cause | Recommendation |
| Inactive Enzymes | Ensure enzymes are stored correctly at -20°C and have not expired. Avoid more than three freeze-thaw cycles.[7] Test enzyme activity with a control DNA sample.[12] |
| Suboptimal Reaction Conditions | Use the manufacturer's recommended buffer for each enzyme. For double digests, ensure buffer compatibility or perform a sequential digestion.[7][13] Maintain the optimal temperature for each enzyme throughout the incubation.[7] |
| Insufficient Enzyme Concentration | Use an adequate amount of enzyme for the quantity of DNA being digested. A general guideline is 3-5 units of enzyme per microgram of DNA.[8][12] |
| Contaminants in DNA Sample | Purify the DNA sample to remove any residual contaminants from the extraction process, such as salts or ethanol.[8][9] |
| Insufficient Incubation Time | Extend the incubation time to ensure complete digestion.[8] However, be aware that excessively long incubations with some enzymes (e.g., nuclease P1) can potentially lead to artifactual oxidation.[4] |
| DNA Methylation | If working with DNA from sources with methylation (e.g., E. coli), be aware that some restriction enzymes are sensitive to methylation. This is less of a concern for the nucleases used for complete hydrolysis to nucleosides.[9][12] |
Experimental Protocols
Optimized DNA Digestion Protocol for LC-MS/MS Analysis
This protocol is adapted from established methods designed to minimize artificial oxidation and ensure complete digestion.[3][6]
1. DNA Isolation (Cold DNAzol Method)
-
Homogenize cells or tissues in cold DNAzol reagent.
-
Follow the manufacturer's protocol for DNA precipitation and washing.
-
Resuspend the final DNA pellet in a buffer containing 10 mM MOPS, 100 mM MgCl₂, pH 7.0, and 0.1 mM deferoxamine (DFO).[3]
2. Enzymatic Hydrolysis
-
To approximately 50 µg of DNA, add [¹⁵N₅]-8-oxo-dG as an internal standard.
-
Initiate the digestion by adding DNase I and incubate at 37°C for 90 minutes.[3]
-
Add phosphodiesterase I and adjust the buffer conditions (e.g., with glycine (B1666218) buffer, pH 10, and MgCl₂).[3] Incubate at 37°C for 2 hours.[3]
-
Add shrimp alkaline phosphatase (SAP) and incubate for an additional 90 minutes at 37°C.[3]
3. Sample Purification
-
After digestion, samples can be purified using immunoaffinity purification or solid-phase extraction (SPE) prior to LC-MS/MS analysis.[3][11]
Data Presentation
Table 1: Effect of DNA Isolation Method and Additives on 8-oxo-dG Levels
| DNA Isolation Method | Additive | 8-oxo-dG Level (lesions / 10⁷ dGuo) |
| NaI | None | 22.8 ± 4.4 |
| DNAzol | None | 17.9 ± 6.0 |
| NaI | Deferoxamine (0.1 mM) | Significantly Reduced |
| DNAzol | Deferoxamine (0.1 mM) | 2.2 ± 0.4 |
| NaI | TEMPO | Significantly Reduced |
| DNAzol | TEMPO | Significantly Reduced |
| Data adapted from a study on human bronchoalveolar H358 cells.[3] |
Table 2: Recommended Enzyme Concentrations and Incubation Times
| Enzyme | Units per 50 µg DNA | Incubation Time | Incubation Temperature |
| DNase I | ~556 units | 90 minutes | 37°C |
| Phosphodiesterase I | ~100 units/mL | 2 hours | 37°C |
| Shrimp Alkaline Phosphatase (SAP) | ~6 units | 90 minutes | 37°C |
| Based on protocols for LC-MS/MS analysis.[3] |
Visualizations
Caption: Workflow for 8-oxo-dG analysis from sample preparation to quantification.
Caption: Troubleshooting logic for inaccurate 8-oxo-dG measurements.
References
- 1. mdpi.com [mdpi.com]
- 2. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. go.zageno.com [go.zageno.com]
- 9. genscript.com [genscript.com]
- 10. 8-Oxo-7,8-Dihydroguanine Is Removed by a Nucleotide Excision Repair-Like Mechanism in Porphyromonas gingivalis W83 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: ¹³C vs. ¹⁵N Labeling for DNA Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, stable isotope labeling of DNA is an indispensable tool for elucidating its structure, dynamics, and interactions. Among the most utilized isotopes are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The choice between these two powerful labels is critical and contingent on the specific research question and the analytical technique employed, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of ¹³C and ¹⁵N labeling for DNA studies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their experimental designs.
At a Glance: Key Differences Between ¹³C and ¹⁵N Labeling
| Feature | ¹³C Labeling | ¹⁵N Labeling |
| Primary Application | Structural and dynamic studies of DNA by NMR, metabolic flux analysis. | Quantitative proteomics and metabolomics, studying nitrogen metabolism, simplifying NMR spectra. |
| Location in DNA | Incorporated into the deoxyribose sugar backbone and the nucleobases. | Incorporated into the nitrogenous bases (adenine, guanine, cytosine). |
| NMR Spectroscopy | Provides rich, detailed structural information due to the abundance of carbon atoms. Spectra can be complex.[] | Yields simpler, more easily analyzable NMR spectra.[] Ideal for studying protein-DNA interactions where protein is ¹⁵N-labeled. |
| Mass Spectrometry | Can result in complex mass spectra due to multiple ¹³C atoms in fragments.[] Offers a larger mass shift, which can be advantageous in certain quantitative studies. | Provides a clearer background in mass spectrometry due to lower natural abundance.[] Simpler mass shift pattern facilitates data analysis. |
| Natural Abundance | ~1.1%[] | ~0.37%[] |
| Cost | Generally higher due to the need for ¹³C-enriched precursors like glucose. | Can be more cost-effective, often utilizing ¹⁵N-labeled ammonium (B1175870) salts. |
Performance Comparison in Key Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of DNA in solution. Isotopic labeling is often a prerequisite for detailed NMR studies of macromolecules.[2]
¹³C Labeling in NMR:
-
Advantages: The prevalence of carbon atoms throughout the DNA molecule (both in the sugar backbone and the bases) means that ¹³C labeling provides a wealth of structural information.[] Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are central to studying DNA conformation and interactions.[] Site-specific ¹³C labeling can be used to probe the dynamics of particular regions of a DNA molecule.
-
Disadvantages: Uniform ¹³C labeling leads to complex spectra due to ¹³C-¹³C scalar couplings, which can complicate analysis.[3]
¹⁵N Labeling in NMR:
-
Advantages: As nitrogen is only present in the nucleobases, ¹⁵N labeling results in simpler NMR spectra compared to ¹³C labeling, which can be easier to interpret.[] The ¹H-¹⁵N HSQC spectrum is particularly useful for assessing the folding state and stability of DNA. ¹⁵N labeling is also invaluable when studying the interaction of DNA with ¹⁵N-labeled proteins.
-
Disadvantages: The structural information obtained is limited to the nitrogen-containing bases.
Quantitative NMR Data Summary (Illustrative)
| Parameter | ¹³C-labeled DNA | ¹⁵N-labeled DNA | Reference |
| Typical Linewidths (ppm) | 0.5 - 1.0 for ¹³C | ≥ 1.0 for ¹⁵N | [4] |
| Signal Enhancement (Hyperpolarized NMR) | - | Up to ~370-fold for amino protons | [5] |
Note: Direct comparative quantitative NMR data for DNA is limited. The table provides illustrative values based on available literature for nucleic acids and related biomolecules.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for quantitative analysis in metabolomics and proteomics, and its application to DNA studies is growing, particularly in the context of DNA adductomics and stable isotope probing (SIP).
¹³C Labeling in MS:
-
Advantages: The larger mass shift per incorporated atom compared to ¹⁵N can be beneficial for resolving labeled from unlabeled species, especially in complex mixtures.
-
Disadvantages: The presence of multiple carbon atoms in DNA fragments can lead to broad and complex isotopic clusters in the mass spectrum, making precise quantification more challenging.[] The higher natural abundance of ¹³C (1.1%) can contribute to more complex background signals.[]
¹⁵N Labeling in MS:
-
Advantages: The lower natural abundance of ¹⁵N (0.37%) results in a cleaner background in mass spectra, which is advantageous for high-sensitivity applications.[] The simpler mass shift pattern simplifies data analysis. In DNA-SIP experiments, ¹⁵N labeling can be used to track nitrogen flow in microbial communities.[6][7][8][9]
-
Disadvantages: The smaller mass shift per atom (1 Da) can sometimes make it difficult to resolve labeled from unlabeled DNA, especially in organisms with high G+C content which naturally have a higher buoyant density.[6][8][9]
Quantitative Mass Spectrometry Data Summary
| Parameter | ¹³C-labeled DNA | ¹⁵N-labeled DNA | Reference |
| Maximum Buoyant Density Shift (g/mL) in CsCl for DNA-SIP | ~0.036 | ~0.016 | [6][8] |
| Natural Abundance (%) | 1.1 | 0.37 | [] |
| Label Incorporation Efficiency (in vivo) | >95% (in cell culture) | 93-99% (in plants) | [10][11] |
Experimental Protocols
Uniform ¹³C Labeling of DNA for NMR Studies
This protocol describes the in vivo uniform labeling of DNA in E. coli.
Materials:
-
E. coli strain capable of overexpressing the desired DNA sequence.
-
M9 minimal media components.
-
[U-¹³C]-glucose as the sole carbon source.
-
Standard antibiotics and inducing agents (e.g., IPTG).
-
DNA purification reagents (e.g., plasmid extraction kits, restriction enzymes, gel electrophoresis equipment).
Methodology:
-
Prepare M9 Minimal Media: Prepare M9 minimal media using standard protocols, but substitute regular glucose with [U-¹³C]-glucose.
-
Cell Culture: Inoculate a small pre-culture of E. coli in LB medium. Use this to inoculate the M9 minimal media containing [U-¹³C]-glucose.
-
Induction: Grow the cells to an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8) and induce DNA production with the appropriate agent (e.g., IPTG).
-
Harvesting and DNA Extraction: Harvest the cells by centrifugation and extract the plasmid DNA using a suitable kit.
-
Purification of Target DNA: Digest the plasmid with appropriate restriction enzymes to release the target DNA fragment. Purify the fragment using preparative gel electrophoresis.
-
NMR Sample Preparation: Dissolve the purified ¹³C-labeled DNA in a suitable NMR buffer (e.g., phosphate (B84403) buffer with D₂O).
Uniform ¹⁵N Labeling of DNA for Mass Spectrometry (DNA-SIP)
This protocol outlines a general procedure for ¹⁵N labeling of microbial DNA in an environmental sample for Stable Isotope Probing (SIP) analysis.
Materials:
-
Environmental sample (e.g., soil, water).
-
¹⁵N-labeled substrate (e.g., ¹⁵NH₄Cl).
-
DNA extraction kit suitable for environmental samples.
-
Cesium chloride (CsCl).
-
Ultracentrifuge and tubes.
-
Gradient fractionation system.
Methodology:
-
Incubation: Incubate the environmental sample with the ¹⁵N-labeled substrate under conditions that mimic the natural environment. Include a control incubation with the corresponding ¹⁴N substrate.
-
DNA Extraction: Extract total DNA from both the labeled and control samples using a robust extraction method.
-
Density Gradient Ultracentrifugation: Mix the extracted DNA with a CsCl solution to achieve the desired starting density. Centrifuge at high speed for an extended period (e.g., >48 hours) to form a density gradient.
-
Fractionation: Carefully fractionate the gradient from bottom to top.
-
DNA Precipitation: Precipitate the DNA from each fraction.
-
Analysis: Quantify the DNA in each fraction. The ¹⁵N-labeled DNA will be found in the denser ("heavier") fractions compared to the ¹⁴N DNA. Subsequent analysis, such as sequencing, can identify the microorganisms that incorporated the ¹⁵N label.[6][7][8][9]
Visualizing the Workflow
¹³C and ¹⁵N DNA Labeling and Analysis Workflow
The following diagrams illustrate the general workflows for ¹³C and ¹⁵N labeling of DNA for NMR and Mass Spectrometry analysis.
Caption: General workflows for ¹³C and ¹⁵N DNA labeling.
Signaling Pathway Illustration: Isotope Incorporation
The diagram below illustrates the incorporation of ¹³C and ¹⁵N from simple precursors into the building blocks of DNA.
Caption: Isotope incorporation into DNA precursors.
Conclusion
The decision to use ¹³C or ¹⁵N labeling for DNA studies is a critical step that significantly influences the quality and type of data that can be obtained. For detailed structural and dynamic characterization of DNA by NMR, ¹³C labeling is often the method of choice, providing a comprehensive view of the entire molecule. However, for studies requiring simpler NMR spectra, particularly those involving protein-DNA interactions, or for high-sensitivity quantitative mass spectrometry applications like DNA-SIP, ¹⁵N labeling offers distinct advantages. By carefully considering the specific experimental goals and the strengths and weaknesses of each isotope, researchers can select the optimal labeling strategy to advance their understanding of DNA function and its role in health and disease.
References
- 2. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 4. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Isotope Dilution Mass Spectrometry: The Gold Standard for Accurate 8-oxo-dG Quantification
The accurate measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative DNA damage, is crucial for researchers in various fields, including drug development and toxicology. Among the available analytical techniques, isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior accuracy, precision, and specificity. This guide provides a comprehensive comparison of isotope dilution LC-MS/MS with other common methods for 8-oxo-dG quantification, supported by experimental data and detailed protocols.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, can lead to cellular damage, including the oxidation of DNA. 8-oxo-dG is one of the most abundant and mutagenic products of this damage and is widely used as a biomarker to assess oxidative stress in various biological samples, including tissues, blood, and urine.[1][2]
Comparison of 8-oxo-dG Quantification Methods
Several analytical methods are employed for the quantification of 8-oxo-dG, each with its own set of advantages and limitations. The choice of method can significantly impact the reliability of the results, with a primary challenge being the artifactual oxidation of guanine (B1146940) during sample preparation, which can lead to an overestimation of 8-oxo-dG levels.[1][3][4]
Table 1: Comparison of Key Performance Metrics for 8-oxo-dG Quantification Methods
| Feature | Isotope Dilution LC-MS/MS | HPLC-ECD | GC-MS | ELISA |
| Principle | Mass-to-charge ratio | Electrochemical properties | Mass-to-charge ratio after derivatization | Antibody-antigen binding |
| Accuracy | High | Moderate to High | Moderate | Low to Moderate |
| Precision (CV%) | < 10%[5] | < 10% (with precautions)[5] | Variable | Variable |
| Sensitivity (LOD) | High (femtomole range)[6] | High (femtomole range)[1] | Moderate | Moderate |
| Specificity | High | Moderate | High | Low to Moderate |
| Throughput | Moderate | Low to Moderate | Low | High |
| Susceptibility to Artifacts | Low (with proper protocols) | High | High | Moderate |
| Key Advantage | Use of internal standard corrects for sample loss and matrix effects | High sensitivity | High specificity | High throughput, easy to use |
| Key Disadvantage | Requires expensive instrumentation | Prone to co-eluting interferences and artifactual oxidation | Requires derivatization, potential for artifacts | Cross-reactivity of antibodies, matrix effects |
Isotope dilution LC-MS/MS is widely recognized for its high accuracy and specificity.[7][8][9] The use of a stable isotope-labeled internal standard ([¹⁵N₅]-8-oxo-dG) that is chemically identical to the analyte allows for the correction of sample loss during preparation and variations in instrument response, leading to highly reliable quantification.[7] In contrast, methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) are highly sensitive but can be prone to interference from co-eluting compounds and artifactual oxidation of guanine during sample workup.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) also offers high specificity but requires derivatization of the analyte, which can introduce variability.[5][10] Enzyme-Linked Immunosorbent Assays (ELISAs) are convenient for high-throughput screening but can suffer from a lack of specificity due to antibody cross-reactivity and matrix effects.[1][11]
Experimental Protocol: Isotope Dilution LC-MS/MS for 8-oxo-dG Quantification
The following protocol outlines the key steps for the accurate quantification of 8-oxo-dG in DNA samples using isotope dilution LC-MS/MS. This protocol incorporates measures to minimize artifactual oxidation.
1. DNA Isolation:
-
To prevent artificial oxidation during DNA isolation, it is recommended to use methods that avoid phenol (B47542) extraction.[3][12] The use of a sodium iodide (NaI) method or commercial kits designed to minimize oxidative damage is preferred.[13]
-
Inclusion of antioxidants and metal chelators, such as desferrioxamine (DFO), during the isolation process is crucial to prevent the formation of artifacts.[4][6]
2. DNA Hydrolysis:
-
Enzymatic hydrolysis is performed to break down the DNA into its constituent deoxynucleosides.
-
A cocktail of enzymes, typically including nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase, is used to ensure complete digestion.
-
The hydrolysis should be carried out in a buffer containing antioxidants and metal chelators.
3. Sample Preparation and Isotope Dilution:
-
A known amount of the stable isotope-labeled internal standard, [¹⁵N₅]-8-oxo-dG, is added to the hydrolyzed DNA sample.
-
The sample is then typically subjected to solid-phase extraction (SPE) for purification and enrichment of the analyte.[6]
4. LC-MS/MS Analysis:
-
The purified sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is achieved using a reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify both the endogenous 8-oxo-dG and the [¹⁵N₅]-8-oxo-dG internal standard.
5. Quantification:
-
The concentration of 8-oxo-dG in the original sample is calculated based on the ratio of the peak areas of the endogenous analyte to the internal standard.
Experimental Workflow
Signaling Pathway Context
While 8-oxo-dG itself is a marker of DNA damage rather than a signaling molecule, its formation and repair are intricately linked to cellular signaling pathways that respond to oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating LC-MS/MS Data for 13C Labeled Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is critical for the integrity of experimental data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of stable isotope-labeled internal standards, particularly 13C-labeled compounds, is considered the gold standard for achieving reliable and reproducible results.[1] This guide provides a comprehensive comparison of validation approaches for LC-MS/MS data using 13C-labeled internal standards against other common quantification strategies. It also presents detailed experimental protocols and supporting data to aid in the design and validation of robust bioanalytical methods.
The validation of a bioanalytical method is essential to ensure its reliability for its intended application. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by these agencies as it closely mimics the analyte of interest throughout sample preparation and analysis, effectively compensating for variability.[4]
Comparison of Quantification Strategies
The choice of quantification strategy can significantly impact the quality of LC-MS/MS data. The following table compares the use of 13C-labeled internal standards with other common approaches.
| Parameter | 13C-Labeled Internal Standard | Deuterated Internal Standard | Structural Analog Internal Standard | External Standard |
| Co-elution with Analyte | Ideally co-elutes with the analyte.[1] | May exhibit a slight retention time shift.[1] | Typically does not co-elute with the analyte. | Not applicable. |
| Compensation for Matrix Effects | Excellent; experiences the same ionization suppression or enhancement as the analyte due to co-elution.[5] | Good to excellent; slight retention time shifts can lead to minor differences in matrix effects. | Partial to poor; different retention times mean it may not experience the same matrix effects as the analyte. | None; highly susceptible to inaccuracies due to matrix effects.[6] |
| Correction for Sample Preparation Variability | Excellent; tracks the analyte through extraction and other processing steps. | Excellent; generally behaves identically to the analyte during sample preparation. | Good; may have different extraction recovery compared to the analyte. | None; does not account for sample-specific losses during preparation. |
| Accuracy and Precision | High accuracy and precision.[5] | Generally high, but potential for isotopic effects can introduce minor inaccuracies. | Lower accuracy and precision compared to SIL-IS. | Variable and often lower due to uncorrected sources of error. |
| Regulatory Acceptance | Universally accepted and recommended by regulatory agencies.[4] | Widely accepted. | Accepted, but requires more extensive validation to demonstrate its suitability. | Generally not accepted for pivotal bioanalytical studies without extensive justification. |
Alternative Approach: Isotopic Ratio Outlier Analysis (IROA)
Isotopic Ratio Outlier Analysis (IROA) is an alternative technique that utilizes stable isotope labeling for untargeted and targeted metabolomics.[7][8] In IROA, two sample groups are grown in the presence of either a low (e.g., 5%) or high (e.g., 95%) enrichment of 13C-glucose. The samples are then mixed, and the resulting unique isotopic patterns allow for the differentiation of biological signals from artifacts and provide information on the number of carbon atoms in each metabolite.[7]
| Feature | 13C-Labeled Internal Standard (Targeted) | Isotopic Ratio Outlier Analysis (IROA) |
| Application | Primarily for targeted quantification of specific analytes. | Untargeted and targeted metabolomics; identification and relative quantification of multiple compounds.[8] |
| Methodology | A known concentration of the 13C-labeled analog of the analyte is spiked into each sample. | Two sample pools are isotopically labeled with different ratios of 13C, then mixed.[7] |
| Data Output | Absolute or relative concentration of the target analyte. | Ratios of isotopologues, carbon number determination, and relative quantification of metabolites.[7] |
| Advantages | High accuracy and precision for specific compounds. | Reduces false positives, aids in compound identification, and provides a global view of metabolic changes.[9] |
| Limitations | Requires a specific labeled standard for each analyte. | More complex experimental setup and data analysis; primarily provides relative quantification. |
Experimental Protocols
Key Validation Experiments for LC-MS/MS with 13C-Labeled Internal Standards
The following are detailed methodologies for essential validation experiments based on regulatory guidelines.
1. Selectivity and Specificity
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
-
Protocol:
-
Analyze at least six different sources of blank biological matrix (e.g., plasma from six different individuals).
-
Spike a separate aliquot of each blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the 13C-labeled internal standard at its working concentration.
-
Analyze the blank and spiked samples.
-
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be no more than 20% of the analyte response at the LLOQ.[4]
-
The response of any interfering peak at the retention time of the internal standard should be no more than 5% of the internal standard response.[4]
-
2. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the reproducibility of these measurements (precision).[10]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV).
-
-
Acceptance Criteria (FDA/EMA Harmonized): [3][4]
-
For LLOQ, the mean concentration should be within ±20% of the nominal value, and the %CV should not exceed 20%.
-
For Low, Medium, and High QCs, the mean concentration should be within ±15% of the nominal value, and the %CV should not exceed 15%.
-
3. Matrix Effect
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and 13C-labeled internal standard spiked in a neat solution (e.g., mobile phase).
-
Set B: Post-extraction spike: Extract blank matrix and then spike the analyte and internal standard into the extracted matrix.
-
Set C: Pre-extraction spike: Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A. The MF should be close to 1 if there is no matrix effect.
-
-
Acceptance Criteria: The %CV of the matrix factor across the different matrix sources should be ≤15%.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful validation. The following diagram illustrates the key steps in a typical LC-MS/MS validation using a 13C-labeled internal standard.
Caption: Workflow for LC-MS/MS method validation using a 13C-labeled internal standard.
The following diagram illustrates the logical relationship in assessing the matrix effect.
Caption: Logical flow for the assessment of matrix effects in LC-MS/MS validation.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to NMR and Mass Spectrometry for DNA Analysis: A Cross-Validation Approach
For researchers, scientists, and drug development professionals navigating the complexities of DNA analysis, selecting the optimal analytical technique is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as two powerful, yet distinct, methodologies. This guide provides an objective comparison of their capabilities in DNA analysis, supported by experimental insights, to facilitate informed decisions and promote a cross-validation approach for robust and comprehensive results.
The structural integrity, sequence, and modifications of DNA are fundamental to cellular processes and the development of therapeutics. Both NMR and MS offer unique windows into the world of DNA, but their strengths and weaknesses dictate their suitability for specific applications. While MS provides unparalleled sensitivity for detecting and identifying molecules, NMR excels in delivering detailed structural and dynamic information in a non-destructive manner.[1] The integration of these two techniques through a cross-validation strategy can, therefore, lead to more comprehensive and reliable findings.[1]
Performance Characteristics: A Head-to-Head Comparison
A quantitative comparison of NMR and Mass Spectrometry reveals their complementary nature in the analysis of DNA.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D structure, conformation, dynamics, atomic connectivity, ligand interactions.[2][3] | Mass-to-charge ratio (m/z), molecular formula, sequence information, identification of adducts and modifications.[4][5] |
| Sensitivity | Lower (typically in the micromolar to millimolar range).[6][7] Recent techniques like hyperpolarization can enhance sensitivity significantly.[8] | Higher (picomole to femtomole range), enabling the detection of low-abundance species.[6][9] |
| Resolution | High resolution for structural details in solution.[10] Can be limited by molecular size, although methods like TROSY extend the range.[10][11] | High mass resolution allows for the differentiation of molecules with very similar masses. |
| Quantitative Analysis | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[9][12] | Can be quantitative with the use of internal standards and calibration curves; less inherently quantitative than NMR.[1] |
| Sample Requirements | Requires higher sample concentrations (0.1–1 mM) and larger volumes (0.25–0.5 ml).[11] Non-destructive.[12] | Requires very small sample amounts. Destructive, as the sample is ionized and fragmented. |
| Throughput | Lower throughput due to longer acquisition times. | High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[13] |
| Structural Elucidation | "Gold standard" for determining the 3D structure and dynamics of DNA in solution.[3][14][15] | Provides information on sequence and modifications through fragmentation analysis (MS/MS).[4][16] |
| DNA Sequencing | Not a primary technique for sequencing. | Used for sequencing, particularly for short fragments, and identifying mutations and polymorphisms.[17][18][19] |
| DNA Adduct Analysis | Can provide structural details of adducts and their impact on DNA conformation. | Highly sensitive for the detection and quantification of a wide range of DNA adducts.[4][16][20] |
Experimental Protocols: A Roadmap for Cross-Validation
A robust cross-validation strategy involves a carefully planned workflow that leverages the strengths of both NMR and MS. The following protocols outline the key steps for a comprehensive DNA analysis study.
Sample Preparation
-
DNA Extraction and Purification: Isolate DNA from the source (e.g., cells, tissues) using standard protocols. Ensure high purity and concentration of the DNA sample.
-
Sample Dissolution:
-
For NMR: Dissolve the purified DNA in a suitable deuterated buffer (e.g., D₂O with physiological salt concentration) to the desired concentration (typically 0.1-1 mM).[11]
-
For MS: Prepare solutions of the DNA sample at a much lower concentration, often in a solvent compatible with the chosen ionization method (e.g., water/acetonitrile for ESI).
-
-
Internal Standards (for quantitative MS): For accurate quantification using MS, add a known amount of an isotopically labeled internal standard that is chemically identical to the analyte of interest.
NMR Data Acquisition
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[11]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, and concentration, and to observe imino protons involved in base pairing.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To identify through-bond proton-proton connectivities within the deoxyribose sugar rings.[21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton interactions, which are crucial for determining the 3D structure and sequence-specific assignments.[10][21]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
³¹P NMR: To probe the DNA backbone conformation.[2]
-
Mass Spectrometry Data Acquisition
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[5]
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate ions of the DNA molecules with minimal fragmentation.[18]
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weights of the DNA molecules and any adducts present.
-
Tandem MS (MS/MS):
-
Select a specific ion of interest (e.g., a DNA molecule or a DNA adduct).
-
Induce fragmentation of the selected ion through collision-induced dissociation (CID) or other methods.[5]
-
Analyze the resulting fragment ions to obtain sequence information or to characterize the structure of a modification or adduct.[4]
-
Data Analysis and Cross-Validation
-
NMR Data Processing: Process the NMR data using appropriate software to perform Fourier transformation, phasing, and baseline correction. Assign the NMR signals to specific atoms in the DNA molecule.
-
MS Data Processing: Process the MS data to identify peaks, determine their mass-to-charge ratios, and analyze fragmentation patterns.
-
Cross-Validation:
-
Sequence Verification: Compare the sequence information obtained from MS/MS with the expected sequence and the structural constraints derived from NMR NOESY data.
-
Structural Confirmation: Use the accurate mass measurements from MS to confirm the elemental composition of the DNA and any modifications, which complements the detailed 3D structure from NMR.
-
Adduct Identification and Characterization: Use the high sensitivity of MS to detect and quantify DNA adducts, and then use NMR to determine the precise location of the adduct and its effect on the DNA structure.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the interplay between NMR and MS in DNA analysis, the following diagrams, created using the DOT language, depict the cross-validation workflow and the complementary nature of the information they provide.
Caption: Experimental workflow for the cross-validation of NMR and Mass Spectrometry in DNA analysis.
Caption: Complementary information provided by NMR and Mass Spectrometry for comprehensive DNA analysis.
Conclusion
Both NMR and Mass Spectrometry are indispensable tools for the analysis of DNA. While MS offers superior sensitivity and is ideal for sequencing and identifying modifications, NMR provides unparalleled detail about the three-dimensional structure and dynamics of DNA in its native state. A cross-validation approach, integrating the strengths of both techniques, offers a powerful strategy to obtain a comprehensive and highly reliable understanding of DNA structure and function. For researchers in drug development and life sciences, this integrated approach can accelerate the discovery process by providing a more complete picture of DNA-ligand interactions and the structural consequences of DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. people.bu.edu [people.bu.edu]
- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 7. Why does NMR have an inherently low sensitivity? — Nanalysis [nanalysis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. DNA sequence analysis by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
A Guide to Inter-laboratory Comparison of 8-oxo-dG Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker of oxidative DNA damage, is crucial for a wide range of research and clinical applications. However, significant inter-laboratory variability in reported values has been a persistent challenge. This guide provides an objective comparison of the principal analytical methods, summarizing key findings from major inter-laboratory studies and presenting detailed experimental protocols to aid in the standardization and interpretation of 8-oxo-dG measurements.
Quantitative Data from Inter-laboratory Comparisons
The European Standards Committee on Oxidative DNA Damage (ESCODD) has conducted several round-robin trials to assess the performance of different methods for 8-oxo-dG analysis. The following tables summarize the results from these seminal studies, highlighting the variability across laboratories and methodologies.
Table 1: 8-oxo-dG Measurements in Calf Thymus DNA
| Analytical Method | Number of Labs | Median (lesions/10^6 dG) | Range (lesions/10^6 dG) | Coefficient of Variation (CV) |
| HPLC-ECD | 10 | 5.8 | 2.5 - 15.4 | 15-50% |
| GC-MS | 4 | 25.1 | 10.2 - 88.0 | 30-70% |
| LC-MS/MS | 2 | 7.2 | 6.5 - 7.9 | <10% |
Data compiled from ESCODD studies. The higher values reported by GC-MS were often attributed to artefactual oxidation during sample derivatization.
Table 2: 8-oxo-dG Measurements in HeLa Cells
| Analytical Method | Number of Labs | Median (lesions/10^6 dG) | Range (lesions/10^6 dG) |
| Chromatographic Methods (HPLC-ECD, GC-MS, LC-MS/MS) | 15 | 5.2 | 1.8 - 214 |
| Enzyme-based Methods (FPG-Comet Assay) | 10 | 0.79 | 0.06 - 4.98 |
Data from an ESCODD comparative analysis. The significant discrepancy between chromatographic and enzyme-based methods highlights the ongoing challenges in establishing a consensus for baseline 8-oxo-dG levels in cellular DNA.[1]
Experimental Protocols
Accurate and reproducible measurement of 8-oxo-dG is highly dependent on meticulous experimental execution. Below are detailed protocols for the most commonly employed analytical methods.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is considered a gold standard for its sensitivity and selectivity.
a) DNA Isolation:
-
Homogenize tissue or lyse cells in a buffer containing an antioxidant (e.g., desferrioxamine) to prevent in vitro oxidation.
-
Perform enzymatic digestion of protein and RNA using proteinase K and RNase A.
-
Extract DNA using phenol-chloroform or a commercial DNA isolation kit.
-
Precipitate DNA with ethanol (B145695) and wash the pellet with 70% ethanol.
-
Resuspend the DNA in a chelating buffer (e.g., Tris-EDTA).
b) DNA Hydrolysis:
-
To 50-100 µg of DNA, add nuclease P1 (2-5 units) in a sodium acetate (B1210297) buffer (pH 5.1).
-
Incubate at 37°C for 1 hour.
-
Add alkaline phosphatase (2-5 units) and continue incubation at 37°C for another hour to dephosphorylate the nucleotides to nucleosides.
c) HPLC-ECD Analysis:
-
Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.
-
Use an isocratic or gradient mobile phase, typically a mixture of aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detect 2'-deoxyguanosine (B1662781) (dG) using a UV detector at 260 nm.
-
Detect 8-oxo-dG using a coulometric or amperometric electrochemical detector. The potential of the detector is a critical parameter that needs to be optimized (typically +300 to +600 mV).
-
Quantify 8-oxo-dG levels relative to dG by comparing the peak areas to a standard curve of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high specificity but is prone to artefactual oxidation during sample preparation.
a) DNA Isolation and Hydrolysis:
-
Isolate DNA as described for HPLC-ECD.
-
Hydrolyze the DNA to its constituent bases using formic acid (e.g., 60% formic acid at 140°C for 30 minutes).
b) Derivatization:
-
Dry the hydrolyzed sample under a stream of nitrogen.
-
Derivatize the purine (B94841) and pyrimidine (B1678525) bases by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating at 120-150°C for 30 minutes. This step is critical and can introduce oxidative artifacts if not performed under anaerobic conditions.[2]
c) GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column.
-
Use a temperature program to separate the derivatized bases.
-
Detect the eluted compounds using a mass spectrometer in selected ion monitoring (SIM) mode.
-
Quantify 8-oxoguanine relative to guanine (B1146940) using a stable isotope-labeled internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry, making it a robust and increasingly popular technique.
a) DNA Isolation and Hydrolysis:
-
Follow the same procedures as for HPLC-ECD, with stringent measures to prevent artefactual oxidation.[3] The use of antioxidants and metal chelators is highly recommended.[4]
-
Enzymatic hydrolysis is the preferred method.
b) LC-MS/MS Analysis:
-
Inject the hydrolyzed sample onto a C18 reverse-phase HPLC or UPLC column.
-
Use a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) formate.
-
The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
Perform analysis in the positive ion mode using multiple reaction monitoring (MRM). The transitions monitored are typically m/z 284 -> 168 for 8-oxo-dG and m/z 268 -> 152 for dG.
-
Quantify 8-oxo-dG levels using a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG).
Formamidopyrimidine DNA Glycosylase (FPG)-Modified Comet Assay
This enzyme-based method measures FPG-sensitive sites, which are primarily 8-oxoguanine, as DNA strand breaks in individual cells.
a) Cell Preparation and Lysis:
-
Embed single cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
b) Enzyme Treatment:
-
Wash the slides to remove the lysis solution.
-
Incubate the slides with FPG enzyme in a reaction buffer at 37°C for a defined period (e.g., 30-45 minutes). A parallel slide is incubated with buffer alone as a control. The FPG enzyme will recognize and cleave the DNA at the site of 8-oxoguanine and other oxidized purines, creating additional strand breaks.[5][6]
c) Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and express the strand breaks.
-
Apply an electric field to allow the negatively charged DNA to migrate from the nucleus, forming a "comet" shape.
d) Staining and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or DAPI).
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the comet tail using image analysis software.
-
The net FPG-sensitive sites are calculated by subtracting the amount of damage in the control (buffer-treated) slides from that in the FPG-treated slides.
Mandatory Visualizations
Experimental Workflow for 8-oxo-dG Measurement by Chromatographic Methods
Caption: Workflow for chromatographic analysis of 8-oxo-dG.
Experimental Workflow for FPG-Modified Comet Assay
Caption: Workflow for the FPG-modified comet assay.
Logical Relationship of Potential Artifact Introduction
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2'-Deoxyguanosine-13C Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 2'-Deoxyguanosine-13C monohydrate, a crucial isotopically labeled internal standard in mass spectrometry-based research. By comparing its stability profile to its unlabeled counterpart, 2'-Deoxyguanosine (B1662781) monohydrate, and outlining detailed experimental protocols, this document serves as a valuable resource for ensuring data integrity and accuracy in quantitative studies.
Introduction
This guide explores the intrinsic stability of this compound, drawing comparisons with the well-documented stability of the natural nucleoside. It is a fundamental principle in isotope chemistry that the substitution of an atom with its stable isotope (e.g., 12C with 13C) does not significantly alter the chemical properties or stability of a molecule. The additional neutron in the 13C nucleus does not impact the molecule's electronic structure, which governs its chemical reactivity and susceptibility to degradation. Therefore, the stability profile of this compound is expected to be virtually identical to that of unlabeled 2'-Deoxyguanosine monohydrate under the same conditions.
Comparative Stability Assessment
The stability of 2'-Deoxyguanosine, and by extension its 13C-labeled form, is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The primary degradation pathway for 2'-deoxyguanosine is oxidation, which often leads to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common biomarker for oxidative stress.
Alternative Compounds
The primary alternative to this compound is its unlabeled form, which serves as the analyte in many studies. Other alternatives used as internal standards in mass spectrometry include:
-
2'-Deoxyguanosine-15N5 monohydrate: Labeled with a stable nitrogen isotope. Its stability is also expected to be comparable to the unlabeled compound.
-
8-oxo-2'-deoxyguenosine stable isotope-labeled standards (e.g., 13C, 15N): Used for the specific quantification of this important oxidative damage product.
The choice of internal standard depends on the specific analyte being measured and the analytical method employed.
Data Presentation: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following tables summarize the expected outcomes of forced degradation studies on 2'-Deoxyguanosine monohydrate, which are directly applicable to this compound. These studies subject the compound to stress conditions more severe than those it would typically encounter during storage or analysis.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for 2'-Deoxyguanosine Monohydrate
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5-15% | Guanine, 2-deoxy-D-ribose |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | < 5% | Minimal degradation |
| Oxidation | 3% H2O2 | Room Temp | 24 hours | 10-30% | 8-oxo-2'-deoxyguanosine |
| Thermal Degradation | Dry Heat | 105°C | 48 hours | < 5% | Minimal degradation |
| Photostability | ICH Q1B Option 2 | 25°C | 7 days | < 10% | Photolytic adducts, 8-oxodG |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Store desiccated and protected from light. |
| Solution in Water/Buffer | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution in Organic Solvent (e.g., DMSO) | -20°C or -80°C | Up to 6 months | Ensure solvent is anhydrous. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To evaluate the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound
-
2'-Deoxyguanosine monohydrate (for comparison)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of both labeled and unlabeled 2'-deoxyguanosine monohydrate in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidation: To 1 mL of stock solution, add 1 mL of 3% H2O2. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 105°C for 48 hours. Dissolve in methanol for analysis.
-
Photostability: Expose a solution of the compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the parent compound from its degradation products.
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: 90% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Diagram 1: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies on 2'-Deoxyguanosine.
Diagram 2: Primary Degradation Pathway of 2'-Deoxyguanosine
Caption: Key degradation pathways for 2'-Deoxyguanosine.
Conclusion
The stability of this compound is comparable to its natural, unlabeled counterpart. As a canonical nucleoside, it is generally stable under standard laboratory and storage conditions. However, it is susceptible to degradation under specific stress conditions, particularly oxidation and acid hydrolysis. For researchers, scientists, and drug development professionals relying on this isotopically labeled standard, adherence to proper storage and handling procedures is critical for ensuring the accuracy and reliability of quantitative analyses. The experimental protocols provided in this guide offer a robust framework for verifying the stability of this compound and for developing stability-indicating methods essential for rigorous scientific research.
Quantitative Purity Analysis of 2'-Deoxyguanosine-13C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative purity assessment of 2'-Deoxyguanosine-13C, a crucial stable isotope-labeled internal standard in bioanalytical and drug development studies. We present a comparative analysis with alternative standards, supported by detailed experimental protocols and data presented for easy interpretation.
Introduction
Stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification in mass spectrometry-based bioanalysis.[1] The use of a SIL-IS, such as 2'-Deoxyguanosine-13C (¹³C-dG), which has a chemical structure identical to the analyte of interest, allows for the correction of variability during sample preparation and analysis, leading to improved accuracy and precision.[2] This guide focuses on the quantitative analysis of ¹³C-dG purity and compares its performance with other commonly used stable isotope-labeled nucleosides.
Comparison of 2'-Deoxyguanosine-13C with Alternative Internal Standards
The choice of an internal standard is critical for the robustness of any quantitative bioanalytical method. While ¹³C-dG is a widely used standard, other alternatives, such as ¹⁵N- and ¹³C,¹⁵N-doubly labeled deoxyguanosine, are also available. The ideal SIL-IS should be of high chemical and isotopic purity and exhibit similar physicochemical properties to the analyte.
| Internal Standard | Labeling Scheme | Typical Chemical Purity | Isotopic Enrichment | Key Advantages | Potential Considerations |
| 2'-Deoxyguanosine-¹³C | Single or multiple ¹³C atoms | >98% (HPLC) | >99 atom % ¹³C | Co-elution with the analyte in LC-MS, minimizing matrix effects.[3][4] | Potential for isotopic cross-talk if the mass difference is small. |
| 2'-Deoxyguanosine-¹⁵N₅ | Five ¹⁵N atoms | >98% (HPLC) | >99 atom % ¹⁵N | Larger mass shift from the unlabeled analyte, reducing the risk of isotopic overlap. | Potential for slight chromatographic separation from the analyte in some systems. |
| 2'-Deoxyguanosine-¹³C,¹⁵N₂ | Combination of ¹³C and ¹⁵N atoms | >95% (HPLC)[5] | >99 atom % for each isotope | Significant mass difference, minimizing spectral interference. | Higher cost of synthesis compared to singly labeled standards. |
| 8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ | ¹³C and ¹⁵N labeling on the oxidized nucleoside | >95% (HPLC)[5][] | >99 atom % for each isotope | Useful for simultaneous quantification of both the native and a key oxidative damage product of dG. | Not a direct analogue for dG quantification; used for a different analyte. |
Experimental Methodologies for Purity Assessment
The purity of 2'-Deoxyguanosine-¹³C is typically assessed using a combination of chromatographic and spectroscopic techniques to determine both chemical and isotopic purity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for determining the chemical purity of 2'-Deoxyguanosine-¹³C.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: A known concentration of 2'-Deoxyguanosine-¹³C is dissolved in the mobile phase or a compatible solvent.
-
Quantification: The peak area of the main compound is compared to the total area of all observed peaks to calculate the percentage purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that can be used to assess both chemical purity and isotopic enrichment.
Experimental Protocol:
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled to an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Transitions:
-
2'-Deoxyguanosine (unlabeled): Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
2'-Deoxyguanosine-¹³C: Monitor the transition of the ¹³C-labeled precursor ion to its corresponding product ion.
-
-
Chromatographic Conditions: Similar to HPLC-UV, optimized for separation and peak shape.
-
Data Analysis:
-
Chemical Purity: Determined by comparing the peak area of the ¹³C-labeled compound to any impurity peaks.
-
Isotopic Purity: Assessed by monitoring for the presence of the unlabeled analyte in the ¹³C-labeled standard. The response of the unlabeled transition is compared to that of the labeled transition.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide a direct and accurate measurement of the purity of a compound without the need for a reference standard of the same compound. For ¹³C-labeled compounds, ¹³C qNMR can be used to determine isotopic enrichment.
Experimental Protocol for Isotopic Purity:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: A precisely weighed amount of the 2'-Deoxyguanosine-¹³C is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). An internal calibration standard with a known purity and non-overlapping signals can be added for absolute quantification.
-
¹³C NMR Acquisition Parameters:
-
Use a pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all carbon nuclei. This is critical for accurate quantification.[7]
-
Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[7]
-
-
Data Analysis:
-
The integral of the ¹³C signals from the labeled positions is compared to the integrals of signals from any unlabeled positions or impurities.
-
The isotopic enrichment can be calculated by comparing the intensity of the ¹³C-coupled satellites to the central ¹²C peak in the proton spectrum, or by direct integration in the ¹³C spectrum if the signal-to-noise is sufficient.
-
Workflow and Data Analysis Diagrams
The following diagrams illustrate the experimental workflows for the quantitative analysis of 2'-Deoxyguanosine-¹³C purity.
Caption: Experimental workflow for purity analysis.
Caption: Purity assessment relationships.
Conclusion
The quantitative analysis of 2'-Deoxyguanosine-¹³C purity is paramount for its reliable use as an internal standard. A multi-technique approach, combining HPLC-UV for chemical purity, LC-MS/MS for both chemical and isotopic purity, and qNMR for accurate isotopic enrichment determination, provides a comprehensive characterization. When selecting an internal standard, researchers should consider the specific requirements of their assay, including the desired mass shift and potential for chromatographic separation. While ¹³C-labeled standards offer the advantage of co-elution, ¹⁵N or doubly labeled standards can provide a greater mass difference, which may be beneficial in certain applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists in the fields of bioanalysis and drug development.
References
- 1. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 2. nucleosyn.com [nucleosyn.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Oxo-2’-deoxyguanosine-13C,15N2 | LGC Standards [lgcstandards.com]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
A Comparative Guide to Enzymatic and Chemical Synthesis of Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of precisely defined sequences of oligonucleotides is a cornerstone of modern molecular biology, with critical applications in diagnostics, therapeutics, and fundamental research. Two primary methodologies dominate the landscape of oligonucleotide synthesis: traditional chemical synthesis and the emerging enzymatic approach. This guide provides an objective comparison of these two techniques for producing labeled oligonucleotides, supported by a summary of performance data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
The choice between enzymatic and chemical synthesis hinges on a variety of factors, including the desired length of the oligonucleotide, required purity, cost considerations, and the nature of the desired label. The following table summarizes the key quantitative differences between the two approaches.
| Feature | Chemical Synthesis (Phosphoramidite Method) | Enzymatic Synthesis (TdT-based) |
| Typical Yield (per cycle) | 98.5% - 99.5%[1] | >98% (can reach >99.9% in optimized systems)[2][3] |
| Purity (crude product) | Lower, with a higher proportion of truncated sequences, especially for longer oligos. | Generally higher, with fewer truncated byproducts. |
| Maximum Oligonucleotide Length | Routinely up to ~200 bases; longer sequences are challenging and have significantly reduced yield.[4] | Can produce much longer oligonucleotides, with reports of over 1000 bases.[2][5] |
| Labeling Strategy | Post-synthesis conjugation to a modified oligonucleotide or incorporation of a labeled phosphoramidite (B1245037) during synthesis.[][7] | Primarily post-synthesis labeling, though enzymatic incorporation of some modified nucleotides is possible. |
| Labeling Efficiency | Generally high, dependent on the specific chemistry and purification method. | High for post-synthesis labeling, similar to chemical methods. |
| Cost | Generally lower for short, standard oligonucleotides due to mature and scaled processes. The cost per base has been relatively flat.[1] | Historically higher, but costs are decreasing and can be competitive, especially for longer or complex sequences.[1][5] |
| Hazardous Waste Generation | Significant generation of hazardous organic waste (e.g., acetonitrile, chlorinated solvents).[1][8] | Minimal hazardous waste, as reactions are performed in aqueous solutions.[8] |
| Synthesis Time | Slower, with each cycle taking several minutes.[5] | Faster, with the potential for nucleotide addition in seconds.[5] |
Visualizing the Synthesis Workflows
To better understand the procedural differences, the following diagrams illustrate the core workflows for both chemical and enzymatic synthesis of labeled oligonucleotides.
Caption: Workflow of solid-phase chemical synthesis of a labeled oligonucleotide.
Caption: Workflow of enzymatic synthesis of a labeled oligonucleotide using TdT.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and labeling of oligonucleotides using both chemical and enzymatic approaches.
Chemical Synthesis and Labeling Protocol: 20-mer 5'-Fluorescein Labeled Oligonucleotide
This protocol outlines the synthesis of a 20-mer DNA oligonucleotide with a 5'-amino modifier, followed by post-synthetic labeling with an NHS-fluorescein dye.
1. Solid-Phase Oligonucleotide Synthesis (Automated Synthesizer)
-
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled DNA phosphoramidites (dA, dC, dG, dT)
-
5'-Amino-Modifier C6 phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (iodine solution)
-
Deblocking agent (trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer.
-
Sequence Programming: Program the desired 20-mer sequence, with the final coupling step utilizing the 5'-Amino-Modifier C6 phosphoramidite.
-
Synthesis Cycles: The synthesizer will automatically perform the following four steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.
-
2. Post-Synthetic Labeling with NHS-Fluorescein
-
Materials:
-
5'-Amino-modified oligonucleotide (crude, deprotected)
-
Fluorescein (B123965) NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
3 M Sodium acetate (B1210297)
-
-
Procedure:
-
Oligonucleotide Preparation: Dissolve the crude 5'-amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Dye Preparation: Dissolve the fluorescein NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved fluorescein NHS ester to the oligonucleotide solution. Vortex briefly and incubate in the dark at room temperature for 2-4 hours.
-
Purification:
-
Ethanol Precipitation: Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
HPLC Purification: For higher purity, the labeled oligonucleotide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9] The hydrophobic nature of the fluorescein dye allows for good separation from unlabeled oligonucleotides.
-
-
Enzymatic Synthesis and Labeling Protocol: 20-mer 5'-Fluorescein Labeled Oligonucleotide
This protocol describes a conceptual enzymatic synthesis of a 20-mer oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT) with reversibly terminated nucleotides, followed by post-synthetic labeling.
1. Enzymatic Oligonucleotide Synthesis (Conceptual)
-
Materials:
-
Immobilized single-stranded DNA primer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
3'-O-blocked-dNTPs (A, C, G, T) with a cleavable blocking group
-
Reaction buffer (containing a suitable divalent cation, e.g., Co²⁺)
-
Deprotection solution (specific to the blocking group)
-
Wash buffers
-
-
Procedure:
-
Initiation: The synthesis starts with a primer immobilized on a solid support.
-
Synthesis Cycles: The following steps are repeated for each nucleotide addition:
-
Extension: The immobilized primer is incubated with TdT and the first desired 3'-O-blocked-dNTP. TdT will add a single nucleotide to the 3' end of the primer.[10]
-
Wash: The support is washed to remove excess enzyme and unincorporated nucleotides.
-
Deprotection: The 3' blocking group is removed using the specific deprotection solution, making the 3'-hydroxyl group available for the next addition.
-
Wash: The support is washed to remove the deprotection solution.
-
-
Cleavage: Once the 20-mer is synthesized, it is cleaved from the solid support. A 5'-amino modifier can be incorporated by using a primer that is synthesized with this modification.
-
2. Post-Synthetic Labeling with NHS-Fluorescein
-
Procedure: The post-synthetic labeling of the 5'-amino-modified, enzymatically synthesized oligonucleotide is identical to the protocol described for the chemically synthesized oligonucleotide (Section 2 of the chemical synthesis protocol).
Conclusion
Both chemical and enzymatic synthesis methods offer viable pathways for producing labeled oligonucleotides, each with a distinct set of advantages and disadvantages. Chemical synthesis, particularly the phosphoramidite method, is a mature, cost-effective technology for producing shorter oligonucleotides and offers a wide array of labeling options. However, it is limited by the length of the synthesized oligonucleotide and generates significant hazardous waste.
Enzymatic synthesis, while a newer technology, presents a compelling alternative, especially for the synthesis of long and complex oligonucleotides. Its environmentally friendly process and potential for higher purity and yield make it a promising technology for the future of nucleic acid synthesis. The choice between these two methods will ultimately depend on the specific requirements of the research application, balancing the need for length, purity, cost, and environmental impact. As enzymatic synthesis technologies continue to evolve, they are poised to play an increasingly significant role in the production of oligonucleotides for a wide range of scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 3. alfachemic.com [alfachemic.com]
- 4. DNA synthesis technologies to close the gene writing gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ansabio.com [ansabio.com]
- 7. atdbio.com [atdbio.com]
- 8. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 9. labcluster.com [labcluster.com]
- 10. almacgroup.com [almacgroup.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Deoxyguanosine-13C Monohydrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2'-Deoxyguanosine-13C monohydrate, including detailed operational and disposal plans to foster a culture of safety and precision in your work.
When handling this compound, a non-hazardous compound, it is crucial to adhere to good industrial hygiene and safety practices.[1] While the material is not classified as hazardous, taking appropriate precautions minimizes any potential risks. The following procedural guidelines are designed to provide clear, step-by-step instructions for safe handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the recommended equipment, its specifications, and purpose.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed regularly.[1][2] | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator, as conditions warrant.[1][2] | To be used in situations where dust formation is likely and ventilation is inadequate. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound ensures minimal risk and maintains the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Provide appropriate exhaust ventilation at places where dust may form.[1]
-
Ensure safety showers and eye wash stations are readily accessible.
2. Handling the Compound:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
3. In Case of Accidental Release:
-
Use personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[1]
4. First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
The following diagram illustrates the standard operational workflow for handling this compound:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a suitable, closed container and dispose of according to local, regional, and national hazardous waste regulations.[3] |
| Liquid Waste | Collect in a suitable, closed container and dispose of according to local, regional, and national hazardous waste regulations. Do not let product enter drains.[1][2] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated waste container.[1] |
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed with confidence and integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
